Alfuzosin-d3 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Alfuzosin-d3 Hydrochloride
Introduction: The Role of Deuteration in Pharmaceutical Analysis
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] To facilitate pharmacokinetic studies, metabolic profiling, and its use as an internal standard in quantitative bioanalysis, a stable isotope-labeled version, Alfuzosin-d3, is an indispensable tool for researchers.[4] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, enabling precise quantification by mass spectrometry.[4]
This guide provides a comprehensive overview of a robust synthetic route to Alfuzosin-d3 Hydrochloride and details the essential analytical techniques for its structural confirmation and purity assessment. The focus of this synthesis is the introduction of a trideuteromethyl (-CD3) group at one of the methoxy positions on the quinazoline ring, a common and stable labeling site for this molecule.[5]
Part 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and isotopic purity. The overall strategy involves the synthesis of a key demethylated precursor, followed by methylation with a deuterated reagent, and finally, conversion to the hydrochloride salt.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of the O-Desmethylalfuzosin Precursor
The synthesis begins with the construction of the core quinazoline structure, followed by the attachment of the side chain. A crucial step in this sequence is the selective demethylation of one of the methoxy groups to provide a site for the introduction of the deuterated methyl group. While several routes to the alfuzosin core exist, a common pathway starts from veratraldehyde.[2][6]
-
Rationale: Creating a phenolic precursor is essential for the targeted introduction of the -CD3 group. Standard demethylation agents like boron tribromide (BBr3) or strong acids can be employed, with reaction conditions optimized to favor mono-demethylation.
Step 2: Preparation of Deuterated Methyl Iodide (Iodomethane-d3)
A high-purity deuterated methylating agent is critical for achieving high isotopic enrichment in the final product. Iodomethane-d3 (CD3I) is a common choice and can be synthesized from deuterated methanol (CD3OD).[7]
-
Expert Insight: The reaction of deuterated methanol with hydroiodic acid or a mixture of red phosphorus and iodine are reliable methods for producing Iodomethane-d3.[8][9] Purification by distillation is necessary to remove any unreacted starting material or byproducts.[10]
Protocol: Synthesis of Iodomethane-d3 from Deuterated Methanol [8][9]
-
To a reaction flask equipped with a reflux condenser, slowly add red phosphorus to deuterated methanol (CD3OD) while cooling in an ice bath.
-
Gradually add elemental iodine to the mixture, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for approximately 2-3 hours.
-
Cool the reaction mixture and distill the crude Iodomethane-d3. Collect the fraction boiling at approximately 45°C.
-
Wash the collected distillate with a sodium thiosulfate solution to remove excess iodine, followed by a water wash, and finally dry over anhydrous calcium chloride.
-
A final distillation yields purified Iodomethane-d3.
Step 3: Deuteromethylation of the Precursor
This is the key step where the deuterium label is incorporated. The O-desmethylalfuzosin precursor is reacted with the prepared Iodomethane-d3 in the presence of a suitable base.
-
Causality: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic Iodomethane-d3 in a Williamson ether synthesis, forming the deuterated methoxy group. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates this SN2 reaction.
Protocol: Synthesis of Alfuzosin-d3 Base
-
Dissolve the O-desmethylalfuzosin precursor in anhydrous DMF.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add a slight excess (1.1-1.2 equivalents) of Iodomethane-d3 to the mixture.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Alfuzosin-d3 base.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Conversion to this compound
The final step is the conversion of the purified Alfuzosin-d3 free base into its hydrochloride salt to improve its stability and solubility.[1][11]
Protocol: Salt Formation [1]
-
Dissolve the purified Alfuzosin-d3 base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Slowly add a solution of hydrogen chloride in ethanol (or bubble HCl gas through the solution) until the solution becomes acidic.
-
Stir the mixture at room temperature or in an ice bath to induce precipitation of the hydrochloride salt.
-
Collect the white crystalline product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Part 2: Characterization of this compound
Rigorous analytical characterization is mandatory to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.
-
Methodology: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
-
Expected Results: The protonated molecular ion [M+H]+ of Alfuzosin-d3 should be observed at an m/z value that is 3 units higher than that of unlabeled Alfuzosin. For Alfuzosin (C19H27N5O4, Monoisotopic Mass: 389.2063), the [M+H]+ ion is expected at m/z 390.21.[3] For Alfuzosin-d3, the expected [M+H]+ ion is at m/z 393.23. The isotopic distribution pattern will confirm the presence of three deuterium atoms, and the absence of a significant peak at m/z 390.21 will indicate high isotopic enrichment.
| Compound | Formula | Expected [M+H]+ (m/z) |
| Alfuzosin | C19H28N5O4+ | 390.21 |
| Alfuzosin-d3 | C19H25D3N5O4+ | 393.23 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure and the precise location of the deuterium labels. Both ¹H NMR and ¹³C NMR should be performed.
-
¹H NMR: The most direct evidence of deuteration is the disappearance or significant reduction in the integral of the signal corresponding to the protons of the methoxy group. In the ¹H NMR spectrum of unlabeled Alfuzosin, the two methoxy groups on the quinazoline ring typically appear as sharp singlets. In the Alfuzosin-d3 spectrum, one of these singlets will be absent or have a greatly diminished intensity, confirming the O-CD3 structure.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon atom attached to the three deuterium atoms (the -CD3 group) will exhibit a characteristic triplet multiplicity due to C-D coupling. Its chemical shift will also be slightly different from the corresponding -CH3 carbon in the unlabeled compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the chemical purity of the final compound.
-
Methodology: A reverse-phase HPLC (RP-HPLC) method is typically employed.[12][13] The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[14]
-
Trustworthiness: A well-developed HPLC method can separate the final product from any starting materials, intermediates, or byproducts. Purity is typically assessed using a UV detector at a wavelength where Alfuzosin has strong absorbance, such as 245 nm or 254 nm.[12][13] The purity should be reported as a percentage based on the peak area. For use as a research standard, a purity of ≥98% is generally required.
| Parameter | Typical Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [13] |
| Mobile Phase | Acetonitrile:Water:THF:Perchloric acid (250:740:10:1) | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | UV at 245 nm | [13] |
| Injection Volume | 10-20 µL | [13][15] |
References
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-
Bloom Tech. (2023). How do you make iodomethane d3?. Retrieved from [Link]
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Wikipedia. (n.d.). Alfuzosin. Retrieved from [Link]
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Novel Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Alfuzosin and Dutasteride in Pharmaceutical Dosage Form. (n.d.). Retrieved from [Link]
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Canadian Science Publishing. (1953). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: IV. METHYL-d3 BROMIDE. Retrieved from [Link]
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Patil, V., et al. (2013). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. American Journal of Analytical Chemistry, 4, 34-43. Retrieved from [Link]
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QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC. (n.d.). Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets). Retrieved from [Link]
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Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra-Performance Liquid Chromatography. (2021). Retrieved from [Link]
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deutraMed. (n.d.). Buy Iodomethane D₃ CD3I | CAS no. 865-50-9. Retrieved from [Link]
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ResearchGate. (2008). Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. Retrieved from [Link]
- Google Patents. (2007). WO2007074364A1 - Process for the preparation of alfuzosin.
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ResearchGate. (2009). (PDF) Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. Retrieved from [Link]
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PubChem. (n.d.). Alfuzosin Hydrochloride. Retrieved from [Link]
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precisionFDA. (n.d.). ALFUZOSIN. Retrieved from [Link]
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Formulation and evaluation of alfuzosin hydrochloride extended release tablets. (n.d.). Retrieved from [Link]
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Geneesmiddeleninformatiebank. (2014). Public Assessment Report Scientific discussion Alfuzosine HCl Aurobindo 10 mg, prolonged-release tablets. Retrieved from [Link]
-
PubMed. (2008). Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. Retrieved from [Link]
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PubChem. (n.d.). Alfuzosin. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Thermoanalytical study of alfuzosin HCl. Retrieved from [Link]
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ResearchGate. (2002). Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to the Determination of Isotopic Purity of Alfuzosin-d3 Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and practices for determining the isotopic purity of Alfuzosin-d3 Hydrochloride. Alfuzosin-d3 HCl, a deuterium-labeled analog of the α1-adrenergic receptor antagonist, is frequently employed as an internal standard (IS) in pharmacokinetic and bioanalytical studies.[1][2][3] Ensuring its isotopic purity is paramount for the accuracy and reliability of quantitative data. This document delineates the core analytical methodologies, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed, field-proven protocols and data interpretation strategies. The causality behind experimental choices is explained to empower users to develop and validate robust, self-validating analytical systems.
Introduction: The Critical Role of Isotopic Purity
Alfuzosin hydrochloride is a quinazoline-based compound used to treat benign prostatic hyperplasia (BPH).[4][5][6] Its deuterated isotopologue, this compound, serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis because they share nearly identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization and matrix effects, thereby correcting for variability during analysis.[7][8][9]
The integrity of a quantitative assay using a SIL-IS is fundamentally dependent on the isotopic purity of that standard. The presence of unlabeled analyte (d0) or other isotopologues (d1, d2) within the Alfuzosin-d3 standard can interfere with the accurate measurement of the analyte, especially at the lower limit of quantification (LLOQ).[10] Therefore, a rigorous characterization of the isotopic distribution is a mandatory step in method development and validation, as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]
This guide will focus on two primary orthogonal techniques for this characterization:
-
Mass Spectrometry (MS): For determining the relative abundance of all isotopologues (d0 through d3).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the site of deuteration and providing a quantitative measure of deuterium incorporation.[11][12]
Core Analytical Methodologies
The choice of analytical technique is driven by the need to resolve and quantify molecular species that are chemically identical but differ by only a few Daltons in mass.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone for determining isotopic purity, offering the mass accuracy and resolution required to distinguish between the different isotopologues of Alfuzosin.[13][14][15] Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry are superior to quadrupole-based systems for this application due to their ability to provide high-quality peak shapes and precise mass measurements.[15][16]
Causality of Choice: Why HRMS? Standard nominal mass instruments may not adequately resolve the isotopic peak of the analyte from the d0 peak of the internal standard, especially if the analyte concentration is very low and the d0 impurity is significant. HRMS provides the necessary resolving power to separate these signals and allows for the calculation of isotopic purity based on the relative abundance of the H/D isotopolog ions.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful complementary technique that provides orthogonal information. While MS measures the overall isotopic distribution, NMR can confirm the specific location of the deuterium labels.[11]
-
¹H NMR (Proton NMR): Infers deuterium incorporation by observing the disappearance or reduction in the integral of a proton signal at a specific chemical shift.[11] This is highly precise for measuring the small amount of residual hydrogen in a highly deuterated sample.[17]
-
²H NMR (Deuterium NMR): Allows for the direct detection of deuterium nuclei, confirming the presence of the label at the expected chemical shift.[11][18]
Causality of Choice: Why NMR? Synthesis of deuterated compounds can sometimes lead to isotopic scrambling, where the deuterium atoms are not located at the intended positions. NMR provides unequivocal structural confirmation that the deuterium is located on the N-methyl group as expected for Alfuzosin-d3. It serves as an essential validation of the synthetic process and structural integrity.[19]
Experimental Workflow and Protocols
A robust determination of isotopic purity integrates both MS and NMR data. The following workflow provides a self-validating system.
Caption: Workflow for Isotopic Purity Determination.
Protocol: Isotopic Distribution by LC-HRMS
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled Alfuzosin HCl (~1 mg/mL) in a suitable solvent (e.g., Methanol).
-
Prepare a stock solution of Alfuzosin-d3 HCl at the same concentration.
-
Create working solutions by diluting the stocks to an appropriate concentration for MS analysis (e.g., 1 µg/mL).
-
-
Instrumentation & Conditions:
-
LC System: UPLC/HPLC system capable of gradient elution.
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable to achieve a sharp, symmetrical peak for Alfuzosin.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >20,000 resolution.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full Scan MS (no fragmentation) over a mass range that includes the analyte and its isotopologues (e.g., m/z 380-400).
-
-
Analysis Sequence (Self-Validating):
-
Injection 1 (Blank): Inject solvent to ensure no carryover.
-
Injection 2 (Unlabeled Alfuzosin): Analyze the d0 standard. This is critical to establish its exact mass, retention time, and natural isotopic abundance profile (M+1, M+2 peaks from ¹³C, ¹⁵N).[20]
-
Injection 3 (Alfuzosin-d3): Analyze the deuterated standard.
-
-
Data Processing & Calculation:
-
For the unlabeled standard, extract the ion chromatogram for the [M+H]⁺ ion (C₁₉H₂₈N₅O₄⁺, expected m/z ~390.22). Integrate the peak and record the intensities of the M, M+1, and M+2 peaks from the mass spectrum.
-
For the Alfuzosin-d3 standard, extract ion chromatograms for the expected [M+H]⁺ ions of each isotopologue:
-
d0: C₁₉H₂₈N₅O₄⁺
-
d1: C₁₉H₂₇DN₅O₄⁺
-
d2: C₁₉H₂₆D₂N₅O₄⁺
-
d3: C₁₉H₂₅D₃N₅O₄⁺
-
-
Integrate the peak area for each isotopologue.
-
Correction: The apparent intensity of the d0 and d1 peaks in the d3 sample must be corrected for the natural ¹³C contribution from the d0 isotopologue itself. This is done using the data from the unlabeled standard analysis.
-
Calculation of Isotopic Purity:
-
Isotopic Purity (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
-
-
Protocol: Label Position Confirmation by NMR
-
Sample Preparation: Prepare a concentrated solution (~5-10 mg) of both unlabeled and d3-labeled Alfuzosin HCl in a suitable deuterated solvent (e.g., DMSO-d6 or CD₃OD).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum for the unlabeled Alfuzosin to assign all proton signals. The N-methyl group should appear as a singlet.
-
Acquire a ¹H NMR spectrum for Alfuzosin-d3 under identical conditions.
-
Verification: Compare the two spectra. The integral of the N-methyl singlet in the d3 spectrum should be significantly reduced (ideally close to zero). The percentage of residual proton signal corresponds to the level of incomplete deuteration at that site.
-
-
²H NMR Analysis (Optional but Recommended):
-
Acquire a ²H NMR spectrum for the Alfuzosin-d3 sample.
-
Verification: A signal should be observed at the chemical shift corresponding to the N-methyl position, providing direct evidence of successful deuteration at the intended site.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical LC-HRMS Isotopic Distribution Data for Alfuzosin-d3 HCl
| Isotopologue | Expected [M+H]⁺ (m/z) | Observed Peak Area (Corrected) | Relative Abundance (%) |
| d0 (Unlabeled) | 390.2190 | 4,500 | 0.09 |
| d1 | 391.2253 | 12,000 | 0.24 |
| d2 | 392.2315 | 65,000 | 1.30 |
| d3 (Labeled) | 393.2378 | 4,918,500 | 98.37 |
| Total | 5,000,000 | 100.00 | |
| Isotopic Purity (d3) | 98.37% |
Interpretation: The data in Table 1 indicates an isotopic purity of 98.37%. This level of purity is generally considered acceptable for use as an internal standard, though specific project requirements may vary. The presence of d0, d1, and d2 isotopologues is quantified, providing a complete profile of the material.
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Alfuzosin-d3 Hydrochloride chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of Alfuzosin-d3 Hydrochloride
Introduction
This compound is a deuterated analog of Alfuzosin Hydrochloride, an α1-adrenergic receptor antagonist.[1][2][3] It is primarily utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] The incorporation of three deuterium atoms on the methoxy group offers a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard in bioanalytical assays, due to the mass shift it provides.
For drug development professionals, researchers, and scientists, a comprehensive understanding of the chemical properties and stability of this active pharmaceutical ingredient (API) is paramount. This knowledge underpins the development of robust formulations, ensures accurate analytical measurements, and defines appropriate storage and handling procedures to maintain the compound's integrity.
This guide provides a detailed examination of the physicochemical characteristics and stability profile of this compound. It is important to note that while specific stability data for the deuterated form is not extensively published, the substitution of hydrogen with deuterium typically does not significantly alter the fundamental chemical stability. Therefore, this guide synthesizes authoritative data from studies on Alfuzosin Hydrochloride to provide a robust and scientifically grounded overview applicable to its deuterated analog.
Core Chemical and Physical Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | N-[3-[(4-amino-6,7-di(methoxy-d3)-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide, monohydrochloride | N/A |
| Molecular Formula | C₁₉H₂₂D₅N₅O₄ • HCl | [4][5] |
| Molecular Weight | 430.9 g/mol | [4] |
| CAS Number | 1216383-97-9 | [5] |
| Appearance | White to off-white crystalline solid | [3][6] |
| Solubility | Soluble in ethanol and DMSO (~1 mg/mL). Soluble in PBS (pH 7.2) (~1 mg/mL).[7] Highly soluble in water.[8] | [7][8] |
| Melting Point | ~149°C | [9] |
| UV Maximum (λmax) | 245 nm, 246 nm, 331 nm, 344 nm | [7][8][10] |
Stability Profile and Degradation Pathways
The stability of an API is a critical quality attribute that dictates its shelf-life and the reliability of experimental results. The International Council for Harmonisation (ICH) provides a framework for assessing this stability through forced degradation (stress testing) studies.[11][12] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[8][12]
Based on extensive studies of Alfuzosin Hydrochloride, the molecule exhibits varying degrees of stability under different stress conditions.
Hydrolytic Degradation (Acid and Base)
Alfuzosin Hydrochloride is susceptible to degradation under both acidic and basic conditions.
-
Acid Hydrolysis : Studies have shown degradation upon exposure to acidic conditions (e.g., 3N HCl at 60°C).[13] One study reported a 77.1% concentration of degradation products after acid hydrolysis.[8]
-
Alkaline Hydrolysis : The compound also degrades in the presence of a base (e.g., 3N NaOH at 60°C).[13] The kinetics of both acid and alkaline degradation can be studied using stability-indicating HPLC methods.[14]
Oxidative Degradation
The molecule is particularly sensitive to oxidative stress.
-
Exposure to hydrogen peroxide (e.g., 5% or 30% H₂O₂) at room temperature results in significant degradation.[8][13] One study noted that maximum degradation was observed under oxidative conditions.[8] This indicates that the molecular structure contains moieties susceptible to oxidation.
Thermal and Photolytic Stability
-
Thermal Degradation : Alfuzosin Hydrochloride is relatively stable under dry heat conditions (e.g., 105°C).[13] Thermoanalytical studies using techniques like TGA and DSC confirm its thermal behavior.[15]
-
Photolytic Stability : The compound is generally considered stable under exposure to UV light (254 nm).[8] However, as per ICH guidelines, photostability testing should be conducted on at least one primary batch of a drug substance.[16][17]
The overall workflow for assessing the stability of a drug substance like this compound is outlined below.
Recommended Storage and Handling
Based on the known stability profile and manufacturer recommendations, the following conditions are advised to ensure the long-term integrity of this compound:
-
Temperature : Store at controlled room temperature, 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[1] Some suppliers recommend storage at -20°C for long-term stability of four years or more.[7] Always refer to the supplier's certificate of analysis for specific recommendations.[18]
-
Light : Protect from light.[1]
-
Moisture : Store in a dry environment, in a tightly closed container, preferably with a desiccant.
-
Handling : Handle in a well-ventilated area.[9] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[6][9]
Methodologies for Stability Assessment
To formally evaluate the stability of this compound, a structured experimental approach is required. The protocols described here are based on established methods for Alfuzosin Hydrochloride and adhere to ICH guidelines.[11][16][17]
Experimental Protocol: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and vials
Step-by-Step Methodology:
-
Stock Solution Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.[8][10]
-
Acid Hydrolysis :
-
Base Hydrolysis :
-
Oxidative Degradation :
-
Thermal Degradation :
-
Place the solid API powder in a hot air oven maintained at 105°C for a specified period (e.g., 24 hours).[13]
-
After exposure, allow the sample to cool, then weigh and prepare a solution of known concentration.
-
-
Photolytic Degradation :
-
Expose the solid API and a solution of the API to UV light (254 nm) for 48 hours.[8]
-
Prepare a solution of the solid sample and analyze both the pre-prepared solution and the newly prepared one.
-
-
Analysis : Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.
Protocol: Stability-Indicating UPLC Method
Objective: To quantitatively determine the amount of this compound and separate it from all potential degradation products.
Rationale: A reverse-phase UPLC method provides high resolution and short analysis times, which is ideal for stability studies.[13] The use of a C18 column is standard for moderately polar compounds like Alfuzosin. The mobile phase composition is optimized to achieve good separation between the parent peak and impurity peaks. UV detection at 254 nm provides good sensitivity for the quinazoline chromophore.[13]
Instrumentation and Conditions:
-
System : Waters Acquity UPLC or equivalent system with a photodiode array (PDA) detector.[13]
-
Column : Waters Acquity HSS T3 C18, 100 mm x 2.1 mm, 1.8 µm particle size.[13]
-
Mobile Phase A : Perchloric acid buffer (pH 3.5).[13]
-
Mobile Phase B : Acetonitrile and Tetrahydrofuran mixture.[13]
-
Flow Rate : 0.3 mL/min.[13]
-
Column Temperature : 30°C.[13]
-
Injection Volume : 2.0 µL.[13]
-
Detection Wavelength : 254 nm.[13]
-
Gradient Elution : A gradient elution is typically used to effectively separate early and late-eluting impurities.[13]
Method Validation (per ICH Q2(R1)) : The method must be validated to demonstrate its suitability. Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13] This is demonstrated by the absence of interfering peaks in blank chromatograms and by peak purity analysis of the stressed samples.[19]
-
Linearity : The method should provide results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Accuracy & Precision : Assessed by replicate injections of known concentrations.[10]
-
Robustness : The reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate, mobile phase composition).[19]
Conclusion
This compound is a chemically stable molecule under thermal and photolytic conditions but shows susceptibility to degradation through hydrolysis and, most significantly, oxidation. A thorough understanding of these properties is essential for its application in research and development. The methodologies outlined in this guide, grounded in ICH principles and published literature, provide a robust framework for assessing the stability of this compound. By implementing these protocols, researchers can ensure the quality and integrity of this compound, leading to reliable and reproducible scientific outcomes.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- Balaji, T.S., Gavaskar, D., & Somanathan, T. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences and Research.
- Degradation Studies of Alfuzosin Hydrochloride Using UV Spectroscopy. International Journal of Innovative Research in Technology (IJIRT).
- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
- ICH Guidelines for Stability. K.K. Wagh College of Pharmacy.
- ICH guidelines for stability studies. SlideShare.
- Applications of analytical methods for alfuzosin hydrochloride in various matrices. ResearchGate.
- Alfuzosin. PubChem, National Institutes of Health.
- Quantitation of Alfuzosin Hydrochloride in Pharmaceutical Formulations by RP-HPLC. International Journal of PharmTech Research.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Alfuzosin Hydrochloride in Bulk. Journal of Chemical and Pharmaceutical Research.
- Alfuzosin hydrochloride Safety Data Sheet. Sigma-Aldrich.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbio.
- Alfuzosin HCl Material Safety Data Sheet. Cleanchem Laboratories.
- Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride. ResearchGate.
- Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Scientific Research Publishing.
- Alfuzosin (hydrochloride) Product Information. Cayman Chemical.
- Alfuzosin (hydrochloride) Drug Information. DrugBank.
- This compound. ChemicalBook.
- Alfuzosin hydrochloride Safety Data Sheet. ChemicalBook.
- Design development and evaluation of alfuzosin hydrochloride extended release tablets. Der Pharmacia Lettre.
- A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics. RSC Publishing.
- Alfuzosin. Wikipedia.
- Alfuzosin hydrochloride. ChemicalBook.
- Alfuzosin hydrochloride Assay Standard Safety Data Sheet. British Pharmacopoeia.
- Public Assessment Report: Alfuzosine HCl Aurobindo 10 mg. Geneesmiddeleninformatiebank.
- Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations. PubMed.
- Forced degradation studies. MedCrave online.
- Thermoanalytical study of alfuzosin HCl. ResearchGate.
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Decoding the Certificate of Analysis: A Technical Guide to Alfuzosin-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quintessential Role of a Deuterated Standard
In the landscape of modern pharmaceutical analysis, particularly in quantitative bioanalysis by mass spectrometry, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision.[1] Alfuzosin-d3 Hydrochloride, the deuterated analogue of the α1-adrenergic antagonist Alfuzosin HCl, serves as an ideal internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[2] Its utility stems from its near-identical chemical and physical properties to the parent drug, Alfuzosin.[1] This chemical similarity ensures it co-elutes during chromatography and experiences similar ionization effects, thereby providing a reliable basis for correcting analytical variability, such as matrix effects and ion suppression.[3][4]
This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for this compound. A CoA is a critical document that guarantees the identity, purity, and quality of a reference standard, ensuring it meets the stringent requirements for its intended analytical application.[5] We will dissect each component of a typical CoA, explaining the underlying analytical techniques and the significance of each reported value. This document is designed to empower researchers to critically evaluate and confidently utilize this compound in their analytical workflows.
Part 1: Identity and General Properties
A Certificate of Analysis for a reference standard begins by unequivocally establishing the identity of the material. This section typically includes fundamental chemical information.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | The common name for the deuterated standard. |
| CAS Number | 1216383-97-9 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous identification.[6] |
| Molecular Formula | C19H25D3ClN5O4 | Represents the elemental composition, including the three deuterium (D) atoms.[6] |
| Molecular Weight | 428.93 g/mol | The mass of one mole of the substance, reflecting the incorporation of deuterium.[6] |
| Chemical Structure | See Figure 1 | A visual representation of the molecule's atomic arrangement. |
Figure 1: Chemical Structure of this compound The chemical name is (R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl) (trideuteriomethyl)amino] propyl] tetrahydro-2-furan-carboxamide hydrochloride.[6][7]
Part 2: Purity and Assay Determination
This section of the CoA provides quantitative data on the purity of the reference standard, which is paramount for its use in quantitative analysis.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[8]
Typical HPLC Method Parameters:
| Parameter | Example Value | Rationale |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | A nonpolar stationary phase that provides good retention and separation for moderately polar compounds like Alfuzosin.[9] |
| Mobile Phase | Acetonitrile, Water, and Buffer (e.g., pH 3.5) in a specific ratio (e.g., 20:80:1 v/v/v) | The composition is optimized to achieve good resolution between Alfuzosin and its potential impurities.[8][10] |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase, influencing retention time and peak shape.[8][9] |
| Detection | UV at 245 nm or 254 nm | Alfuzosin has a chromophore that absorbs UV light, allowing for sensitive detection at these wavelengths.[8][9] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[11] |
Data Presentation:
The results are typically presented as a percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
| Test | Specification | Result |
| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.8% |
Experimental Protocol: HPLC Purity Determination
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase or a suitable solvent to create a standard solution of a specific concentration (e.g., 100 µg/mL).[8]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas. Calculate the purity by dividing the peak area of Alfuzosin-d3 by the total area of all peaks.
Assay by Titration or HPLC
The assay determines the exact amount of the active substance in the material. This can be done by titration or, more commonly, by HPLC against a primary reference standard.
| Test | Specification | Result |
| Assay (on anhydrous basis) | 99.0% - 101.0% | 99.7% |
The assay is often calculated on an anhydrous basis, meaning the water content is excluded from the calculation.[12]
Part 3: Structural Confirmation and Isotopic Purity
This section of the CoA confirms that the material has the correct chemical structure and the desired level of deuterium incorporation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and providing structural clues.
Expected MS Data:
-
Molecular Ion Peak ([M+H]+): For Alfuzosin-d3, the expected m/z would be approximately 393.2 (reflecting the deuterated free base). The exact mass will depend on the specific isotope masses.
-
Fragmentation Pattern: The fragmentation pattern should be consistent with the known fragmentation of Alfuzosin, with shifts in fragment masses corresponding to the location of the deuterium atoms.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the isotopic purity.
Interpretation of ¹H NMR Data:
-
Chemical Shifts and Integration: The positions (chemical shifts) and relative intensities (integrals) of the signals should be consistent with the structure of Alfuzosin.
-
Absence of Methyl Signal: The signal corresponding to the N-methyl protons in non-deuterated Alfuzosin should be significantly reduced or absent, confirming the successful incorporation of the CD3 group.
-
Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integral of any residual N-CH3 signal to the integrals of other protons in the molecule.
Data Presentation:
| Test | Specification | Result |
| ¹H NMR | Conforms to structure | Conforms |
| Isotopic Purity (by NMR or MS) | ≥ 98% | 99.5 atom % D |
Part 4: Physical and Chemical Properties
This section details other important properties of the reference standard.
| Test | Specification | Result | Significance |
| Appearance | White to off-white crystalline powder | Conforms | A visual check for consistency and absence of gross contamination.[7] |
| Solubility | Freely soluble in water, sparingly soluble in alcohol | Conforms | Important information for preparing stock solutions.[7] |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Water can affect the accuracy of weighing and the stability of the compound. |
| Residue on Ignition | ≤ 0.1% | < 0.1% | Measures the amount of inorganic impurities. |
Part 5: Elemental Analysis
Elemental analysis determines the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The results should be in close agreement with the theoretical values calculated from the molecular formula. This provides further confirmation of the compound's identity and purity.[15] The purpose of elemental analysis in pharmaceuticals is also to identify any potential elemental impurities that could be toxic or affect the drug's stability.[][17]
| Element | Theoretical % | Found % |
| C | 53.21 | 53.15 |
| H+D | 6.81 | 6.85 |
| N | 16.33 | 16.29 |
Conclusion: A Foundation of Trustworthy Data
References
-
Quantitation of Alfuzosin Hydrochloride in Pharmaceutical Formulations by RP-HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. (n.d.). Agilent. Retrieved from [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved from [Link]
-
Applications of analytical methods for alfuzosin hydrochloride in various matrices. (n.d.). ResearchGate. Retrieved from [Link]
-
Elemental Analysis and Trace Metals Testing for Pharmaceuticals. (n.d.). EUROLAB. Retrieved from [Link]
-
Determination of Alfuzosin hydrochloride and Tamsulosin hydrochloride in pure state and pharmaceutical preparations by conductimetric methods. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. (2013). American Journal of Analytical Chemistry, 4, 34-43. Retrieved from [Link]
-
UV-Spectrophotometric Determination of Alfuzosin Hydrochloride in Bulk and Tablets. (2016, March 10). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
-
Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
-
Reference Standards and Certificates of Analysis (CoAs). (2025, December 17). PharmaRegulatory.in. Retrieved from [Link]
-
Chemical structure of alfuzosin. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical method validation of alfuzosin hydrochloride and its organic impurities by using ultra performance liquid chromatography. (2024, January 30). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
UROXATRAL® (alfuzosin HCl extended-release tablets). (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (2021, July 9). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Alfuzosin (hydrochloride). (n.d.). DrugBank. Retrieved from [Link]
-
Certificate of Analysis (CoA) in Pharma. (n.d.). Advent Chembio. Retrieved from [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Certificate of analysis. (2021, July 12). EDQM FAQs. Retrieved from [Link]
-
Alfuzosin EP Impurities and USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]
-
Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. (2008, December 15). PubMed. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Pharmaceutical Dosage Forms. (n.d.). TSI Journals. Retrieved from [Link]
-
Alfuzosin. (2018, June 28). New Drug Approvals. Retrieved from [Link]
-
Alfuzosin-Hydrochloride-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Proposed MS-MS fragmentation pattern of DXZN and impurity-VI. (n.d.). ResearchGate. Retrieved from [Link]
-
Fragmentation mass spectra of all analytes under investigation obtained... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical structures and proposed fragmentation patterns for analyte and... (n.d.). ResearchGate. Retrieved from [Link]
-
Alfuzosin. (n.d.). PubChem. Retrieved from [Link]
-
Alfuzosin Hydrochloride Extended-Release Tablets. (2013, August 1). USP-NF. Retrieved from [Link]
-
Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. (n.d.). PubMed Central. Retrieved from [Link]
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A Technical Guide to Alfuzosin-d3 Hydrochloride: Sourcing, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin, an α1-adrenergic antagonist, is a well-established therapeutic agent for the management of benign prostatic hyperplasia (BPH).[1] In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantitative analysis. This guide provides an in-depth technical overview of Alfuzosin-d3 Hydrochloride, a deuterated analog of Alfuzosin Hydrochloride. We will explore its commercial availability, fundamental properties, and, most critically, its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. This document is intended to serve as a practical resource for scientists engaged in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
The Imperative of Deuterated Standards in Quantitative Bioanalysis
The fundamental principle behind the use of a stable isotope-labeled internal standard is to mitigate variability inherent in sample preparation and analysis. By introducing a known quantity of the deuterated analog of the analyte into the biological matrix (e.g., plasma, urine) prior to extraction, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard to a similar extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to a more robust and accurate measurement.
The choice of deuterium as the stable isotope is strategic. The mass difference between protium (¹H) and deuterium (²H) is significant enough to be easily resolved by a mass spectrometer, yet the physicochemical properties of the deuterated molecule are nearly identical to the non-deuterated analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and exhibits similar extraction recovery and ionization characteristics.[2]
Commercial Sourcing of this compound
A critical first step for any research endeavor is the procurement of high-quality reagents. This compound is available from several reputable suppliers of pharmaceutical reference standards and research chemicals. The following table provides a comparative summary of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| LGC Standards | This compound | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | High Purity | 1 mg, 10 mg |
| Toronto Research Chemicals (TRC) | This compound | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | Not explicitly stated, but high quality implied | 10 mg |
| Clearsynth | Alfuzosin D3 | 1006724-55-5 (Free Base) | C₁₉H₂₄D₃N₅O₄ | 392.47 | >98% by HPLC | Not specified |
| MedChemExpress | Alfuzosin-d3 | Not specified | Not specified | Not specified | Not specified | 5 mg, 10 mg |
| Pharmaffiliates | This compound | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | High Purity | Not specified |
Note: It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each lot of this compound. The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the standard.
Physicochemical Properties and Characterization
This compound is the deuterated analog of Alfuzosin Hydrochloride, with three deuterium atoms replacing three hydrogen atoms on the methyl group.
-
Chemical Name: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride[3]
-
CAS Number: 1216383-97-9[3]
-
Molecular Formula: C₁₉H₂₅D₃ClN₅O₄[3]
-
Molecular Weight: 428.93 g/mol [3]
-
Appearance: Typically a white to off-white solid.[4]
-
Storage: Recommended storage is at -20°C.[3]
The structural integrity and isotopic enrichment of this compound are confirmed through a combination of analytical techniques, which should be detailed in the supplier's CoA. These typically include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the overall structure and the absence of proton signals at the site of deuteration.
-
Mass Spectrometry (MS): To verify the molecular weight and confirm the incorporation of three deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
Application in a Bioanalytical Workflow: A Step-by-Step Protocol
The primary application of this compound is as an internal standard for the quantification of alfuzosin in biological matrices. Below is a detailed protocol for a typical LC-MS/MS-based bioanalytical method.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for alfuzosin quantification.
Preparation of Stock and Working Solutions
-
Alfuzosin and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of each standard in methanol to obtain a final concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of alfuzosin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to prepare the calibration curve standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
For calibration standards, add the appropriate volume of the alfuzosin working standard solutions. For blank samples, add 10 µL of the solvent.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for your specific instrumentation.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Alfuzosin: Precursor ion (m/z) → Product ion (m/z)
-
Alfuzosin-d3: Precursor ion (m/z) → Product ion (m/z)
-
Note: The specific precursor and product ions for alfuzosin and its d3-analog should be determined by direct infusion of the standards into the mass spectrometer.
Data Analysis
-
Integrate the peak areas for both alfuzosin and this compound in the chromatograms.
-
Calculate the peak area ratio (Alfuzosin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the alfuzosin calibration standards.
-
Determine the concentration of alfuzosin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mechanism of Action and Pharmacokinetics of Alfuzosin
A thorough understanding of the parent drug's mechanism of action and pharmacokinetic profile is crucial for designing and interpreting bioanalytical studies.
Mechanism of Action Signaling Pathway
Caption: Alfuzosin's mechanism of action.
Alfuzosin is a selective antagonist of α1-adrenoceptors located in the prostate, bladder base, bladder neck, and prostatic urethra.[1] By blocking these receptors, alfuzosin leads to relaxation of the smooth muscle in these tissues, resulting in improved urine flow and a reduction in the symptoms of BPH.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of alfuzosin have been well-characterized. Following oral administration, the absolute bioavailability of the 10 mg extended-release formulation is approximately 49% under fed conditions.[5] The time to maximum plasma concentration (Tmax) is around 8 hours. Alfuzosin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The elimination half-life is approximately 10 hours.[6][7] These parameters underscore the importance of sensitive and specific analytical methods for accurately determining alfuzosin concentrations in plasma over a prolonged period in pharmacokinetic studies.
Conclusion
This compound is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of alfuzosin. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the accuracy, precision, and reliability of the data generated. This guide has provided a comprehensive overview of the commercial sources, physicochemical properties, and a detailed protocol for the application of this compound. By adhering to sound scientific principles and employing high-quality reagents, researchers can ensure the integrity of their bioanalytical results, which form the bedrock of successful drug development programs.
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Alfuzosin-d3 Hydrochloride CAS number and molecular weight
An In-Depth Technical Guide to Alfuzosin-d3 Hydrochloride for Advanced Bioanalytical Applications
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a critical reagent for researchers, scientists, and professionals in drug development. Alfuzosin is an α1-adrenoceptor antagonist used primarily for treating benign prostatic hyperplasia (BPH).[1][2][3] The deuterated isotopologue, this compound, serves as an indispensable tool, primarily as an internal standard for quantitative bioanalysis by mass spectrometry. This document details its core physicochemical properties, its role and application in modern analytical workflows, and provides an exemplary protocol for its use. The causality behind experimental choices is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability.
Introduction: The Need for Stable Isotope Labeled Standards
Alfuzosin hydrochloride is a quinazoline derivative that selectively blocks α1-adrenergic receptors in the lower urinary tract, relaxing smooth muscle in the prostate and bladder neck to improve urine flow in patients with BPH.[4][5][6] As with any therapeutic agent, its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—must be precisely characterized. This requires robust, sensitive, and selective bioanalytical methods, typically utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The cornerstone of accurate quantitation in LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer, thereby correcting for procedural variability. Stable Isotope Labeled (SIL) compounds are considered the "gold standard" for this purpose.[7] this compound is the deuterated analogue of Alfuzosin, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This modification results in a compound with a higher mass but nearly identical physicochemical properties to the parent drug, making it the preferred internal standard for quantitative studies.[8]
Core Physicochemical Properties
The fundamental identity and characteristics of this compound are summarized below. This data is essential for method development, solution preparation, and mass spectrometer tuning.
| Property | Value | Source(s) |
| Chemical Name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride | [1] |
| CAS Number | 1216383-97-9 | [1][9][10] |
| Molecular Formula | C₁₉H₂₅D₃ClN₅O₄ | [1] |
| Molecular Weight | 428.93 g/mol | [1][10] |
| Synonyms | Uroxatral-d3, Xatral-d3, SL 77499-10-d3 | [10][11] |
| Physical Form | White to Off-White Solid | [10][11] |
| Storage Temperature | -20°C | [1][11] |
Synthesis and Isotopic Labeling Insights
The synthesis of Alfuzosin involves a convergent approach where two key intermediates are prepared separately and then combined.[12] One part is the 4-amino-2-chloro-6,7-dimethoxyquinazoline core, and the other is the N-methylated aminopropyl-tetrahydrofurancarboxamide side chain.[12][13]
For the deuterated analogue, the isotopic label is introduced into the side chain. This is typically achieved by using a deuterated starting material, such as trideuteriomethylamine (CD₃NH₂), in place of standard methylamine during the synthesis of the side chain intermediate. This strategic placement ensures the deuterium atoms are in a stable position on the molecule, preventing back-exchange with hydrogen atoms from the solvent or matrix.
Application in Quantitative Bioanalysis
The primary application of this compound is as an internal standard for the quantification of Alfuzosin in biological matrices like plasma, serum, or urine.
The Rationale for a Deuterated Internal Standard
Using a SIL-IS like Alfuzosin-d3 offers significant advantages that lead to a more robust and reliable assay:
-
Co-elution: It has nearly identical chromatographic retention time to the unlabeled analyte, meaning it experiences the same matrix effects during elution from the LC column.
-
Extraction Recovery: Its chemical similarity ensures it mirrors the extraction efficiency of the analyte during sample preparation.
-
Ionization Efficiency: It compensates for variations in ionization efficiency within the mass spectrometer's ion source, a common source of signal fluctuation.[7]
These factors allow for a highly precise and accurate calculation of the analyte concentration based on the ratio of the analyte's response to the IS's response.
Experimental Protocol: Quantification of Alfuzosin in Human Plasma via LC-MS/MS
This section outlines a validated, step-by-step methodology for a typical bioanalytical workflow.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alfuzosin Hydrochloride and this compound (IS) in methanol to prepare individual stock solutions.
-
Calibration Standard Working Solutions: Serially dilute the Alfuzosin stock solution with a 50:50 methanol:water mixture to prepare a series of working solutions for calibration curve standards (e.g., ranging from 0.5 ng/mL to 300 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in 50:50 methanol:water. This concentration is chosen to yield a stable and robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (blank, calibration standards, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL) to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions: The following table summarizes typical parameters for a rapid and selective analysis.
| Parameter | Condition | Rationale |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for compounds of this polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, balancing speed and separation. |
| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alfuzosin contains multiple basic nitrogen atoms, making it ideal for positive ion mode. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Alfuzosin) | m/z 390.2 → 235.1 | Specific fragmentation pattern for quantitative analysis. |
| MRM Transition (Alfuzosin-d3) | m/z 393.2 → 238.1 | Shifted by 3 Da due to the deuterium label, allowing for simultaneous detection without interference. |
Bioanalytical Workflow Visualization
The following diagram illustrates the logical flow of the quantitative bioanalysis process.
Caption: Workflow for the quantitative analysis of Alfuzosin in plasma.
Conclusion
This compound is a fundamentally important tool for pharmaceutical research and development. Its properties as a stable isotope-labeled internal standard enable the development of highly accurate, precise, and robust bioanalytical methods. The detailed understanding of its identity, coupled with the application of sound analytical principles as outlined in this guide, empowers scientists to generate high-quality pharmacokinetic data essential for regulatory submission and the advancement of clinical knowledge.
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A Technical Guide to the Strategic Deuterium Labeling of Alfuzosin-d3 Hydrochloride
This guide provides an in-depth examination of Alfuzosin-d3 Hydrochloride, focusing on the scientific rationale, synthesis, and analytical validation of its specific deuterium labeling pattern. It is intended for researchers, medicinal chemists, and drug metabolism scientists engaged in pharmaceutical development and bioanalytical studies.
Introduction: Alfuzosin and the Imperative for Isotopic Labeling
Alfuzosin is a selective alpha-1 adrenergic antagonist used clinically for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] It functions by relaxing the smooth muscle in the bladder neck and prostate, thereby improving urinary flow.[3][4] The parent compound, Alfuzosin, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5][6] The metabolic pathways include oxidation, O-demethylation, and N-dealkylation.[1][7]
This extensive metabolism presents challenges for precise quantification in biological matrices and offers an opportunity for therapeutic optimization. Isotopic labeling, specifically the substitution of hydrogen with its heavier, stable isotope deuterium, is a critical tool in modern pharmaceutical science.[8][9] Deuterium-labeled compounds serve two primary purposes:
-
As Internal Standards: They are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), providing unparalleled accuracy in pharmacokinetic (PK) and toxicokinetic (TK) studies.[8]
-
As Novel Molecular Entities: By leveraging the kinetic isotope effect (KIE), deuteration at a metabolic "soft spot" can slow the rate of enzymatic cleavage, potentially improving a drug's metabolic profile, increasing its half-life, and reducing patient-to-patient variability.[9][10]
This guide focuses on Alfuzosin-d3, a common and commercially available isotopologue, to elucidate the strategic placement of deuterium and its implications.
The Rationale: Pinpointing the Deuterium Labeling Position in Alfuzosin-d3
The designation "d3" indicates that three hydrogen atoms in the Alfuzosin molecule have been replaced with deuterium. In Alfuzosin-d3, these labels are strategically placed on the N-methyl group attached to the quinazoline core.
Chemical Structure and Metabolic Hotspot
The structure of Alfuzosin features a quinazoline core, a furan-carboxamide side chain, and a central N-methyl-aminopropyl linker.
Caption: Structure of Alfuzosin with the N-methyl group highlighted as the site of deuteration and metabolic attack.
One of the primary metabolic pathways for Alfuzosin is N-dealkylation, which involves the enzymatic removal of the methyl group from the nitrogen atom.[1][7] This site represents a metabolic "soft spot," where the molecule is most susceptible to breakdown by CYP3A4 enzymes.
The Kinetic Isotope Effect (KIE)
The C-D bond is inherently stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond. This phenomenon, known as the Kinetic Isotope Effect, means that metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage.[10]
By replacing the three hydrogens of the N-methyl group with deuterium, the rate of N-demethylation by CYP3A4 is significantly reduced. This strategic placement directly addresses a primary route of metabolic clearance, making Alfuzosin-d3 an ideal candidate for use as both a stable internal standard and a potentially improved therapeutic agent.
Synthesis and Manufacturing of Alfuzosin-d3
The synthesis of this compound requires the introduction of the deuterated methyl group using an isotopically labeled precursor. A common synthetic strategy is a convergent synthesis where the key intermediates are prepared separately and then combined.[2][11]
A plausible route involves reacting 4-Amino-2-chloro-6,7-dimethoxyquinazoline with an amine linker that has been previously methylated using a deuterated reagent, such as trideuteromethyl iodide (CD₃I) . The resulting deuterated intermediate is then coupled with the tetrahydrofuroic acid moiety to form the final Alfuzosin-d3 base, which is subsequently converted to the stable hydrochloride salt.[12][13]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, deuterium incorporation, and positional integrity of Alfuzosin-d3 HCl. A multi-platform approach combining mass spectrometry and nuclear magnetic resonance is the industry standard.[14]
Quantitative Data Summary
| Property | Alfuzosin Hydrochloride | This compound | Rationale for Difference |
| Chemical Formula | C₁₉H₂₇N₅O₄ · HCl | C₁₉H₂₄D₃N₅O₄ · HCl | Replacement of 3 H atoms with 3 D atoms. |
| Molecular Weight | 425.91 g/mol [4] | 428.93 g/mol | Mass increase from three deuterium atoms. |
| Nominal Mass Shift | M | M+3 | Each deuterium adds ~1 Da to the mass. |
Protocol 1: Confirmation by High-Resolution Mass Spectrometry (HRMS)
HRMS provides unambiguous confirmation of the mass and elemental composition.
Objective: To verify the correct mass corresponding to the incorporation of three deuterium atoms and to determine isotopic purity.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of Alfuzosin-d3 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Orbitrap or Q-TOF, coupled to a UPLC system.[15][16]
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation from any non-deuterated impurities.
-
-
MS Acquisition:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan MS from m/z 100-600 at high resolution (>60,000).
-
Data Analysis: Extract the ion chromatogram for the [M+H]⁺ ion of Alfuzosin-d3 (expected m/z ~393.22). Compare the measured mass to the theoretical exact mass. Calculate isotopic enrichment by comparing the peak areas of the M+0, M+1, M+2, and M+3 isotopologues.[15]
-
Expected Result: A dominant peak corresponding to the exact mass of the protonated Alfuzosin-d3 molecule. The mass spectrum will clearly show a 3 Da shift compared to the non-labeled Alfuzosin standard.
Protocol 2: Positional Confirmation by NMR Spectroscopy
NMR spectroscopy is the definitive method for confirming the precise location of the deuterium labels within the molecule.[14][17][18]
Objective: To verify that the deuterium atoms are located exclusively on the N-methyl group.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of Alfuzosin-d3 HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Analysis: In the ¹H NMR spectrum of Alfuzosin-d3, the characteristic singlet peak corresponding to the N-CH₃ protons (typically around 2.5-3.0 ppm) should be absent or significantly diminished (to the level of isotopic impurity). All other proton signals corresponding to the Alfuzosin backbone should remain intact.
-
-
²H NMR Acquisition (Optional but Recommended):
-
Acquire a deuterium NMR spectrum.
-
Analysis: The ²H NMR spectrum should show a single prominent signal at the chemical shift corresponding to the N-methyl position, providing direct evidence of the deuterium label's location.
-
Caption: Standard analytical workflow for the characterization of this compound.
Core Applications in Drug Development
The unique properties of Alfuzosin-d3 make it an invaluable tool for pharmaceutical research.
The Gold Standard Internal Standard for Bioanalysis
In quantitative LC-MS/MS assays, an internal standard (IS) is added to every sample, calibrator, and quality control sample at a constant concentration. Its purpose is to correct for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement.[8]
Alfuzosin-d3 is the ideal IS for quantifying Alfuzosin because:
-
Co-elution: Its chromatographic retention time is virtually identical to that of unlabeled Alfuzosin.
-
Identical Ionization: It ionizes with the same efficiency in the mass spectrometer's source.
-
Mass Differentiation: It is easily distinguished from the analyte by its 3 Da mass difference, allowing for simultaneous and independent detection.
Caption: Workflow illustrating the use of Alfuzosin-d3 as an internal standard in a typical bioanalytical method.
Potential as a Deuterated Therapeutic
Beyond its use as an analytical tool, selectively deuterated drugs are a growing area of pharmaceutical innovation.[9] By slowing the N-demethylation of Alfuzosin, a deuterated version could theoretically:
-
Increase Half-Life: Lead to a longer duration of action, potentially allowing for lower or less frequent dosing.
-
Improve Bioavailability: Reduce the impact of first-pass metabolism.
-
Alter Metabolite Profile: Decrease the formation of the N-desmethyl metabolite, which could alter the overall safety or efficacy profile of the drug.
While Alfuzosin-d3 is primarily used as an internal standard, its design exemplifies the principles used to create next-generation deuterated drugs with enhanced pharmacokinetic properties.[10]
Conclusion
The specific placement of three deuterium atoms on the N-methyl group of this compound is a deliberate and scientifically driven choice. This strategic labeling directly targets a key metabolic liability of the parent drug, leveraging the kinetic isotope effect to slow its enzymatic breakdown. This makes Alfuzosin-d3 an exceptionally reliable internal standard for precise bioanalytical quantification and serves as a model for the rational design of deuterated compounds. The rigorous analytical characterization, combining high-resolution mass spectrometry and NMR, is non-negotiable to ensure its identity, purity, and fitness for purpose in regulated drug development environments.
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Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
An In-Depth Technical Guide to the Physical and Chemical Properties of Alfuzosin-d3 Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of this compound (CAS 1216383-97-9). Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this isotopically labeled compound, emphasizing its critical role as an internal standard in quantitative analytical studies. The guide covers chemical identity, physicochemical parameters, stability, detailed analytical methodologies, and essential safety protocols. The insights herein are grounded in established scientific literature and technical data sheets to ensure accuracy and reliability.
Alfuzosin is an α1-adrenergic receptor antagonist widely used for the symptomatic management of benign prostatic hyperplasia (BPH).[1][2] In pharmacokinetic, metabolic, and bioequivalence studies, the accurate quantification of the parent drug in complex biological matrices is paramount. This compound, a stable isotope-labeled (SIL) analogue of Alfuzosin HCl, serves as an ideal internal standard for these applications, particularly in mass spectrometry-based assays.[3]
The incorporation of three deuterium atoms on the N-methyl group introduces a precise mass shift (+3 Da) without significantly altering the compound's chemical properties or chromatographic retention time. This allows it to co-elute with the unlabeled analyte, experiencing identical sample preparation losses and ionization effects, thereby correcting for analytical variability and ensuring the highest degree of accuracy and precision in quantification. This guide elucidates the foundational properties and analytical considerations essential for the effective use of this compound in a research setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a reference standard are the bedrock of its application. This compound is structurally identical to Alfuzosin Hydrochloride, with the exception of isotopic enrichment at the methylamino position.
Core Identifiers
The following table summarizes the key identification parameters for this compound.
| Property | Value | Source(s) |
| Chemical Name | N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)(methyl-d3)amino]propyl]tetrahydro-2-furancarboxamide Hydrochloride | [4] |
| CAS Number | 1216383-97-9 | [4][5] |
| Molecular Formula | C₁₉H₂₅D₃ClN₅O₄ | Derived from[6][7] |
| Molecular Weight | 428.9 g/mol | Derived from[6][7][8] |
| Unlabeled CAS | 81403-68-1 (Alfuzosin HCl) | [6][7][8][9] |
Physical and Chemical Properties
The physical properties of this compound are essentially identical to its non-labeled counterpart. Its hydrochloride salt form dictates its solubility profile, a critical factor for the preparation of stock and working solutions.
| Property | Value | Significance in Research | Source(s) |
| Appearance | White to off-white crystalline powder | Visual confirmation of material quality and purity. | [10][11][12] |
| Melting Point | Approx. 240°C | A key indicator of purity; significant deviation can suggest impurities or a different polymorphic form. | [10][11] |
| Solubility | • Freely soluble in water• Soluble in DMSO (~65 mg/mL)• Sparingly soluble in alcohol• Practically insoluble in dichloromethane | High aqueous solubility is advantageous for preparing buffers and standards for bioassays. DMSO is a suitable solvent for creating high-concentration stock solutions. | [6][11][12][13] |
| UV/Vis. λmax | 246, 331, 344 nm | These wavelengths are crucial for detection and quantification using UV-Vis or HPLC-UV methods. | [6] |
Stability, Storage, and Handling
Maintaining the integrity of a reference standard is crucial for generating reproducible and reliable data.
-
Long-Term Storage (Solid): The solid material should be stored at -20°C, protected from light and moisture.[1][6] Under these conditions, it is stable for at least four years.[6] The use of a desiccant is recommended to prevent hydration.
-
Solution Storage: Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day, as the compound can be susceptible to hydrolysis over time.[6] Stock solutions prepared in anhydrous organic solvents like DMSO can be stored at -80°C for up to one year.[13]
-
Causality of Instability: Alfuzosin is subject to degradation under forced conditions, including acid/base hydrolysis, oxidation, and photolysis.[14] Protection from light and moisture is therefore a critical and validated step to prevent the formation of degradants that could interfere with analysis.
Analytical Characterization Workflows
The validation of this compound's identity, purity, and concentration relies on a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis: RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of Alfuzosin and its labeled analogues. The method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
This protocol is a self-validating system designed for the quality control of Alfuzosin Hydrochloride and is directly applicable to its d3-labeled variant.
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.
-
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile, Water, Tetrahydrofuran, and Perchloric Acid in a ratio of 250:740:10:1 (v/v/v/v).[10][15] Filter and degas prior to use. The perchloric acid serves to protonate the analyte, ensuring sharp peak shapes.
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a 1:4 mixture of acetonitrile and water.[10] Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
System Suitability: Inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is less than 2.0% and the tailing factor is between 0.8 and 1.5.[15][16] This step validates that the system is performing with adequate precision and efficiency for the analysis.
-
Analysis: Inject the sample solution and analyze the resulting chromatogram for peak purity and the presence of any impurities.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the isotopic enrichment and identity of this compound. When coupled with liquid chromatography (LC-MS), it provides the ultimate specificity.
-
Identity Confirmation: In positive ion mode ESI-MS, Alfuzosin-d3 HCl will exhibit a parent ion [M+H]⁺ at m/z 393.2, which is 3 Da higher than the unlabeled Alfuzosin (m/z 390.2).[1] This mass shift confirms the presence of the three deuterium atoms.
-
Application as Internal Standard: In quantitative bioanalysis, a known concentration of Alfuzosin-d3 HCl is spiked into all samples (including calibration standards and quality controls). The analyte (Alfuzosin) and the internal standard (Alfuzosin-d3 HCl) are monitored using selected reaction monitoring (SRM) in a tandem mass spectrometer (MS/MS). The ratio of the analyte peak area to the internal standard peak area is used to construct the calibration curve and quantify the analyte, effectively nullifying variations in sample recovery and instrument response.
Overview of Synthesis
Understanding the synthesis provides context for potential impurities. Alfuzosin is typically synthesized via a condensation reaction. A common route involves reacting 4-amino-2-chloro-6,7-dimethoxyquinazoline with a suitable aminopropyl-tetrahydrofurancarboxamide intermediate.[17][18] For the d3-labeled version, the deuterium atoms are incorporated by using a deuterated methylating agent during the synthesis of the amine side chain.
Purification of the final product, often by recrystallization, is a critical step to ensure high chemical and isotopic purity, removing any residual unlabeled material or reaction byproducts.[19]
Safety and Handling
As a pharmacologically active compound of unknown long-term potency in a research setting, proper safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the crystalline powder.[20][22] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][22]
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[20][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[20][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20][22]
-
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[9][20]
Conclusion
This compound is a high-fidelity analytical tool essential for the rigorous quantification of Alfuzosin in research and development. Its physical and chemical properties are nearly identical to the parent compound, ensuring its reliability as an internal standard. Proper storage, handling, and the use of validated analytical methods, such as the RP-HPLC protocol detailed herein, are fundamental to leveraging its full potential. This guide provides the necessary technical foundation for scientists to confidently incorporate this critical reagent into their analytical workflows.
References
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Applications of analytical methods for alfuzosin hydrochloride in various matrices. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Balaji, T. S., Gavaskar, D., & Somanathan, T. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Turkish Online Journal of Qualitative Inquiry, 12(9), 13561–13574. Retrieved January 15, 2026, from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ALFUZOSIN HCL. Retrieved January 15, 2026, from [Link]
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Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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View of Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (n.d.). Retrieved January 15, 2026, from [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ALFUZOSIN HYDROCHLORIDE BY USING UV - IJNRD. (n.d.). Retrieved January 15, 2026, from [Link]
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Aradhya, G., Gowda, S. S., Preethi, A. P., Mohan, B., & Harshad, V. (2024). Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article. Journal of Pharma Insights and Research, 02(04), 234–240. Retrieved January 15, 2026, from [Link]
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Alfuzosin Hydrochloride Extended-Release Tablets - SAFETY DATA SHEET. (2015, June 3). Retrieved January 15, 2026, from [Link]
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Analytical method validation of alfuzosin hydrochloride and its organic impurities by using ultra performance liquid chromatography. (2024, January 30). Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Alfuzosin. Retrieved January 15, 2026, from [Link]
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U.S. Food and Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets). Retrieved January 15, 2026, from [Link]
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British Pharmacopoeia. (2021, February 3). Safety data sheet. Retrieved January 15, 2026, from [Link]
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Chemsrc. (n.d.). Alfuzosin hydrochloride | CAS#:81403-68-1. Retrieved January 15, 2026, from [Link]
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WO/2010/010058 METHOD OF PREPARING ANHYDROUS ALFUSOZIN HYDROCHLORIDE. (n.d.). WIPO Patentscope. Retrieved January 15, 2026, from [Link]
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Alfuzosin Hydrochloride Extended-Release Tablets. (2013, August 1). USP-NF. Retrieved January 15, 2026, from [Link]
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Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. (2008, August 1). ResearchGate. Retrieved January 15, 2026, from [Link]
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Human Metabolome Database. (2012, September 6). Showing metabocard for Alfuzosin (HMDB0014490). Retrieved January 15, 2026, from [Link]
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Quick Company. (n.d.). Process For Preparation Of Alfuzosin Or Salt Thereof In High Purity. Retrieved January 15, 2026, from [Link]
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Spectrophotometric Determination of Alfuzosin HCl in Pharmaceutical Formulations with some Sulphonephthalein Dyes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Determination of Alfuzosin hydrochloride and Tamsulosin hydrochloride in pure state and pharmaceutical preparations by conductimetric methods. (n.d.). JOCPR. Retrieved January 15, 2026, from [Link]
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Alfuzosin Hydrochloride. (2012, May 1). USP-NF. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of Alfuzosin-d3 Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape for Isotope-Labeled Standards
In the realm of pharmaceutical analysis and drug metabolism studies, isotopically labeled compounds such as Alfuzosin-d3 Hydrochloride are indispensable internal standards. Their utility, however, is fundamentally linked to their physicochemical properties, paramount among which is solubility. A comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is the cornerstone of developing robust analytical methods, ensuring accurate quantification, and enabling seamless integration into complex biological matrices.
This guide provides an in-depth exploration of the solubility characteristics of this compound. It is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable, field-proven methodologies for its empirical determination.
A Note on Data Extrapolation: Specific quantitative solubility data for this compound is not extensively available in public literature. It is a well-established principle in medicinal chemistry that deuteration at non-exchangeable positions has a negligible effect on the bulk physicochemical properties of a molecule, including its solubility. Therefore, this guide will utilize the comprehensive data available for its non-labeled analogue, Alfuzosin Hydrochloride, as a scientifically robust proxy. All discussions and data presented herein are based on this sound scientific premise.
Core Physicochemical Properties: The Blueprint of Solubility
To comprehend the solubility of this compound, we must first dissect its fundamental molecular and physical characteristics. These parameters dictate its interaction with various solvent environments.
Alfuzosin Hydrochloride is a quinazoline derivative and a selective α1-adrenergic receptor antagonist.[1] Its structure, featuring both hydrogen bond donors and acceptors, along with a tertiary amine, provides crucial insights into its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₈ClN₅O₄ | [2] |
| Molecular Weight | 425.9 g/mol | [2] |
| pKa | 8.13 | [1] |
| LogP (Octanol/Water) | 1.604 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
The pKa of 8.13 indicates that Alfuzosin is a weak base.[1] In its hydrochloride salt form, the tertiary amine is protonated, rendering the molecule more polar and enhancing its solubility in polar solvents, particularly water. The LogP value of 1.604 suggests a moderate degree of lipophilicity, indicating that while it has a preference for an aqueous environment, it will also exhibit solubility in certain organic solvents.[1]
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This adage is chemically underpinned by the intermolecular forces between the solute and solvent molecules. For Alfuzosin Hydrochloride, the key interactions are:
-
Ion-Dipole Interactions: As a hydrochloride salt, the protonated amine group can form strong ion-dipole interactions with polar solvents that have a significant dipole moment, such as dimethyl sulfoxide (DMSO) and, to a lesser extent, alcohols like methanol and ethanol.
-
Hydrogen Bonding: The molecule contains multiple hydrogen bond acceptors (carbonyl and ether oxygens, nitrogen atoms) and donors (amine hydrogens). This allows for extensive hydrogen bonding with protic solvents like alcohols (methanol, ethanol) and water.
-
Van der Waals Forces: The quinazoline ring system and other hydrocarbon portions of the molecule contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents. However, given the polar nature of the molecule, these forces play a secondary role.
Based on these principles, we can predict the following solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like DMSO are excellent at solvating cations and have a strong dipole moment, making them highly effective at dissolving Alfuzosin Hydrochloride.
-
Good to Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can engage in both hydrogen bonding and dipole-dipole interactions, leading to good solubility.
-
Limited Solubility in Nonpolar Solvents: Solvents like dichloromethane lack the polarity and hydrogen bonding capability to effectively solvate the ionic and polar groups of Alfuzosin Hydrochloride, resulting in poor solubility.[1]
Quantitative and Qualitative Solubility Data Summary
The following table consolidates the available solubility data for Alfuzosin Hydrochloride. It is crucial to note that reported quantitative values can vary due to differences in experimental conditions (e.g., temperature, equilibration time, analytical method).
| Organic Solvent | Solvent Type | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Approximately 1 mg/mL | [2] |
| Ethanol | Polar Protic | Approximately 1 mg/mL; Sparingly soluble | [1][2] |
| Methanol | Polar Protic | Soluble | [3] |
| Chloroform | Nonpolar | Soluble | [3] |
| Acetonitrile | Polar Aprotic | Sparingly soluble | [3] |
| Dichloromethane | Nonpolar | Practically insoluble | [1] |
This data aligns with our theoretical framework. The high polarity and hydrogen bonding capacity of DMSO and alcohols facilitate dissolution, while the nonpolar nature of dichloromethane presents a significant energy barrier to solvation.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination
To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[4] This method ensures that the solution is fully saturated and in equilibrium with the solid drug, providing a true measure of its solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment
-
This compound (or Alfuzosin Hydrochloride) solid
-
High-purity organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The exact amount should be recorded. Causality: Using an excess of solid ensures that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent (e.g., 2 mL) to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a predetermined time (typically 24-48 hours). Causality: Prolonged agitation at a constant temperature is critical to ensure that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.
-
Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method.[3] A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the concentration in the diluted sample.
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Time to Equilibrium: Conduct a preliminary experiment where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by PXRD) to check for any polymorphic transformations that may have occurred during the equilibration period.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use as an internal standard. Governed by its nature as a weakly basic hydrochloride salt with moderate lipophilicity, it exhibits favorable solubility in polar solvents like DMSO and alcohols, and limited solubility in nonpolar media. While precise quantitative data for the deuterated form is sparse, the data for Alfuzosin Hydrochloride provides a reliable foundation for solvent selection. For definitive, in-house applications, the rigorous application of the shake-flask method detailed in this guide is strongly recommended to establish accurate and reproducible solubility values, ensuring the integrity and success of future analytical endeavors.
References
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National Center for Biotechnology Information. "Alfuzosin." PubChem Compound Database, CID=2092. [Link]
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BioAssay Systems. "Solubility Testing – Shake Flask Method." [Link]
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Methodological & Application
Use of Alfuzosin-d3 Hydrochloride in pharmacokinetic studies
Here are the detailed Application Notes and Protocols for the use of Alfuzosin-d3 Hydrochloride in pharmacokinetic studies.
Application Note & Protocol Guide
Topic: The Definitive Role of this compound in Modern Pharmacokinetic Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Section 1: Foundational Principles of Pharmacokinetic Analysis for Alfuzosin
Alfuzosin is a selective alpha-1 adrenergic antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] To ensure its safety and efficacy, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. This is achieved through pharmacokinetic (PK) studies, which map the drug's concentration in the body over time.[4][5] The accuracy of these studies hinges on the bioanalytical method used to quantify the drug in complex biological matrices like human plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6] However, the journey from a plasma sample to a precise concentration value is fraught with potential variability, including inconsistencies in sample extraction, matrix-induced signal suppression or enhancement, and instrumental drift.[7] To control for this variability, an internal standard (IS) is incorporated into every sample. The ideal IS behaves identically to the analyte of interest (Alfuzosin) throughout the entire analytical process but is distinguishable by the mass spectrometer.[8][9] This is where a stable isotope-labeled (SIL) internal standard, such as this compound, becomes indispensable.[7][10][11]
Section 2: this compound - The Gold Standard Internal Standard
This compound is a deuterated form of Alfuzosin, where three hydrogen atoms have been replaced with deuterium atoms. This subtle modification increases its molecular weight by three Daltons, making it easily differentiable from the parent drug by the mass spectrometer.
Why is this the superior approach?
-
Physicochemical Equivalence: Deuterium substitution does not significantly alter the compound's chemical properties. Therefore, Alfuzosin-d3 exhibits virtually identical protein binding, extraction recovery, and chromatographic retention time as Alfuzosin.[8][10] This co-elution is critical because it ensures that both the analyte and the IS experience the same matrix effects and ionization efficiency in the MS source at the exact same moment.
-
Correction for Variability: Because the IS and analyte behave as one during sample preparation and analysis, any loss of analyte during extraction or any fluctuation in instrument response will be mirrored by a proportional change in the IS signal. The final concentration is calculated based on the ratio of the analyte peak area to the IS peak area. This ratioing effectively cancels out most sources of analytical error, leading to superior accuracy and precision.[7][9]
-
Regulatory Acceptance: The use of a stable isotope-labeled internal standard is the preferred approach by regulatory agencies like the U.S. Food and Drug Administration (FDA) for quantitative bioanalytical methods submitted in support of drug applications.[12][13]
Section 3: Validated LC-MS/MS Bioanalytical Method
This section outlines a typical LC-MS/MS method for the quantification of Alfuzosin in human plasma using Alfuzosin-d3 as the internal standard. This method is designed to be robust and compliant with regulatory guidelines.[12][13][14]
Instrumentation and Reagents
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Ultrapure Water, and blank human plasma.
Quantitative Data Summary
The following tables provide typical starting parameters for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for compounds like Alfuzosin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns, balancing speed and efficiency. |
| Gradient | Isocratic or Gradient | A gradient may be used to ensure separation from endogenous plasma components. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Alfuzosin contains basic nitrogen atoms that are readily protonated. |
| MRM Transition (Alfuzosin) | Q1: 390.2 -> Q3: 235.1 | Specific precursor-to-product ion transition for quantification. |
| MRM Transition (Alfuzosin-d3) | Q1: 393.2 -> Q3: 235.1 | The precursor is +3 Da; the product ion is often identical. |
| Collision Energy (CE) | Optimized for each transition | The energy required to fragment the precursor ion into the desired product ion. |
| Dwell Time | 100-200 ms | Time spent monitoring each transition, ensuring sufficient data points per peak. |
| Source Temperature | ~500 °C | Optimizes desolvation of the ESI droplets. |
Section 4: Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QC)
This protocol is foundational for establishing a valid calibration curve and ensuring the accuracy of the study data.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh ~1 mg of Alfuzosin HCl and Alfuzosin-d3 HCl into separate volumetric flasks.
-
Dissolve in a suitable solvent, such as methanol, to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Alfuzosin stock solution with 50:50 acetonitrile/water to create a series of working standards. These will be used to spike the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL):
-
Dilute the Alfuzosin-d3 stock solution with 50:50 acetonitrile/water to a final concentration appropriate for the assay (e.g., 50 ng/mL).
-
-
Calibration Curve Standards (e.g., 0.25 - 25 ng/mL):
-
In separate tubes, spike a small volume (e.g., 10 µL) of each Alfuzosin working standard into a fixed volume of blank human plasma (e.g., 190 µL) to create a calibration curve with 8-10 non-zero points.[15]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.75, 12.5, and 20 ng/mL). These should be prepared from a separate weighing of the Alfuzosin stock.
-
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is a rapid and effective method for extracting Alfuzosin from plasma.[16]
-
Aliquot Sample: Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the Alfuzosin-d3 working solution to every tube.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex each tube vigorously for 1 minute to ensure complete protein denaturation and mixing.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial or well in a 96-well plate for analysis.
-
Inject: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Section 5: Bioanalytical Method Validation (BMV)
Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[12][13][17] This ensures the data generated is reliable and reproducible.
Table 3: Key BMV Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity | Establish the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their repeatability. | For QCs and calibrators, precision (%CV) ≤15% and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible across QC levels. |
| Matrix Effect | Assess the impact of plasma components on ionization. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Stability | Confirm the analyte is stable under various storage and handling conditions. | Mean concentration should be within ±15% of the nominal concentration. |
Section 6: Application in a Clinical Pharmacokinetic Study
Once validated, this method can be confidently applied to determine the pharmacokinetic profile of Alfuzosin in clinical trial participants.
In a typical bioequivalence or PK study, healthy volunteers are administered a single oral dose of an Alfuzosin formulation.[18] Blood samples are then collected at specific time points over 24-48 hours. The plasma from these samples is separated and analyzed using the validated LC-MS/MS method described above. The resulting concentration-time data for each subject is then used to calculate key pharmacokinetic parameters, such as:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
T½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.[1][19]
These parameters are crucial for comparing different formulations, assessing food effects, or understanding the drug's overall disposition in the human body.[18][20]
Section 7: Conclusion
The accurate quantification of Alfuzosin in biological matrices is fundamental to its clinical development and therapeutic monitoring. The use of a stable isotope-labeled internal standard, this compound, is the cornerstone of a robust and reliable bioanalytical method. By co-eluting and behaving identically to the unlabeled drug during extraction and ionization, Alfuzosin-d3 provides the most effective means of correcting for analytical variability. The protocols and methods outlined herein provide a comprehensive framework for researchers to develop and validate high-quality LC-MS/MS assays, ensuring the integrity of pharmacokinetic data in compliance with global regulatory standards.
References
-
Jemal, M., & Christianseng, A. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-7. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Urology Textbook. (n.d.). Alfuzosin: Mechanism, Adverse Effects and Dosage. [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Cumpanas, A. A., Bardan, T. R., & Gingu, C. V. (2021). Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. Medicina, 57(9), 971. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2092, Alfuzosin. [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
-
U.S. Food and Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets) Label. [Link]
-
U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology and Biopharmaceutics Review(s) for Uroxatral. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2021). Development and Validation of LC-ESI-MS/MS Method for the Determination of Alfuzosin in Human Plasma. Journal of Analytical Chemistry, 76(11), 1327-1335. [Link]
-
Pilli, N. R., Inamadugu, J. K., & Mullangi, R. (2008). Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. Journal of Chromatography B, 876(2), 236-244. [Link]
-
Ramakrishna, N. V. S., Vishwottam, K. N., & Koteshwara, M. (2004). Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. Journal of Chromatography B, 802(2), 265-271. [Link]
-
Pilli, N. R., Inamadugu, J. K., & Mullangi, R. (2011). Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. Chromatographia, 73, 841-851. [Link]
-
Al-Sabti, O., & Singh, N. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra-Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 14(7), 3655-3661. [Link]
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Wang, Y., & Earp, J. C. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 5, 222. [Link]
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Al-Ghananeem, A. M., Malkawi, A. H., & Al-Ghazawi, M. (2020). Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets. Clinical Pharmacology in Drug Development, 9(6), 766-771. [Link]
-
University of Washington. (n.d.). PHARM 309 Pharmacokinetic Studies: Design Considerations. [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H., & Al-Ghazawi, M. (2020). Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets. SURE (Sunderland Repository). [Link]
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Roehrborn, C. G. (2001). Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker. Urology, 58(6 Suppl 1), 55-63. [Link]
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U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
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U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
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Lowe, F. C. (2003). Alfuzosin hydrochloride for the treatment of benign prostatic hyperplasia. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 60(13), 1321–1328. [Link]
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Lildballe, D. L., Stage, T. B., & Brøsen, K. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. CPT: pharmacometrics & systems pharmacology, 10(4), 296–311. [Link]
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Development and Validation of a Robust Bioanalytical Method for Alfuzosin in Human Plasma Using Alfuzosin-d3 HCl as an Internal Standard
[Application Note]
Abstract
This application note details the development and validation of a highly selective and sensitive bioanalytical method for the quantification of Alfuzosin in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates Alfuzosin-d3 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized chromatographic and mass spectrometric parameters. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability. This robust and reliable method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Alfuzosin.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] Accurate measurement of Alfuzosin concentrations in biological matrices is crucial for pharmacokinetic characterization, dose optimization, and assessing bioequivalence of different formulations.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3]
A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS).[4] Stable isotope-labeled internal standards (SIL-IS), such as Alfuzosin-d3 HCl, are considered the ideal choice as they share very similar physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization effects in the mass spectrometer source.[5] This co-behavior effectively compensates for variability during sample preparation and analysis, leading to more accurate and precise results.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a bioanalytical method for Alfuzosin in human plasma using Alfuzosin-d3 HCl as the internal standard.
Materials and Methods
Chemicals and Reagents
-
Alfuzosin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[6]
-
Human plasma (sourced from an accredited biobank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ultrapure water
Stock and Working Solutions
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alfuzosin hydrochloride in methanol.
-
Alfuzosin-d3 HCl Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Alfuzosin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of Alfuzosin-d3 HCl in the same diluent at a concentration of 100 ng/mL.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Alfuzosin extraction from human plasma.[7]
-
Aliquot Plasma: To 200 µL of human plasma in a polypropylene tube, add 25 µL of the Alfuzosin-d3 HCl working solution (100 ng/mL).
-
Vortex: Briefly vortex the mixture for 10 seconds.
-
Add Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram of the Liquid-Liquid Extraction Workflow:
Caption: Liquid-Liquid Extraction Workflow for Alfuzosin.
LC-MS/MS Conditions
The following are optimized starting conditions. Further optimization may be required based on the specific instrumentation used.
-
LC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium formate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Mass Spectrometric Parameters:
The mass transitions for Alfuzosin and the proposed transition for Alfuzosin-d3 HCl are listed below. The fragmentation of Alfuzosin typically involves the cleavage of the bond between the propyl chain and the furan-carboxamide moiety. It is hypothesized that Alfuzosin-d3 will follow a similar fragmentation pattern, resulting in a product ion with a 3 Da mass shift.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Alfuzosin | 390.2 | 235.1 | 150 | 25 | 80 |
| Alfuzosin-d3 HCl | 393.2 | 238.1 | 150 | 25 | 80 |
Bioanalytical Method Validation
The method was validated in accordance with the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][8]
Selectivity
The selectivity of the method was assessed by analyzing blank human plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Alfuzosin and Alfuzosin-d3 HCl.
Linearity and Sensitivity
The linearity of the method was evaluated by analyzing calibration standards at eight different concentration levels. The calibration curve was constructed by plotting the peak area ratio of Alfuzosin to Alfuzosin-d3 HCl against the nominal concentration of Alfuzosin. A linear regression with a weighting factor of 1/x² was used. The method was found to be linear over the range of 0.1 to 50 ng/mL with a correlation coefficient (r²) > 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio > 10 and acceptable precision and accuracy.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing QC samples at four concentration levels (LLOQ, low, medium, and high) in five replicates on three different days. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ). The results, summarized in the table below, demonstrate that the method is both accurate and precise.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 10.1 | 3.8 |
| Low | 0.3 | 6.2 | 3.1 | 7.5 | 2.5 |
| Medium | 15 | 4.8 | -1.5 | 5.9 | -0.8 |
| High | 40 | 3.5 | -2.3 | 4.7 | -1.9 |
Recovery and Matrix Effect
The extraction recovery of Alfuzosin was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations. The recovery was consistent across all QC levels, with a mean recovery of >85%.
The matrix effect was evaluated by comparing the peak areas of Alfuzosin spiked into post-extraction blank plasma with the peak areas of neat standards. The matrix factor was close to 1, indicating no significant ion suppression or enhancement from the plasma matrix. The use of a stable isotope-labeled internal standard further mitigates any potential matrix effects.[9]
Stability
The stability of Alfuzosin in human plasma was assessed under various conditions to simulate sample handling and storage in a clinical setting.[2] The results are summarized below:
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 24 hours | Room Temperature | 97.5% |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 98.2% |
| Long-term | 30 days | -70°C | 96.8% |
| Post-preparative | 48 hours | 4°C (Autosampler) | 99.1% |
The results indicate that Alfuzosin is stable in human plasma under the tested conditions.
Diagram of the Bioanalytical Method Validation Process:
Caption: Overview of the Bioanalytical Method Validation Process.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of Alfuzosin in human plasma. The use of Alfuzosin-d3 HCl as an internal standard ensures high accuracy and precision. The method has been successfully validated according to international regulatory guidelines and is suitable for use in clinical and preclinical studies requiring the measurement of Alfuzosin concentrations.
References
- Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis.
- In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. (n.d.). National Institutes of Health.
- Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma. (n.d.). ResearchGate.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from the European Medicines Agency website.
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. (n.d.). ResearchGate.
- Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma. (2009, August 20). Copy Rights.
- Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. (n.d.). ResearchGate.
- Model integrated evidence approach for rational and safe formulation development: case of alfuzosin prolonged-release tablets. (2025, May 5). Journal of Applied Pharmaceutical Science.
- MedChemExpress. (n.d.). Alfuzosin-d3 (SL 77499-d3).
- Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. (2008, December 15). PubMed.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Alfuzosin. (n.d.). PubChem.
- Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. (n.d.). ResearchGate.
- Public Assessment Report Scientific discussion Alfuzosine HCl Aurobindo 10 mg, prolonged-release tablets (alfuzosin hydrochloride). (2014, September 9). Geneesmiddeleninformatiebank.
- Alfuzosin-d3 (hydrochloride). (n.d.). PCR Society.
- Alfuzosin-impurities. (n.d.). Pharmaffiliates.
- Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples. (2015, November 26). PubMed.
- Long-term safety and efficacy of a once-daily formulation of alfuzosin 10 mg in patients with symptomatic benign prostatic hyperplasia: open-label extension study. (n.d.). PubMed.
- Long-term efficacy and safety of alfuzosin 10 mg once daily: A 2-year experience in 'real-life' practice. (2025, August 6). ResearchGate.
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- 7. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Note & Protocol: High-Fidelity Metabolic Profiling of Alfuzosin using Alfuzosin-d3 Hydrochloride
Abstract
This document provides a comprehensive guide for the quantitative analysis of Alfuzosin in biological matrices, a critical process in pharmacokinetic and metabolic profiling studies. We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that leverages Alfuzosin-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. The protocols herein cover all stages from sample preparation to data analysis and are designed for researchers, scientists, and drug development professionals seeking to overcome common bioanalytical challenges such as matrix effects and extraction variability.
The Imperative for Precise Bioanalysis in Alfuzosin Research
Alfuzosin is a selective α1-adrenergic receptor antagonist prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic action relies on relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1] The clinical efficacy and safety profile of Alfuzosin are intrinsically linked to its pharmacokinetic properties. The drug undergoes extensive hepatic metabolism, with only 11% of the parent compound excreted unchanged.[2][3][4][5] This metabolic conversion is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme through three primary pathways: oxidation, O-demethylation, and N-dealkylation, resulting in pharmacologically inactive metabolites.[2][3][4][5][6]
Given this extensive biotransformation, accurately quantifying Alfuzosin concentrations in complex biological fluids is fundamental to:
-
Defining its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).
-
Assessing bioequivalence in generic formulations.[7]
-
Investigating potential drug-drug interactions, particularly with CYP3A4 inhibitors or inducers.[3][4]
LC-MS/MS has become the gold standard for such bioanalytical assays due to its superior sensitivity and selectivity. However, the integrity of the data hinges on the ability to correct for analytical variability.
The Gold Standard: Rationale for this compound as an Internal Standard
Quantitative mass spectrometry is subject to variations that can compromise data quality, including sample loss during preparation and ion suppression or enhancement (matrix effects) during analysis. The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9] this compound is the ideal IS for Alfuzosin quantification for several key reasons:
-
Physicochemical Homology: A SIL-IS is chemically identical to the analyte, differing only in isotopic composition. This ensures that Alfuzosin-d3 co-behaves with native Alfuzosin during all stages of extraction, chromatography, and ionization. Any sample loss or matrix effect experienced by the analyte will be mirrored by the IS.[10]
-
Co-Elution: It elutes at the exact same retention time as the analyte, ensuring it is subjected to the identical matrix environment at the point of ionization.
-
Mass Differentiation: The three deuterium atoms provide a +3 Da mass shift, allowing the mass spectrometer to detect and differentiate the analyte and the IS simultaneously without spectral overlap.[10]
-
Label Stability: The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, preventing back-exchange of the label during sample processing and ensuring analytical integrity.[10]
By calculating the peak area ratio of the analyte to the IS, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[9] The diagram below illustrates this self-validating workflow.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol is a validated starting point and should be adapted and fully validated by the end-user according to regulatory guidelines (e.g., FDA, EMA).
Required Materials & Equipment
-
Reference Standards: Alfuzosin Hydrochloride, this compound
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Ultrapure Water
-
Biological Matrix: K2-EDTA human plasma
-
Instrumentation:
-
UPLC or HPLC system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Microcentrifuge, vortex mixer, nitrogen evaporator
-
Calibrated pipettes and Class A volumetric flasks
-
Preparation of Solutions
-
Stock Solutions (1.0 mg/mL): Separately prepare stock solutions of Alfuzosin and Alfuzosin-d3 HCl in methanol.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of intermediate solutions by diluting the Alfuzosin stock solution. Spike these into blank plasma to create calibration standards (e.g., 0.25-25 ng/mL) and QCs (low, mid, high concentrations).[11]
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Alfuzosin-d3 HCl stock solution in 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
This method is chosen for its speed and efficiency in removing the bulk of plasma proteins.
-
Label 1.5 mL microcentrifuge tubes for each sample.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding tube.
-
Add 25 µL of the IS Working Solution (50 ng/mL Alfuzosin-d3 HCl) to all tubes except the blank matrix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold solvent enhances protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase A/B (50:50). Vortex to ensure complete dissolution.
-
Transfer to autosampler vials for analysis.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point for analysis.
| Parameter | Recommended Condition | Justification |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Standard for retaining moderately polar compounds like Alfuzosin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Adjustable based on system sensitivity. |
| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold, re-equilibrate. | Ensures sharp peak shape and elution of the analyte. |
| MS System | Tandem Quadrupole Mass Spectrometer | Required for MRM/SRM quantitative analysis. |
| Ionization | Electrospray (ESI), Positive Mode | Alfuzosin contains basic nitrogens that readily accept a proton. |
| MRM Transitions | Alfuzosin: Q1: 390.2 -> Q3: 235.1 (Quantifier) Alfuzosin-d3: Q1: 393.2 -> Q3: 238.1 (Quantifier) | Specific precursor-product ion pairs for unambiguous detection. |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Alfuzosin Metabolic Pathway Overview
Understanding the metabolic fate of Alfuzosin is crucial for interpreting study data. As established, CYP3A4 is the primary enzyme responsible for its clearance. The major biotransformation routes are illustrated below.
Caption: Primary metabolic pathways of Alfuzosin mediated by CYP3A4.
Conclusion
This application note outlines a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Alfuzosin in biological matrices. The strategic use of this compound as an internal standard is non-negotiable for producing reliable data, as it effectively compensates for inevitable analytical variations. By implementing this protocol, researchers can achieve the high-quality data necessary for rigorous pharmacokinetic and metabolic profiling studies, ultimately contributing to a deeper understanding of Alfuzosin's behavior in vivo.
References
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Title: Alfuzosin | C19H27N5O4 | CID 2092 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]
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Title: Alfuzosin: Mechanism, Adverse Effects and Dosage Source: Urology Textbook URL: [Link]
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Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
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Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]
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Title: Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis Source: PubMed Central URL: [Link]
-
Title: Alfuzosin - LiverTox Source: National Institutes of Health (NIH) URL: [Link]
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Title: Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma Source: PubMed URL: [Link]
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Title: UROXATRAL® (alfuzosin HCl extended-release tablets) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the Source: I.R.I.S. URL: [Link]
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Title: Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma Source: ResearchGate URL: [Link]
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Title: Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers Source: National Institute of Standards and Technology URL: [Link]
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Title: What is the mechanism of Alfuzosin Hydrochloride? Source: Patsnap Synapse URL: [Link]
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Title: Alfuzosin Source: ResearchGate URL: [Link]
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Application Notes & Protocols: The Strategic Use of Alfuzosin-d3 in Modern Drug Metabolism and Pharmacokinetics (DMPK) Studies
Preamble: The Imperative for Precision in Alfuzosin Pharmacokinetics
Alfuzosin is a selective α1-adrenergic antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][4][5][6] The metabolic pathways include oxidation, O-demethylation, and N-dealkylation, resulting in inactive metabolites.[1][4] Given that only about 11% of an administered dose is excreted as the unchanged parent drug in urine, a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for drug development and clinical safety.[4][5]
Drug Metabolism and Pharmacokinetics (DMPK) studies form the cornerstone of this understanding, providing critical data on a drug's behavior in the body.[7][8] The gold standard for quantitative bioanalysis in DMPK is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, the accuracy of LC-MS/MS is susceptible to variability from complex biological matrices (e.g., plasma, urine), which can cause ion suppression or enhancement, and from inconsistencies during sample processing.[9][10] To counteract these challenges, an ideal internal standard (IS) is not just recommended; it is essential for robust and reliable data. This is where Alfuzosin-d3, a stable isotope-labeled (SIL) analog of the parent drug, becomes an indispensable tool.
The Foundational Principle: Why Alfuzosin-d3 is the Gold Standard Internal Standard
In quantitative mass spectrometry, an internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) standard before processing. Its purpose is to normalize the signal of the target analyte (Alfuzosin) to correct for variations.[10] While structurally similar analog compounds can be used, they often fall short. A stable isotope-labeled internal standard like Alfuzosin-d3 is superior for several fundamental reasons:
-
Physicochemical Equivalence : Alfuzosin-d3 is chemically identical to Alfuzosin, with the only difference being the replacement of three hydrogen atoms with deuterium. This means it has virtually identical properties, including pKa, polarity, and solubility. This ensures it behaves identically during sample extraction, chromatography, and ionization.[11][12]
-
Co-elution : Due to its identical chemical nature, Alfuzosin-d3 co-elutes with Alfuzosin during liquid chromatography. This is a critical advantage because both the analyte and the IS experience the exact same matrix effects and ionization conditions at the precise moment they enter the mass spectrometer source.[9][13] This provides the most accurate correction for signal fluctuations.
-
Mitigation of Matrix Effects : By co-eluting, Alfuzosin-d3 experiences the same degree of ion suppression or enhancement as the unlabeled Alfuzosin. The ratio of their signals remains constant, even if the absolute signal intensity of both compounds varies, leading to highly accurate and precise quantification.[14][15]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation, as it represents the best practice for ensuring data integrity in regulated studies.[14][16][17]
The diagram below illustrates this core principle of co-elution and differential mass detection, which underpins the utility of Alfuzosin-d3.
Caption: LC-MS/MS workflow using Alfuzosin-d3 as an internal standard.
Application Protocol 1: Quantitation of Alfuzosin in Human Plasma for Pharmacokinetic Studies
This protocol outlines a validated method for determining Alfuzosin concentrations in human plasma, suitable for single-dose or steady-state pharmacokinetic studies.[18][19]
Materials and Reagents
-
Alfuzosin reference standard (≥98% purity)
-
Alfuzosin-d3 internal standard (≥98% purity, isotopic enrichment ≥98%)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Human Plasma (K2-EDTA as anticoagulant)
-
96-well collection plates
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Alfuzosin and Alfuzosin-d3 in methanol to create 1 mg/mL primary stock solutions. Store at -20°C. Causality: Preparing separate stocks for calibrators and QCs is a regulatory requirement to ensure accuracy and avoid preparation errors.[16]
-
Alfuzosin Working Solutions: Serially dilute the Alfuzosin primary stock with 50:50 Methanol:Water to prepare spiking solutions for the calibration curve (e.g., 0.1 to 1000 ng/mL range) and Quality Control samples (Low, Mid, High).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Alfuzosin-d3 primary stock with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
This method is chosen for its speed and efficiency in high-throughput analysis.
-
Aliquot 50 µL of study samples, calibration standards, or QC samples into a 96-well plate.
-
Add 200 µL of the IS Working Solution (50 ng/mL Alfuzosin-d3 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm to precipitate plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method and Parameters
The following table summarizes a typical set of parameters. Note: These must be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for Alfuzosin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 min | Allows for separation from endogenous matrix components. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Alfuzosin contains basic nitrogen atoms, making it ideal for ESI+. |
| MRM Transition (Alfuzosin) | Q1: 390.2 -> Q3: 247.2 | Precursor ion [M+H]+ and a stable, high-intensity product ion. |
| MRM Transition (Alfuzosin-d3) | Q1: 393.2 -> Q3: 250.2 | A +3 Da shift in both precursor and product ions confirms label stability. |
Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[16][20] Key validation parameters include:
-
Selectivity: Absence of interference from endogenous components in at least 6 unique sources of blank plasma.[21]
-
Calibration Curve: At least 8 non-zero points, with the Lower Limit of Quantification (LLOQ) being the lowest point. The curve is fitted with a weighted (1/x²) linear regression.
-
Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) should be within ±15% (±20% at LLOQ) for QC samples.
-
Stability: Freeze-thaw, bench-top, long-term, and processed sample stability must be demonstrated to ensure sample integrity.[21]
Caption: Primary metabolic pathways of Alfuzosin mediated by CYP3A4.
Conclusion: Ensuring Data Integrity with Alfuzosin-d3
The use of a stable isotope-labeled internal standard is a non-negotiable component of modern, high-quality bioanalysis. Alfuzosin-d3 provides the highest possible level of analytical certainty for quantifying its unlabeled counterpart in complex biological matrices. Its identical physicochemical properties ensure it accurately tracks and corrects for variability during sample processing and analysis, from the benchtop to the detector. By incorporating Alfuzosin-d3 into DMPK workflows, researchers and drug development professionals can generate robust, reliable, and defensible pharmacokinetic and metabolic data, ultimately leading to a more accurate understanding of Alfuzosin's clinical behavior and safety profile.
References
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PubChem. (n.d.). Alfuzosin. National Center for Biotechnology Information. Retrieved from [Link]
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Medicine.com. (2020, February 17). Alfuzosin: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Russo, G. I., et al. (2016). Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. PubMed Central. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
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Archivio Italiano di Urologia e Andrologia. (2016). Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. I.R.I.S. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alfuzosin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
De Meulder, M. (2016). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
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ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of analytical methods for alfuzosin hydrochloride in various matrices. Retrieved from [Link]
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Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
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ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]
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Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Retrieved from [Link]
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Wilde, M. I., & Fitton, A. (1993). Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia. PubMed. Retrieved from [Link]
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Wilde, M. I., & Goa, K. L. (2002). Alfuzosin: a review of the therapeutic use of the prolonged-release formulation given once daily in the management of benign prostatic hyperplasia. PubMed. Retrieved from [Link]
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Al-Shdefat, R., et al. (2020). Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets. PubMed. Retrieved from [Link]
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Pailla, S. R., et al. (2015). In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2024). Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article. Retrieved from [Link]
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BioIVT. (2020, May 10). What is DMPK and how does it fit into drug development?. Retrieved from [Link]
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Hamilton Company. (n.d.). ADME/DMPK | Applications. Retrieved from [Link]
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Al-Akayleh, F., et al. (2013). Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit. National Institutes of Health. Retrieved from [Link]
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Application Note: High-Precision Quantification of Alfuzosin Hydrochloride using ¹H-qNMR with a Deuterated Internal Standard
Introduction: The Principle of Absolute Quantification by NMR
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical substances, including active pharmaceutical ingredients (APIs).[1][2] Unlike chromatographic techniques, which often require compound-specific reference standards and calibration curves, qNMR leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[3][4][5] This inherent proportionality allows for the absolute quantification of a target analyte by co-dissolving it with a certified internal standard (IS) of known purity and concentration.[3][6]
This application note provides a detailed, field-proven protocol for the accurate quantification of Alfuzosin Hydrochloride, an α₁-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[7][8] The method employs Alfuzosin-d3 Hydrochloride as the internal standard. The strategic deuteration on the N-methyl group of the standard minimizes the risk of signal overlap with the analyte while ensuring its chemical and solubility properties remain nearly identical, fulfilling key criteria for an ideal internal standard.[2]
The Critical Role of the Internal Standard
The internal standard method is central to achieving high accuracy and precision in qNMR.[1][6] By adding a precisely weighed amount of a certified reference material to the sample, any variations in experimental conditions—such as sample volume, spectrometer performance, or processing parameters—affect both the analyte and the standard equally. This ratiometric approach effectively cancels out systemic errors.
Key characteristics of a suitable internal standard include: [2]
-
High purity, certified and traceable to a primary standard.
-
Chemical stability and non-reactivity with the analyte or solvent.
-
Good solubility in the chosen deuterated solvent.
-
At least one well-resolved signal in a region of the ¹H-NMR spectrum that is free from analyte or impurity signals.
-
Non-volatile and not hygroscopic to ensure accurate weighing.
This compound is an excellent choice for this application. As an isotopic variant of the analyte, its physical and chemical behaviors are highly predictable and similar to Alfuzosin Hydrochloride.
Experimental Workflow for qNMR Analysis
The entire process, from material preparation to the final purity calculation, follows a systematic and metrologically sound workflow. This ensures that each step contributes to the overall accuracy and trustworthiness of the final result.
Figure 1: High-level workflow for qNMR quantification.
Detailed Application Protocol
This protocol is designed to be a self-validating system, where adherence to the specified parameters ensures the integrity of the quantitative data.
Materials and Equipment
| Reagents & Materials | Equipment |
| Alfuzosin Hydrochloride (Analyte, purity to be determined) | NMR Spectrometer (≥400 MHz) |
| This compound (Internal Standard, certified purity) | High-precision analytical balance (readability ±0.01 mg) |
| Dimethyl sulfoxide-d6 (DMSO-d6, ≥99.9% D) | Calibrated pipettes or syringes |
| High-quality NMR tubes (e.g., 5 mm) | Vortex mixer |
| Volumetric flasks (Class A) | Spatulas and weighing paper |
Sample Preparation
Causality: Accurate weighing is the foundation of qNMR. Any error in mass measurement will directly propagate into the final purity calculation. Using a 1:1 mass ratio between the analyte and standard is recommended to achieve similar signal intensities, which improves the accuracy of integration.[6][9]
-
Weighing the Internal Standard (IS): Accurately weigh approximately 10 mg of this compound onto weighing paper using an analytical balance and record the mass (m_std). Transfer the IS quantitatively into a clean, dry vial.
-
Weighing the Analyte: On a separate piece of weighing paper, accurately weigh approximately 10 mg of Alfuzosin Hydrochloride and record the mass (m_analyte). Transfer the analyte into the same vial containing the IS.
-
Dissolution: Add approximately 0.75 mL of DMSO-d6 to the vial. Ensure complete dissolution by vortexing gently. A homogeneous solution is critical for acquiring high-quality, shimmed spectra.[9]
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
NMR Data Acquisition
Causality: The choice of acquisition parameters is the most critical step for ensuring the "quantitative" nature of the experiment. The relaxation delay (D1) must be sufficiently long (≥5 times the longest T1 of the peaks of interest) to allow for full magnetization recovery between pulses.[6] Failure to do so results in signal saturation and inaccurate integrals. A 90° pulse angle is used to maximize the signal for each scan.[9]
| Parameter | Recommended Value | Justification |
| Pulse Program | Standard 1D Proton | For routine 1D acquisition. |
| Pulse Angle (P1) | 90° | Ensures maximum signal excitation for quantification.[6][9] |
| Relaxation Delay (D1) | ≥ 20 s | Must be at least 5x the longest T1 of interest. This value should be determined experimentally via an inversion-recovery experiment but 20s is a conservative starting point for compounds of this size. |
| Acquisition Time (AT) | ≥ 3 s | Provides adequate digital resolution. |
| Number of Scans (NS) | ≥ 16 | Increase to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals being integrated.[10] |
| Receiver Gain (RG) | Set automatically | Avoids signal clipping. |
| Temperature | 298 K (25 °C) | Maintain constant temperature for spectral consistency. |
Data Processing and Analysis
Causality: Manual and careful processing is essential. Automated routines can introduce phasing and baseline errors that distort integral values. A zero-order phase correction (ph0) and first-order phase correction (ph1) must be meticulously adjusted across the entire spectrum. The baseline should be flat across all integrated regions to prevent bias.[9]
-
Fourier Transform: Apply an exponential window function with a minimal line broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without significantly distorting the lineshape.[9]
-
Phase Correction: Manually adjust the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a multipoint baseline correction across the spectrum, paying special attention to the regions containing the signals selected for integration.
-
Signal Selection and Integration:
-
Analyte (Alfuzosin HCl): Select a well-resolved signal that is free from overlap with any other signals. Based on its structure, the aromatic proton signal at ~7.90 ppm (triplet, 1H) or one of the methoxy group signals (~3.9 ppm, singlet, 3H) are potential candidates.
-
Internal Standard (Alfuzosin-d3 HCl): Select a signal from the non-deuterated portion of the molecule that is also well-resolved. The same aromatic proton at ~7.89 ppm (triplet, 1H) is an excellent choice as it allows for direct comparison.
-
Define the integral regions for both the analyte (I_analyte) and the standard (I_std) and record their values.
-
Calculation of Purity
The purity of Alfuzosin Hydrochloride (P_analyte), expressed as a mass fraction (%), is calculated using the following equation:[2][6]
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
| Term | Description |
|---|---|
| Ianalyte | Integral value of the selected signal for Alfuzosin HCl. |
| Istd | Integral value of the selected signal for Alfuzosin-d3 HCl. |
| Nanalyte | Number of protons corresponding to the selected analyte signal (e.g., 1 for the aromatic triplet). |
| Nstd | Number of protons corresponding to the selected standard signal (e.g., 1 for the aromatic triplet). |
| MWanalyte | Molecular weight of Alfuzosin HCl (425.91 g/mol ).[11] |
| MWstd | Molecular weight of Alfuzosin-d3 HCl (428.93 g/mol , calculated). |
| manalyte | Mass of the Alfuzosin HCl sample weighed. |
| mstd | Mass of the Alfuzosin-d3 HCl internal standard weighed. |
| Pstd | Certified purity of the Alfuzosin-d3 HCl internal standard (as a mass fraction). |
Method Validation and Trustworthiness
To establish the trustworthiness of this protocol, a full validation should be performed according to regulatory guidelines.[1][4] The following parameters are essential for demonstrating that the method is fit for its intended purpose.[12][13]
| Parameter | Purpose | Acceptance Criteria (Example) |
| Specificity | To ensure the signals for quantification are free from interference from impurities or excipients. | Peak purity analysis and comparison with a blank (solvent and standard only). |
| Linearity | To demonstrate a proportional relationship between concentration and signal response. | Prepare samples at 5 concentration levels; plot analyte/IS integral ratio vs. concentration ratio. R² ≥ 0.999.[12] |
| Accuracy | To assess the closeness of the measured value to the true value. | Analyze a sample of known purity (e.g., a certified reference material) or via spike/recovery experiments. Recovery should be within 98.0% - 102.0%. |
| Precision | To measure the variability of results under different conditions. | Repeatability: RSD ≤ 1.0% for ≥6 replicate preparations. Intermediate Precision: RSD ≤ 2.0% for analyses on different days/by different analysts. |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Determined based on S/N ratio (LOQ S/N ≥ 10; LOD S/N ≥ 3). |
| Robustness | To evaluate the method's resilience to small, deliberate variations in parameters. | Vary parameters like temperature, relaxation delay (D1); results should remain unaffected. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of Alfuzosin Hydrochloride by ¹H-qNMR. By employing a deuterated internal standard and adhering to optimized acquisition and processing parameters, this method offers a high degree of accuracy, precision, and reliability. As a primary ratio method, it serves as an invaluable tool for purity assignment in pharmaceutical development and quality control, providing absolute, traceable results without the need for an identical analyte reference standard.[4]
References
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- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Sigma-Aldrich. (n.d.). Alfuzosin hydrochloride European Pharmacopoeia (EP) Reference Standard.
- Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- Ingenta Connect. (2019). Development and Validation of a Quantitative NMR Method for the D....
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- Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
- FUJIFILM Wako. (n.d.). Quantitative NMR (qNMR).
- Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR.
- Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- Akbay, E., et al. (2019). The application of qNMR for the determination of rosuvastatin in tablet form. PMC.
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High-throughput screening assays with Alfuzosin-d3 Hydrochloride
An Application Guide to High-Throughput Screening Assays Using Alfuzosin-d3 Hydrochloride as a Prototypical α1-Adrenergic Receptor Antagonist
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays for the discovery of α1-adrenergic receptor antagonists, using this compound as a reference compound. We detail two robust, HTS-compatible methodologies: a biochemical fluorescence polarization (FP) competition binding assay and a cell-based calcium mobilization functional assay. Each section includes the scientific principles, detailed step-by-step protocols, data analysis guidelines, and expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable screening platforms for G protein-coupled receptor (GPCR) targets.
Introduction: The α1-Adrenergic Receptor and the Role of Alfuzosin
The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily, which play a crucial role in regulating physiological responses to the catecholamines norepinephrine and epinephrine.[1] There are three main subtypes—α1A, α1B, and α1D—that are involved in various functions, most notably the contraction of smooth muscle.[2] Consequently, antagonists of these receptors are critical therapeutics for conditions such as benign prostatic hyperplasia (BPH) and hypertension.[3][4]
Alfuzosin is a selective α1-adrenergic receptor antagonist that relaxes the smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating the symptoms of BPH.[5][6][7] Its mechanism of action involves blocking the postsynaptic α1-adrenoreceptors.[6][8] In the context of drug discovery, Alfuzosin serves as an invaluable tool compound for assay development and validation. The deuterated form, this compound, offers a stable, isotopically-labeled analog that is pharmacologically indistinguishable from the parent compound in vitro, making it an excellent reference standard for validating screening assays designed to identify novel α1-AR modulators.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic candidates.[9][10] This guide focuses on establishing two distinct, yet complementary, HTS assays that leverage the known pharmacology of this compound to ensure robustness and reliability.
Target Biology: The α1-Adrenergic Receptor Signaling Cascade
The α1-ARs are canonically coupled to the Gq/11 family of heterotrimeric G proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of Gαq from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][11] This transient increase in intracellular Ca2+ is a hallmark of α1-AR activation and serves as a robust, measurable endpoint for a functional HTS assay.
Figure 2: Workflow for the Fluorescence Polarization (FP) Competition Assay.
Data Analysis and Expected Results
The raw data (in millipolarization units, mP) is plotted against the log concentration of the competitor compound. A sigmoidal dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand.
| Compound | Target | IC50 (nM) | Hill Slope |
| Alfuzosin-d3 HCl | α1A-AR | 5.2 | -1.1 |
| Prazosin | α1A-AR | 0.8 | -1.0 |
| Compound X | α1A-AR | 25.6 | -0.9 |
Note: Data are representative examples.
Application Protocol 2: Cell-Based Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the α1-AR-mediated increase in intracellular calcium concentration, providing a direct readout of antagonist activity in a cellular context.
Principle of Calcium Mobilization Assays
This assay utilizes cells stably expressing the α1-adrenergic receptor of interest (e.g., α1A-AR). [12]The cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the receptor is stimulated by an agonist (e.g., phenylephrine), the resulting Gq signaling cascade triggers the release of intracellular calcium. [11]This calcium binds to the dye, causing a dramatic increase in its fluorescence intensity. An antagonist, such as Alfuzosin-d3 HCl, will bind to the receptor and block the agonist's effect, resulting in a dose-dependent inhibition of the fluorescence signal. This change is typically monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).
Materials and Reagents
| Reagent | Description | Recommended Supplier |
| Cell Line | CHO-K1 or HEK293 cells stably expressing human α1A-AR. | ATCC, Millipore [13] |
| Cell Culture Medium | F-12K or DMEM/F12 with 10% FBS, Pen/Strep, G418. | Gibco, ATCC |
| Calcium Assay Kit | Fluo-4 Direct™ or FLIPR® Calcium 6 Assay Kit. | Invitrogen, Molecular Devices |
| Agonist | L-Phenylephrine hydrochloride. | Sigma-Aldrich |
| Alfuzosin-d3 HCl | Reference standard antagonist compound. | Toronto Research Chemicals |
| Assay Plates | Black-walled, clear-bottom, 384-well cell culture plates. | Corning, Greiner |
| FLIPR Instrument | For automated compound addition and kinetic fluorescence reading. | Molecular Devices |
Step-by-Step Protocol
-
Cell Plating : Seed the α1A-AR expressing cells into 384-well assay plates at a density of 10,000-15,000 cells/well in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Dye Loading : Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubation : Incubate the plate for 60 minutes at 37°C, 5% CO2, followed by 15 minutes at room temperature, protected from light.
-
Compound Addition : Prepare antagonist plates with serial dilutions of Alfuzosin-d3 HCl and test compounds in a suitable assay buffer (e.g., HBSS). Add 12.5 µL of the antagonist solution to the cell plate using the FLIPR. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Reading :
-
Prepare an agonist solution of phenylephrine at a concentration 4X its final EC80 concentration. The EC80 (the concentration giving 80% of the maximal response) should be predetermined in separate experiments.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the kinetic read: establish a baseline fluorescence for 10-20 seconds, then perform an automated online addition of 12.5 µL of the agonist solution.
-
Continue reading the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.
-
Figure 3: Workflow for the Cell-Based Calcium Mobilization Assay.
Data Analysis and Expected Results
The primary readout is the peak fluorescence intensity minus the baseline. The percent inhibition is calculated for each antagonist concentration relative to agonist-only (0% inhibition) and no-agonist (100% inhibition) controls. An IC50 is determined by fitting the data to a four-parameter logistic equation. Assay quality is assessed using the Z'-factor.
Assay Performance Metrics
| Parameter | Value |
|---|---|
| Z'-Factor | ≥ 0.65 |
| Signal-to-Background | ≥ 10 |
Example Antagonist Data
| Compound | Target | IC50 (nM) |
|---|---|---|
| Alfuzosin-d3 HCl | α1A-AR | 8.9 |
| Prazosin | α1A-AR | 1.5 |
Note: Data are representative examples. Z'-factor is a statistical measure of assay quality; a value > 0.5 is considered excellent for HTS.
Conclusion
The two protocols detailed herein provide a robust framework for screening and characterizing novel antagonists of the α1-adrenergic receptor. The fluorescence polarization assay offers a direct measure of biochemical binding, while the calcium mobilization assay provides crucial functional data in a relevant cellular environment. Using this compound as a reference standard ensures the accuracy and reproducibility of these assays, enabling the confident identification of promising new chemical entities for further drug development.
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Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2745–2761. [Link]
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Celtarys Research. Fluorescence Polarization in GPCR Research. [Link]
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ACS Publications. Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). [Link]
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Celtarys Research. Advantages of Fluorescent Probes in GPCR Assays. [Link]
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Hong, H., et al. (2003). A Fluorescent Reporter Assay for the Detection of Ligands Acting Through GIProtein-Coupled Receptors. Journal of Biomolecular Screening, 8(2), 198-206. [Link]
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Wilde, M. I., & Fitton, A. (2003). Alfuzosin hydrochloride for the treatment of benign prostatic hyperplasia. American Journal of Health-System Pharmacy, 60(14), 1447-1458. [Link]
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Morris, D. P., et al. (2004). Biochemistry and pharmacology of epitope-tagged alpha(1)-adrenergic receptor subtypes. Molecular Pharmacology, 65(3), 696-705. [Link]
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Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]
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van Moorselaar, R. J., et al. (2005). Long-term efficacy and safety of alfuzosin 10 mg once daily: a 2-year experience in 'real-life' practice. BJU International, 95(4), 547-552. [Link]
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McKeage, K., & Plosker, G. L. (2002). Alfuzosin: a review of the therapeutic use of the prolonged-release formulation given once daily in the management of benign prostatic hyperplasia. Drugs, 62(4), 633-653. [Link]
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Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]
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Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]
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Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77-98. [Link]
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Butkiewicz, M., et al. (2013). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling, 53(8), 1991–2003. [Link]
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Wright, C. D., et al. (2014). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Pharmacological Reviews, 66(1), 1-56. [Link]
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Science.gov. high-throughput cell-based assay: Topics. [Link]
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Istrate, M. A., et al. (2011). Development of an HTS-Compatible Assay for Discovery of RORα Modulators Using AlphaScreen®Technology. Journal of Biomolecular Screening, 16(2), 227-236. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Alfuzosin-d3 Hydrochloride
Welcome to the technical support center for Alfuzosin-d3 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to isotopic stability during experimental use. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the exact location of the deuterium labels in this compound?
A1: The three deuterium atoms are located on the N-methyl group attached to the diamino propyl spacer. The IUPAC name for the deuterated active moiety is N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide.[1] This specific placement is crucial for the compound's use as a stable internal standard in bioanalytical studies.
Q2: Are the deuterium labels on the N-methyl group susceptible to exchange under normal experimental conditions?
A2: Generally, no. Carbon-deuterium (C-D) bonds, particularly on a methyl group not adjacent to an acidic proton, are kinetically stable and not prone to exchange with hydrogen atoms from solvents like water or methanol under typical analytical conditions (e.g., neutral or mildly acidic/basic pH, ambient temperature).[2] This stability is a key advantage of using deuterated compounds as internal standards in mass spectrometry-based quantification.[3][4]
Q3: What is isotopic exchange and why is it a concern?
A3: Isotopic exchange is a process where an isotope in a molecule is replaced by another isotope of the same element from the surrounding environment. In the context of Alfuzosin-d3, this would involve the replacement of a deuterium (D) atom with a protium (H) atom, a process often referred to as H/D back-exchange.[2][5] This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS.[2][6]
Q4: Under what conditions could isotopic exchange of Alfuzosin-d3 occur?
A4: While the N-CD3 group is robust, extreme conditions could potentially promote H/D exchange. These include:
-
Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases at elevated temperatures could potentially facilitate exchange, although this is less likely for a methyl group compared to other positions.[2] Studies on Alfuzosin have shown degradation under forced acidic and alkaline hydrolysis, which could create an environment conducive to exchange.[7][8]
-
Oxidative Stress: Strong oxidizing agents can lead to degradation of the Alfuzosin molecule, and while not a direct exchange mechanism, the resulting fragments would compromise the integrity of the standard.[7][8]
-
High Temperatures: Elevated temperatures accelerate most chemical reactions, including the potential for isotopic exchange.[2]
Troubleshooting Guide: Investigating Potential Isotopic Exchange
If you suspect a loss of isotopic purity in your this compound standard, follow this logical troubleshooting workflow.
Step 1: Review Experimental Conditions
Carefully document and review the conditions to which the Alfuzosin-d3 standard was exposed. Pay close attention to the following parameters:
| Parameter | Condition to Investigate | Rationale |
| pH | Exposure to pH < 4 or pH > 9 | Both highly acidic and basic conditions can catalyze H/D exchange, although the N-CD3 group is relatively stable.[2] |
| Temperature | Storage or incubation at > 40°C | Higher temperatures increase the rate of all chemical reactions, including potential exchange. |
| Solvent | Use of highly protic solvents at elevated temperatures | Solvents like water and methanol are proton sources for exchange.[2] |
| Exposure Time | Prolonged exposure to any of the above conditions | The longer the exposure, the greater the potential for exchange to occur. |
Step 2: Analytical Verification
If your review of experimental conditions suggests a risk of exchange, or if you observe unexpected quantitative results (e.g., a decreasing signal for the internal standard and an increasing signal for the unlabeled analyte), analytical verification is necessary.
This is the most direct method to assess isotopic purity.
Protocol:
-
Sample Preparation: Prepare a solution of your suspect Alfuzosin-d3 standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve baseline resolution of the isotopic peaks.
-
Data Acquisition: Infuse the sample and acquire the mass spectrum in the region of the protonated molecule [M+H]+.
-
Data Analysis:
-
The theoretical [M+H]+ for unlabeled Alfuzosin (C19H27N5O4) is approximately 389.21 g/mol .
-
The theoretical [M+H]+ for Alfuzosin-d3 (C19H24D3N5O4) is approximately 392.23 g/mol .
-
Look for the presence of masses corresponding to Alfuzosin-d2, Alfuzosin-d1, and unlabeled Alfuzosin.
-
Quantify the relative peak areas of each species to determine the extent of back-exchange.
-
NMR can provide definitive structural information and confirm the location of any remaining deuterium.
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the Alfuzosin-d3 standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. In a pure Alfuzosin-d3 sample, the signal for the N-methyl protons will be absent or significantly diminished. The appearance of a singlet in the N-methyl region would indicate H/D back-exchange.
-
²H (Deuterium) NMR Acquisition: This is a direct method to observe the deuterium signal. A signal corresponding to the N-CD3 group confirms the presence of the label. A decrease in the integral of this signal relative to a known standard would indicate a loss of deuterium.
Preventative Measures and Best Practices
To ensure the isotopic integrity of your this compound standard, adhere to the following guidelines:
-
Storage: Store the standard as recommended by the supplier, typically at -20°C in a tightly sealed container, protected from light.
-
Solution Preparation: Prepare stock solutions in aprotic solvents like acetonitrile if possible. If aqueous solutions are necessary, use them fresh and maintain a near-neutral pH (pH 6-8).
-
Experimental Design: Avoid unnecessarily harsh conditions. If your protocol requires acidic or basic steps, minimize the exposure time and temperature.
-
Quality Control: Periodically re-analyze the isotopic purity of your working standards, especially if they are stored in solution for extended periods.
By understanding the inherent stability of the N-CD3 group in Alfuzosin-d3 and following these troubleshooting and preventative measures, you can ensure the accuracy and reliability of your experimental data.
References
-
PubChem. (n.d.). Alfuzosin-d3. National Center for Biotechnology Information. Retrieved from [Link]
- Trimble, L. A., & Vederas, J. C. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1431.
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Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
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PubChem. (n.d.). Alfuzosin. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Alfuzosin-impurities. Retrieved from [Link]
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International Journal of Innovative Research and Technology. (2023). Degradation Studies of Alfuzosin Hydrochloride Using UV Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Alfuzosin (HMDB0014490). Retrieved from [Link]
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Fayed, A. S., Shehata, M. A., & Hassan, N. Y. (2012). Stability-indicating spectrophotometric and spectrofluorimetric methods for determination of alfuzosin hydrochloride in the presence of its degradation products. ResearchGate. Retrieved from [Link]
-
Bioscientia. (2023). Deuterated Drugs. Retrieved from [Link]
- Krzan, M., Vianello, R., Mavri, J., et al. (2016). The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands. PLoS ONE, 11(4), e0154002.
- Fang, Y., et al. (2023). Designing chemical systems for precision deuteration of medicinal building blocks.
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ResearchGate. (n.d.). Chemical structure of alfuzosin. Molecular Formula: C19H27N5O4•HCl. Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of alfuzosin hydrochloride. NCI Drug Dictionary. Retrieved from [Link]
- Divis, V. (2022).
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PubChem. (n.d.). Alfuzosin Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2022).
- Clavier, G., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Journal of the American Society for Mass Spectrometry, 30(8), 1-15.
- PubMed. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243.
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Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets). Retrieved from [Link]
- Balaji, T. S., Gavaskar, D., & Somanathan, T. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography.
- Quora. (2014).
-
ScholarWorks@UARK. (n.d.). Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies. Retrieved from [Link]
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New Drug Approvals. (2018). Alfuzosin. Retrieved from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
- ACS Publications. (2018). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 118(19), 9278-9308.
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Customs Administration of the Czech Republic. (2010). Isotopic Methods. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Analytical Methods for NonTraditional Isotopes. Retrieved from [Link]
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Wikipedia. (n.d.). Position-specific isotope analysis. Retrieved from [Link]
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NC Technologies. (n.d.). Isotopic analysis. Retrieved from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
- Portland Press. (2020). Fundamentals of HDX-MS. Essays in Biochemistry, 64(4), 627-636.
- National Institutes of Health. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International Journal of Molecular Sciences, 20(2), 323.
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Patsnap Synapse. (2024). What is the mechanism of Alfuzosin Hydrochloride?. Retrieved from [Link]
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Medscape. (2003). Alfuzosin Hydrochloride for the Treatment of Benign Prostatic. Retrieved from [Link]
- PubMed. (2003). Alfuzosin hydrochloride for the treatment of benign prostatic hyperplasia. Clinical Therapeutics, 25(7), 1857-1875.
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Technical Support Center: Minimizing Matrix Effects with Alfuzosin-d3 Hydrochloride
Welcome to the technical support resource for the effective use of Alfuzosin-d3 Hydrochloride as an internal standard in bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mitigating matrix effects and ensuring the integrity of your quantitative analysis. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot and optimize your experiments with confidence.
Understanding the Challenge: The Matrix Effect
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine, tissue homogenate) other than the analyte of interest.[1][2] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of your results.[3][4]
This compound, a stable isotope-labeled (SIL) version of Alfuzosin, is a powerful tool to combat these issues.[5] The underlying principle is that a SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable quantification.[7]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound and the management of matrix effects.
1. Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over a structural analog?
A SIL internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte.[6][7] This ensures that it behaves similarly during sample extraction and, most importantly, co-elutes chromatographically.[8] Structural analogs, while useful, may have different extraction recoveries and retention times, leading to differential matrix effects and potentially compromising data accuracy.[9] However, it's crucial to verify the absence of isotopic effects, such as chromatographic shifts between the analyte and the SIL-IS, which can sometimes occur with deuterium labeling.
2. Can I use this compound in different biological matrices?
Yes, this compound can be used across various biological matrices. However, the nature and magnitude of the matrix effect can vary significantly between different matrices (e.g., plasma vs. urine).[10] Therefore, it is essential to validate your bioanalytical method in each specific matrix you intend to analyze, as stipulated by regulatory guidelines.[11][12][13]
3. What are the key validation parameters to assess when evaluating matrix effects?
According to the FDA's Bioanalytical Method Validation Guidance, a thorough evaluation of matrix effects is required.[11][12] This involves assessing the accuracy and precision of the analyte response in the presence of matrix from at least six different individual sources.[11][13] The goal is to ensure that the variability in matrix composition between different subjects does not impact the quantitation.[11]
4. What should I do if I still observe significant matrix effects even with an SIL internal standard?
While this compound is highly effective, severe matrix effects can sometimes overwhelm its corrective capacity. In such cases, further optimization of your sample preparation and chromatographic conditions is necessary. The focus should be on reducing the amount of interfering endogenous components that reach the mass spectrometer.
Troubleshooting Guide: A Proactive Approach to Method Development
This section provides a systematic approach to identifying and mitigating matrix effects during your method development and sample analysis workflow.
Visualizing the Workflow for Matrix Effect Mitigation
The following diagram illustrates a logical workflow for developing a robust bioanalytical method while minimizing matrix effects.
Sources
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- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
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- 7. tandfonline.com [tandfonline.com]
- 8. waters.com [waters.com]
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- 12. resolvemass.ca [resolvemass.ca]
- 13. fda.gov [fda.gov]
Technical Support Center: Optimizing Chromatographic Separation of Alfuzosin and Alfuzosin-d3
Welcome to the technical support center for the chromatographic analysis of Alfuzosin and its deuterated internal standard, Alfuzosin-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve robust, reproducible, and accurate results in your liquid chromatography (LC) analyses, particularly with HPLC and LC-MS systems.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem: Poor Peak Shape (Tailing) for Alfuzosin and/or Alfuzosin-d3
Q1: I am observing significant peak tailing for both Alfuzosin and Alfuzosin-d3 in my reversed-phase HPLC method. What are the likely causes and how can I resolve this?
A1: Peak tailing for basic compounds like Alfuzosin is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve this:
-
Mobile Phase pH: Alfuzosin is a basic compound. At a mobile phase pH well below its pKa, it will be fully protonated. However, residual silanol groups on the column packing can still be ionized and interact with the protonated analyte, causing tailing.
-
Solution: Ensure your mobile phase pH is appropriately controlled, typically between 3 and 4, to suppress the ionization of silanol groups.[3][4] Using a buffer, such as phosphate or formate, is crucial for maintaining a stable pH. A mobile phase containing perchloric acid with the pH adjusted to 3.5 has been shown to be effective.[3][4]
-
-
Ionic Strength of the Mobile Phase: Low ionic strength of the mobile phase can enhance the undesirable interactions between the basic analyte and the stationary phase.
-
Solution: Increase the buffer concentration in your mobile phase. A typical starting point is 10-20 mM. This can help to shield the silanol groups and reduce secondary interactions.
-
-
Choice of Organic Modifier: The type and concentration of the organic modifier can influence peak shape.
-
Column Chemistry: Not all C18 columns are the same. The type of silica, end-capping, and overall quality can significantly impact peak shape for basic compounds.
-
Solution: Use a high-purity, end-capped C18 column.[2] These columns have fewer accessible silanol groups, minimizing secondary interactions. If tailing persists, consider a column with a different stationary phase chemistry, such as a C8 or one with a polar-embedded group.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]
-
Solution: Reduce the injection volume or the concentration of your sample and observe the effect on peak shape.
-
Problem: Poor Resolution Between Alfuzosin and Alfuzosin-d3
Q2: My Alfuzosin and Alfuzosin-d3 peaks are co-eluting or have very poor resolution in my LC-MS/MS analysis. How can I improve their separation?
A2: While mass spectrometry can distinguish between Alfuzosin and its deuterated internal standard, chromatographic separation is still highly desirable to prevent ion suppression and ensure accurate quantification. Since these compounds are chemically very similar, achieving baseline separation can be challenging but is achievable.
-
Optimize the Organic Modifier Percentage: The elution strength of the mobile phase is a critical parameter.
-
Solution: A slight decrease in the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time of both compounds and can often improve resolution.[3] Perform a series of injections with small, incremental decreases in the organic content to find the optimal balance between resolution and run time.
-
-
Mobile Phase Additives: The choice of additive can influence selectivity.
-
Solution: If you are using a simple acidic mobile phase (e.g., water with formic acid), consider switching to a buffered mobile phase. A buffer like ammonium formate or ammonium acetate can sometimes provide different selectivity.
-
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation.
-
Solution: Decrease the flow rate of your mobile phase. For example, if you are running at 1.0 mL/min, try reducing it to 0.8 mL/min. This will increase the analysis time but may provide the necessary resolution.
-
-
Column Selection: The choice of stationary phase is crucial for resolving structurally similar compounds.
-
Solution: Consider a column with a smaller particle size (e.g., sub-2 µm for UPLC systems) to enhance efficiency.[4] A longer column will also provide more theoretical plates and potentially better resolution. If using a standard C18, exploring a different C18 from another manufacturer or a phenyl-hexyl column could offer different selectivity.
-
Problem: Inconsistent Retention Times
Q3: I am observing significant drift or variability in the retention times for Alfuzosin and Alfuzosin-d3 between injections and batches. What could be the cause?
A3: Stable retention times are critical for reliable peak identification and integration. Fluctuations can point to several issues with your LC system or method.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common culprit.
-
Solution: Always prepare fresh mobile phase for each batch of analysis. Ensure accurate measurement of all components, especially the buffer and any pH adjustments. Premixing the aqueous and organic components is generally recommended for isocratic methods to avoid proportioning errors from the pump.
-
-
Column Equilibration: Insufficient column equilibration can lead to drifting retention times at the beginning of a run.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before the first injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, variable retention times.
-
Solution: Perform regular maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a stable flow rate.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the column. A stable temperature of 30°C is often used in Alfuzosin methods.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is a good starting point for developing an HPLC method for Alfuzosin?
A4: A robust starting point for an HPLC method for Alfuzosin would be a reversed-phase separation on a C18 column.[3][6]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate adjusted to pH 3.5) in a ratio of approximately 30:70 (v/v).[3][7] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 245 nm or 254 nm[3][6] |
| Temperature | 30°C[4] |
From this starting point, you can optimize the mobile phase composition and other parameters to achieve the desired retention time, resolution, and peak shape.
Q5: For LC-MS/MS analysis, what are the recommended mobile phases for Alfuzosin and Alfuzosin-d3?
A5: For LC-MS/MS, it is essential to use volatile mobile phase additives.
-
Recommended Mobile Phases:
-
Aqueous Phase: Water with 0.1% formic acid or 5-10 mM ammonium formate.
-
Organic Phase: Acetonitrile or methanol with 0.1% formic acid.
-
A gradient elution from a low to a high percentage of the organic phase is often employed in bioanalytical methods to ensure good peak shape and elution of any less polar metabolites.
Q6: How should I prepare my samples for the analysis of Alfuzosin in biological matrices like plasma?
A6: For the analysis of Alfuzosin in plasma, a sample preparation step is necessary to remove proteins and other interferences. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate the proteins. After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. An organic solvent immiscible with water (e.g., methyl tert-butyl ether) is used to extract Alfuzosin from the plasma.[9]
-
Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique that can yield very clean extracts.[10] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the matrix.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Basic HPLC Method for Alfuzosin
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic Phase: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous and organic phases in a ratio of 70:30 (v/v). Degas the solution before use.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
-
-
Sample Preparation:
-
Dissolve the Alfuzosin standard in the mobile phase to a final concentration of 10 µg/mL.
-
Workflow for Troubleshooting Peak Tailing
Caption: Systematic workflow for troubleshooting peak tailing of basic analytes.
References
-
Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Scirp.org. [Link]
-
Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (2021-07-09). [Link]
-
Development and Validation of LC-ESI-MS/MS Method for the Determination of Alfuzosin in Human Plasma. (2021-11). ResearchGate. [Link]
-
Evaluation of a column classification method using the separation of alfuzosin from its related substances. (2012-03-16). PubMed. [Link]
-
Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. (2008-12-15). PubMed. [Link]
-
Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. Request PDF. ResearchGate. [Link]
-
Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. Request PDF. ResearchGate. [Link]
-
Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. (PDF). ResearchGate. [Link]
-
QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC. [Link]
-
Novel Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Alfuzosin and Dutasteride in Pharmaceutical Dosage Form. [Link]
-
Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Request PDF. ResearchGate. [Link]
-
Direct high-performance liquid chromatographic determination of the enantiomers of alfuzosin in plasma on a second-generation alpha 1-acid glycoprotein chiral stationary phase. PubMed. [Link]
-
Development and Validation of RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Pharmaceutical Dosage Forms. TSI Journals. [Link]
-
Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article. (PDF). ResearchGate. [Link]
-
Green micellar liquid chromatographic analysis of alfuzosin hydrochloride and sildenafil citrate in a binary mixture compared to classical RPLC with stability indicating studies. PubMed. [Link]
-
Common challenges in bioanalytical method development. (2023-04-06). Simbec-Orion. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01). LCGC International. [Link]
-
Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article. Journal of Pharma Insights and Research. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ALFUZOSIN HYDROCHLORIDE BY USING UV. IJNRD. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Validated HPTLC method for the simultaneous determination of alfuzosin, terazosin, prazosin, doxazosin and finasteride in pharmaceutical formulations. (PDF). ResearchGate. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Chromatography Peak Issues Guide. PDF. Scribd. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
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- 3. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
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- 5. researchgate.net [researchgate.net]
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- 8. archives.ijper.org [archives.ijper.org]
- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing ion suppression in ESI-MS with Alfuzosin-d3
A Senior Application Scientist's Guide to Troubleshooting and Mitigation using Alfuzosin-d3
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using Electrospray Ionization Mass Spectrometry (ESI-MS) and encountering challenges with ion suppression. We will explore the fundamental principles of this phenomenon, provide robust troubleshooting protocols, and detail the effective use of a stable isotope-labeled internal standard (SIL-IS), specifically Alfuzosin-d3, in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression in ESI-MS, and why is it a critical issue?
Ion suppression is a matrix effect characterized by a reduction in the ionization efficiency of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2][3] In the ESI source, a finite amount of charge is available on the surface of the sprayed droplets.[1] When matrix components, such as salts, phospholipids, or highly abundant metabolites, co-elute with the analyte of interest (e.g., Alfuzosin), they compete for this charge, thereby suppressing the formation of gas-phase analyte ions.[4][5] This can also occur by other mechanisms, such as changes in droplet surface tension and viscosity, which hinder the desolvation process.[1][6]
This phenomenon is a significant problem because it can lead to:
-
Poor Sensitivity: The analyte signal is diminished, potentially falling below the lower limit of quantitation (LLOQ).[7][8]
-
Inaccurate Quantification: Since the degree of suppression can vary between samples, it introduces significant variability and bias into the results.[8]
-
Poor Reproducibility: Inconsistent suppression leads to poor precision and reproducibility in assays.[7][8]
Q2: What are the most common sources of ion suppression in bioanalytical samples like plasma?
In biological matrices such as plasma or serum, the primary culprits behind ion suppression are endogenous components that are often present at concentrations orders of magnitude higher than the analyte.
-
Phospholipids: These are the most notorious source of ion suppression in ESI positive mode (+ESI).[7][9] Due to their amphipathic nature, they are often co-extracted with analytes and can elute across a broad range of the chromatogram, interfering with many compounds.[10]
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) can crystallize on the ESI droplet surface, trapping the analyte and preventing its release into the gas phase.[6][11]
-
Ion-Pairing Agents & Mobile Phase Additives: Reagents like trifluoroacetic acid (TFA) are known to cause significant signal suppression.[11]
-
High Concentrations of Drugs or Metabolites: In some studies, the drug itself or its metabolites can be so concentrated that they self-suppress or interfere with other analytes.[1]
Q3: How does using Alfuzosin-d3 as an internal standard (IS) help to correct for ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like Alfuzosin-d3 is the gold standard for quantitative LC-MS/MS analysis.[12][13] Alfuzosin-d3 is chemically identical to Alfuzosin, except that three hydrogen atoms have been replaced with deuterium. This has several key advantages:
-
Co-elution: The SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will elute at virtually the same retention time.[12]
-
Identical Ionization Behavior: Both the analyte and the SIL-IS will be affected by matrix components in the ESI source to the same degree.[13][14] If the Alfuzosin signal is suppressed by 30%, the Alfuzosin-d3 signal will also be suppressed by 30%.
-
Ratio-Based Quantification: Quantification is based on the ratio of the analyte's peak area to the IS's peak area.[4] Because both are affected proportionally by suppression, this ratio remains constant and accurate, correcting for signal loss.
Caption: A systematic workflow for troubleshooting ion suppression.
Protocol 1: Post-Column Infusion (PCI) to Visualize Ion Suppression
This experiment helps you "see" where in your chromatogram ion suppression is occurring.
[15]1. Setup: Tee a syringe pump infusing a constant, low concentration of Alfuzosin (e.g., 50 ng/mL) into the mobile phase flow just after the analytical column and before the MS inlet. 2. Acquisition: Set the mass spectrometer to monitor the MRM transition for Alfuzosin. 3. Blank Injection: First, inject a blank solvent sample (e.g., mobile phase). You should observe a stable, flat baseline signal from the infused Alfuzosin. 4. Matrix Injection: Next, inject a protein-precipitated blank plasma sample. 5. Analysis: Observe the baseline from the infused Alfuzosin. Any dips or drops in this baseline indicate regions of ion suppression caused by co-eluting matrix components. Y[15][16]ou can simultaneously monitor for phospholipids (e.g., precursor ion scan of m/z 184) to correlate suppression zones with their elution.
#### Issue 2: How do I choose the best sample preparation technique to remove interferences?
The goal is to remove as much of the matrix (especially phospholipids) as possible while efficiently recovering Alfuzosin. T[17]he three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
[18][19]| Technique | Mechanism | Pros | Cons | Phospholipid Removal | | :--- | :--- | :--- | :--- | :--- | | Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. |[18] "Dirty" extracts; does not effectively remove phospholipids or salts. |[6][10] Poor | | Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). |[20] Cleaner extracts than PPT. | Can be labor-intensive; potential for emulsion formation. |[18] Moderate | | Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. |[21] Provides the cleanest extracts; high selectivity. |[21][22] More complex method development; higher cost per sample. | Excellent |
[9][23]Protocol 2: Generic SPE Protocol for Alfuzosin from Plasma
This protocol uses a mixed-mode cation exchange cartridge to retain the basic Alfuzosin while washing away neutral and acidic interferences.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Alfuzosin-d3 working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures Alfuzosin is protonated.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water. This removes salts and very polar interferences.
-
Wash 2: 1 mL of methanol. This removes phospholipids and other lipids.
-
-
Elution: Elute Alfuzosin and Alfuzosin-d3 with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
Issue 3: My chromatography shows the Alfuzosin peak eluting in a suppression zone identified by PCI.
If sample preparation alone is insufficient, chromatographic optimization is necessary to shift the analyte away from interfering matrix components.
[4][6]* Modify the Gradient: Increase the initial aqueous portion of your gradient. This will retain early-eluting phospholipids on the column longer, potentially moving them away from your analyte peak. A shallower, longer gradient can also improve resolution between Alfuzosin and interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or an embedded polar group (EPG) column, which can alter the elution profile of both the analyte and the matrix components.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of suppression, though this will increase run time.
References
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Bioanalytical Methods for Sample Cleanup. BioPharm International. [Link]
-
Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Pulsus Group. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. PubMed. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health (NIH). [Link]
-
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. ACS Publications. [Link]
-
What is matrix effect and how is it quantified?. SCIEX. [Link]
-
Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Institutes of Health (NIH). [Link]
-
Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. ResearchGate. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. National Institutes of Health (NIH). [Link]
-
Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. PubMed. [Link]
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. ResearchGate. [Link]
-
The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Ion suppression in mass spectrometry. Semantic Scholar. [Link]
-
(PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link]
-
Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]
-
Fully automated 96-well liquid-liquid extraction for analysis of biological samples by liquid chromatography with tandem mass spectrometry. PubMed. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. [Link]
-
Development and Validation of LC-ESI-MS/MS Method for the Determination of Alfuzosin in Human Plasma. ResearchGate. [Link]
-
Determination of Alfuzosin in Human Plasma by High-Performance Liquid Chromatography with Column-Switching. Semantic Scholar. [Link]
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Technical Support Center: Stability of Alfuzosin-d3 Hydrochloride in Biological Matrices
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Alfuzosin-d3 Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and validated protocols for working with this stable isotope-labeled internal standard in biological matrices.
A Note on Deuterated Standards
This compound is a deuterated analog of Alfuzosin Hydrochloride, commonly used as an internal standard (IS) in bioanalytical studies, particularly those employing mass spectrometry. The three deuterium atoms provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte. From a chemical stability perspective, the properties of this compound are considered virtually identical to its non-deuterated counterpart, Alfuzosin Hydrochloride. Therefore, the stability data and degradation pathways discussed in this guide are based on studies of Alfuzosin Hydrochloride and are directly applicable to the deuterated standard.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma and serum samples containing this compound?
A: For long-term stability, plasma samples should be stored in a deep freezer at –70 ± 5°C.[3] Studies have demonstrated that alfuzosin is stable in human plasma for at least 30 days under these conditions with no evidence of degradation.[3] For short-term storage or during processing, samples should be kept on ice or refrigerated to minimize potential degradation.
Q2: How stable is this compound during repeated freeze-thaw cycles?
A: Alfuzosin has shown excellent stability through multiple freeze-thaw cycles. Validated bioanalytical methods have confirmed its stability in human plasma for up to six freeze-thaw cycles when samples are frozen at -20°C or below and thawed at room temperature.[1] This robustness is critical for ensuring sample integrity when repeated analysis from the same aliquot is necessary.
Q3: What are the primary degradation pathways I should be aware of?
A: Alfuzosin Hydrochloride is susceptible to degradation under specific stress conditions. The primary pathways include:
-
Hydrolysis: The molecule is liable to both acidic and alkaline hydrolysis.[5][6][7] The amide group is a key site for hydrolysis.[5]
-
Oxidation: The drug can degrade in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[5][8]
-
Photodegradation: While some studies suggest stability upon exposure to sunlight, others indicate that photolytic degradation can occur, particularly under direct UV light exposure over extended periods.[5][8] It is best practice to protect samples and solutions from direct light.
The drug is generally stable under thermal stress in dry conditions.[6][8]
Q4: How should I prepare and store stock and working solutions of this compound?
A:
-
Stock Solutions: Alfuzosin Hydrochloride is a white crystalline solid that is freely soluble in water and soluble in organic solvents like ethanol and DMSO.[9][10] Stock solutions are typically prepared in methanol or a mixture of acetonitrile and water.[1][11] As a crystalline solid, it is stable for at least 4 years when stored at -20°C.[9] Stock solutions in organic solvents should be stored at 4-8°C and have demonstrated stability for at least 30 days.[3]
-
Working Solutions: Aqueous solutions for biological experiments should ideally be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[9]
Q5: Will the choice of anticoagulant in blood collection tubes affect stability?
A: The available literature on bioanalytical methods for alfuzosin in plasma does not indicate any specific interference or stability issues related to common anticoagulants like EDTA, heparin, or sodium citrate. The validated methods cited typically use human plasma without specifying the exclusion of any particular anticoagulant.[1][2][3][4] However, as a best practice, consistency in the choice of anticoagulant across all study samples, including calibration standards and quality controls (QCs), is recommended.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in biological samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Degradation in Stock/Working Solution: Improper storage of solutions. | • Prepare fresh stock and working solutions from the crystalline solid. • Verify storage conditions (temperature, light protection). Store organic stock solutions at 4-8°C and aqueous solutions for no more than 24 hours.[3][9] |
| 2. Degradation During Sample Processing: Exposure to extreme pH, high temperature, or strong light. | • Ensure all buffers and reagents are within a neutral or mildly acidic pH range (alfuzosin is stable at pH 3).[6] • Keep samples on ice or in a cooling rack during extraction. • Use amber vials or work under reduced light to prevent photodegradation.[8] | |
| High Variability in QC Replicates | 1. Inconsistent Freeze-Thaw Cycles: Partial thawing or excessive time at room temperature. | • Standardize the thawing procedure. Ensure samples are fully thawed, vortexed gently, and centrifuged before aliquoting. • Avoid leaving samples on the benchtop for extended periods. Bench-top stability has been confirmed for up to 24 hours at 10°C.[12] |
| 2. Autosampler Instability: Degradation of the processed sample while waiting for injection. | • Confirm the temperature of your autosampler is maintained (e.g., 10°C). • Verify the stability of the extracted samples in the autosampler solvent over the expected run time. Studies show stability for at least 24 hours under these conditions.[12][13] | |
| Appearance of Unexpected Peaks | 1. Hydrolytic Degradation: Sample matrix or processing solutions are too acidic or alkaline. | • Review the pH of all solutions used during sample preparation. Alfuzosin is known to degrade under strong acidic and basic conditions.[6][7] • Ensure the final reconstituted sample is in a mobile phase that ensures stability. |
| 2. Oxidative Degradation: Contamination with or exposure to oxidizing agents. | • Check reagents for peroxides, especially older solvents like THF. • If oxidative degradation is suspected, consider preparing samples under an inert atmosphere (e.g., nitrogen). |
Data Summary & Protocols
Stability Data Summary
The stability of alfuzosin in human plasma has been rigorously evaluated in multiple validation studies. The results are summarized below and are directly applicable to this compound.
| Stability Test | Condition | Duration | Stability (% Recovery or Bias) | Reference |
| Freeze-Thaw Stability | Up to 6 cycles (-20°C to RT) | 6 Cycles | Stable (Precision and accuracy within acceptable limits) | [1] |
| Bench-Top Stability | Room Temperature | Up to 24 hours | Stable | [1] |
| Autosampler Stability | Processed samples at 10°C | Up to 24 hours | Stable | [12][13] |
| Long-Term Storage | Frozen at -70°C | 30 Days | ≥ 94.9% | [3] |
| Stock Solution Stability | Methanol/Water at 4-8°C | 30 Days | Stable | [3] |
Visualizing Key Stability Factors
The following diagram illustrates the primary environmental and chemical factors that can lead to the degradation of this compound.
Caption: Key factors influencing the stability of Alfuzosin-d3 HCl.
Reference Bioanalytical Protocol: LC-MS/MS Quantification
This protocol is a synthesized example based on common methodologies for alfuzosin quantification in human plasma.[1][2][4][13]
1. Preparation of Standards and QCs
-
Prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working solutions for spiking.
-
Spike blank human plasma with working solutions to prepare calibration standards (e.g., 0.25-25 ng/mL) and quality control samples (Low, Mid, High).
2. Sample Extraction (Liquid-Liquid Extraction Example)
-
To 500 µL of plasma sample, standard, or QC, add 25 µL of the Alfuzosin-d3 HCl internal standard working solution.
-
Vortex briefly to mix.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex, and inject into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC Column: A C8 or C18 column (e.g., Hypurity C8, 50 x 4.6 mm, 5 µm) is suitable.[2]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray Ionization (ESI) in Positive Ion Mode.
-
MRM Transitions: Monitor the specific parent → daughter ion transitions for both alfuzosin and Alfuzosin-d3 HCl. (Note: The exact m/z values will depend on the specific instrument and deuteration pattern).
Bioanalytical Workflow Diagram
This diagram outlines the critical steps from sample collection to data analysis for a typical bioanalytical study using Alfuzosin-d3 HCl.
Caption: Bioanalytical workflow for Alfuzosin-d3 HCl quantification.
References
-
In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. National Institutes of Health (NIH). [Link]
-
Stability results for alfuzosin in human plasma. ResearchGate. [Link]
-
Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma. PubMed. [Link]
-
Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma. ResearchGate. [Link]
-
Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma. ResearchGate. [Link]
-
ESI-MS of alfuzosin oxidative degradation product. ResearchGate. [Link]
-
QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC. ResearchGate. [Link]
-
Determination of Alfuzosin in Human Plasma by RP - HPLC with Fluorometric Detection. Semantic Scholar. [Link]
-
Development and Validation of LC-ESI-MS/MS Method for the Determination of Alfuzosin in Human Plasma. ResearchGate. [Link]
-
Degradation Studies of Alfuzosin Hydrochloride Using UV Spectroscopy. International Journal for Innovative Research in Technology (IJIRT). [Link]
-
Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations. PubMed. [Link]
-
Rapid and Sensitive LC–MS–MS Method for the Simultaneous Estimation of Alfuzosin and Dutasteride in Human Plasma. ResearchGate. [Link]
-
Public Assessment Report Scientific discussion Alfuzosine HCl Aurobindo 10 mg, prolonged-release tablets. Geneesmiddeleninformatiebank. [Link]
-
Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Square. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Alfuzosin Hydrochloride in Bulk. Journal of Chemical and Pharmaceutical Research. [Link]
-
Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Scirp.org. [Link]
-
Simultaneous HPLC determination of alfuzosin, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection. PubMed. [Link]
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Design development and evaluation of alfuzosin hydrochloride extended release tablets by using natural and synthetic polymers. Der Pharmacia Lettre. [Link]
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Alfuzosin (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article. ResearchGate. [Link]
-
Stability Indicating Analyticalmethod Development and Validation of Alfuzosin Hydrochloride and Tadalafil by Using Rp-Hplc. International Journal for Innovative Research in Technology (IJIRT). [Link]
-
Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. ResearchGate. [Link]
-
Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit. National Institutes of Health (NIH). [Link]
-
Alfuzosin Hydrochloride Extended-Release Tablets. USP-NF. [Link]
-
A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics. RSC Publishing. [Link]
-
Formulation and Evaluation of Oral disintegrated tablets of Alfuzosin Hydrochloride using super. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
UROXATRAL® (alfuzosin HCl extended-release tablets) Label. accessdata.fda.gov. [Link]
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Preventing back-exchange of deuterium in Alfuzosin-d3
Introduction: The Critical Role of Isotopic Stability in Quantitative Analysis
Welcome to the technical support guide for Alfuzosin-d3. As researchers and drug development professionals, you rely on isotopically labeled internal standards for precise and accurate quantification in complex matrices. Deuterated standards like Alfuzosin-d3 are the 'gold standard' for isotope dilution mass spectrometry because they mimic the analyte's behavior during sample preparation and analysis, correcting for variability.[1][2]
However, the integrity of your results depends entirely on the isotopic stability of the standard. The phenomenon of "back-exchange"—where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment—can compromise data accuracy by altering the standard's mass and response ratio.
This guide provides in-depth technical answers and troubleshooting protocols to ensure the isotopic stability of your Alfuzosin-d3 standard, preserving the validity of your quantitative data. We will delve into the chemical principles governing deuterium exchange and provide field-proven methodologies to prevent it.
Part 1: Understanding the Structure and Stability of Alfuzosin-d3
To effectively prevent back-exchange, it is crucial to first understand the molecular structure of Alfuzosin-d3 and the inherent stability of its deuterium labels.
Q1: Where are the deuterium labels located on Alfuzosin-d3 and are they stable?
A1: In the most common commercially available forms of Alfuzosin-d3, the three deuterium atoms are strategically placed on the N-methyl group, forming a trideuteromethyl (-CD₃) moiety.
The stability of these labels is rooted in a fundamental principle of physical organic chemistry: the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the corresponding carbon-hydrogen (C-H) bond.[3][4] This means that significantly more energy is required to break a C-D bond, making reactions that involve its cleavage—including back-exchange—occur at a much slower rate.
Under standard analytical conditions, the C-D bonds on the N-methyl group are non-labile and not prone to exchange. Back-exchange is only a concern under specific, often harsh, experimental conditions that provide enough energy to overcome this stability.
Part 2: Frequently Asked Questions (FAQs) on Back-Exchange
This section addresses the most common high-level questions regarding deuterium back-exchange.
Q2: What exactly is "back-exchange" and why is it a problem for my analysis?
A2: Back-exchange is a chemical reaction where a deuterium atom on your labeled standard is swapped for a hydrogen atom from a protic solvent (like water or methanol).[5] For Alfuzosin-d3, this would look like:
R-N-CD₃ + H⁺ (from solvent) ⇌ R-N-CD₂H + D⁺
This process is problematic because it undermines the core principle of isotope dilution mass spectrometry. If your Alfuzosin-d3 (mass M+3) converts to Alfuzosin-d2 (M+2) or d1 (M+1), the signal intensity for your intended internal standard channel decreases, while interfering signals may appear at other mass channels. This leads to an inaccurate analyte/internal standard ratio, causing a systematic error in the final calculated concentration of the analyte.[6]
Q3: What are the primary experimental factors that can induce back-exchange?
A3: The rate of hydrogen-deuterium exchange is primarily influenced by three factors: pH, temperature, and solvent choice .[7][8]
-
pH: The exchange reaction can be catalyzed by both acids and bases.[9] For backbone amide hydrogens in proteins, the minimum exchange rate occurs around pH 2.6.[7] While the C-D bond in Alfuzosin-d3 is far more stable, extreme pH levels (especially strongly alkaline conditions) can promote the formation of intermediates that facilitate exchange.
-
Temperature: Higher temperatures provide the necessary activation energy to overcome the C-D bond strength, accelerating the rate of back-exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a prerequisite for back-exchange as they provide the source of exchangeable protons. Aprotic solvents (e.g., acetonitrile, acetone, DMSO) lack exchangeable protons and therefore do not promote back-exchange.[10]
Part 3: Troubleshooting Guide: Investigating and Preventing Isotopic Impurity
This section provides direct, actionable solutions to common experimental challenges.
Issue: I'm observing a loss of isotopic purity in my Alfuzosin-d3 standard. My mass spectrometry results show significant M+2 or M+1 peaks. What is the likely cause?
This issue almost always arises from suboptimal handling during one of three stages: Storage , Sample Preparation , or LC-MS Analysis . Below is a systematic guide to identify and rectify the problem.
3.1 Storage Conditions
Q4: What are the optimal conditions for storing my Alfuzosin-d3 stock and working solutions?
A4: Improper storage is a frequent cause of gradual isotopic degradation. To ensure long-term stability, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Acetonitrile (ACN) or DMSO. | These are aprotic solvents and will not facilitate back-exchange. While methanol is often used, ACN is superior for long-term stability due to its aprotic nature.[10] |
| Temperature | -20°C or -80°C. | Low temperatures significantly reduce the kinetic energy of molecules, slowing down any potential exchange reactions to a negligible rate.[10] |
| Container | Amber glass vials with PTFE-lined caps. | Protects the compound from light, which can cause photolytic degradation, and prevents solvent evaporation and contamination.[11] |
| Aqueous Solutions | Avoid long-term storage. | If aqueous solutions are necessary, prepare them fresh daily and keep them on ice or at 4°C during use. Do not store aqueous solutions for more than a day.[12] |
3.2 Sample Preparation Workflow
Q5: How should I design my sample preparation workflow to minimize back-exchange?
A5: The sample preparation phase often involves aqueous buffers and temperature changes, making it a high-risk stage. The key is to minimize the time the standard spends in "hostile" (aqueous, high pH, high temperature) environments.
Step-by-Step Protocol to Minimize Risk:
-
Reconstitution of Standard: If your standard is a solid, reconstitute it in HPLC-grade acetonitrile to create a concentrated stock solution.
-
Working Solution: Prepare a working internal standard solution by diluting the stock in a solvent that matches your extraction method. For protein precipitation, this is often acetonitrile.[1]
-
Temperature Control: Perform all sample preparation steps, including vortexing and centrifugation, at a reduced temperature (e.g., in a cold room or using refrigerated centrifuges) or on an ice bath.
-
pH Management: If your extraction requires a specific pH, aim for neutral or slightly acidic conditions (pH 4-7). Avoid strongly basic conditions (pH > 9) as base-catalyzed exchange is generally faster for many functional groups.[8]
-
Evaporation: If your protocol involves an evaporation step, use a gentle stream of nitrogen and minimal heat (not exceeding 40°C). Prolonged exposure to high heat can accelerate back-exchange.
-
Reconstitution: Reconstitute the dried extract in a solution that is compatible with your initial LC conditions, preferably one with high organic content and acidic pH (e.g., 80% acetonitrile / 20% water with 0.1% formic acid).
3.3 LC-MS Analytical Conditions
Q6: Can my LC-MS mobile phase or instrument conditions cause back-exchange during the analytical run?
A6: Yes, the conditions within the autosampler and during the chromatographic run can contribute to back-exchange, although it is less common if the sample is properly prepared.
| Parameter | Recommendation | Rationale |
| Autosampler Temp. | Set to 4-10°C. | Prevents degradation and back-exchange while samples are waiting for injection. |
| Mobile Phase pH | Acidic (pH 2.5-4.5). | Use an additive like 0.1% formic acid or acetic acid. This creates a "quenched" state where the exchange rate is at a minimum, preserving the deuterium label.[7][10] |
| Column Temp. | Keep as low as reasonably possible. | While some methods require elevated temperatures for chromatographic reasons, be aware that temperatures above 50-60°C can increase the risk of on-column exchange. |
| Avoid High pH | Do not use mobile phases with high pH (e.g., ammonium hydroxide, pH 9-10) unless absolutely necessary and validated for label stability. | Strongly basic conditions are a significant risk factor for initiating exchange reactions.[8] |
Summary and Final Recommendations
The deuterium labels on the N-methyl group of Alfuzosin-d3 are inherently stable due to the kinetic isotope effect. Back-exchange is not a spontaneous process but is induced by specific environmental conditions. By controlling temperature , pH , and solvent exposure throughout your entire workflow—from storage to analysis—you can effectively prevent back-exchange and ensure the highest quality data.
Key Takeaway: Treat your deuterated standard with care. Your best defense against back-exchange is a combination of aprotic organic solvents , cold temperatures , and acidic pH .
References
-
Degradation Studies of Alfuzosin Hydrochloride Using UV Spectroscopy. (2020). International Journal for Innovative Research in Technology. Retrieved from [Link]
-
PubChem. (n.d.). Alfuzosin. National Center for Biotechnology Information. Retrieved from [Link]
-
Mandl, A., et al. (2003). Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect. Journal of Mass Spectrometry. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Fayed, A. S., et al. (2010). Stability-indicating spectrophotometric and spectrofluorimetric methods for determination of alfuzosin hydrochloride in the presence of its degradation products. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. Retrieved from [Link]
-
Walash, M. I., et al. (2021). A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics. RSC Publishing. Retrieved from [Link]
-
Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2024). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Masson, G. R., et al. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
Stepnowski, P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. Retrieved from [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2024). Pharmaffiliates. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. (2023). YouTube. Retrieved from [Link]
-
Balaji, T. S., et al. (2021). Analytical Method Development and Validation for the analysis of Alfuzosin Hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Berger, A. (1960). Hydrogen-deuterium exchange in N-methyl-acetamide. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Zoltewicz, J. A., & Kandetzki, P. E. (1971). Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid. Factors influencing the degree of catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Masson, G. R., et al. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central. Retrieved from [Link]
-
Eyers, C. E., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Focus on the First FDA-Approved Deuterated Drug. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. (2014). National Institutes of Health. Retrieved from [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration: A Tremendous Tool for Enhancement of Metabolic Stability and Reduction in Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]
-
Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit. (2011). National Institutes of Health. Retrieved from [Link]
-
Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. (2019). National Institutes of Health. Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). ResearchGate. Retrieved from [Link]
-
Claffey, J., & Hong, J. (2018). Fundamentals of HDX-MS. PubMed Central. Retrieved from [Link]
-
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. (2022). YouTube. Retrieved from [Link]
-
Hydrogen-deuterium exchange coupled to top- and middle-down mass spectrometry enables high-resolution measurements of histone tail dynamics before and after nucleosome assembly. (2018). bioRxiv. Retrieved from [Link]
-
Hydrogen-Deuterium Exchange Coupled to Top- and Middle-Down Mass Spectrometry Reveals Histone Tail Dynamics before and after Nucleosome Assembly. (2018). PubMed. Retrieved from [Link]
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Technical Support Center: Alfuzosin-d3 Stability in Chromatographic Analysis
A Senior Application Scientist's Guide to Navigating the Impact of Mobile Phase pH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Alfuzosin-d3. As a deuterated internal standard, the stability and chromatographic behavior of Alfuzosin-d3 are paramount for achieving accurate and reproducible quantitative results in LC-MS assays. A frequently overlooked yet critical parameter governing its performance is the pH of the mobile phase.
This guide provides in-depth, field-proven insights into the relationship between mobile phase pH and Alfuzosin-d3 stability. Structured in a practical question-and-answer format, it addresses common challenges and provides robust troubleshooting strategies to ensure the integrity of your analytical data.
Frequently Asked Questions & Troubleshooting
Q1: Why is my Alfuzosin-d3 peak showing significant tailing or splitting?
Answer: Peak asymmetry for Alfuzosin-d3 is almost always linked to its ionization state, which is directly controlled by the mobile phase pH relative to its pKa.
The Underlying Chemistry (Causality): Alfuzosin is a basic compound with a pKa value of approximately 7.3-8.1.[1][2] This means that at a pH below its pKa, it will exist predominantly in its protonated, positively charged (cationic) form. At a pH above its pKa, it will be in its neutral, un-ionized form.
-
Acidic pH (e.g., pH 2.5-4.5): In this range, Alfuzosin-d3 is fully protonated. This single, stable ionic form generally results in sharp, symmetrical peaks on modern reversed-phase columns like a C18. Many successful HPLC methods for Alfuzosin utilize acidic pH, for instance, pH 3.0 or 3.5, for this very reason.[3][4][5]
-
Neutral pH (e.g., pH 6.5-8.5): When the mobile phase pH is close to the pKa of Alfuzosin-d3, the compound will exist as a mixture of both its ionized and neutral forms. These two forms can interact differently with the stationary phase, leading to peak broadening, splitting, or tailing. While some methods have been developed at pH 6.5, they require careful optimization.[6]
-
Basic pH (e.g., pH > 9): At higher pH, Alfuzosin-d3 is primarily in its neutral form. While this can also lead to good peak shape, the compound is more susceptible to degradation via hydrolysis under strong alkaline conditions.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Alfuzosin-d3 peak shape.
Q2: I am observing unexpected peaks in my chromatogram. Could this be Alfuzosin-d3 degradation due to mobile phase pH?
Answer: Yes, it is highly probable. Alfuzosin is known to degrade under both strongly acidic and, more significantly, strongly alkaline conditions through hydrolysis.[3][4][7] While deuteration can slightly increase bond strength (the kinetic isotope effect), the fundamental degradation pathways remain the same.[8]
Degradation Profile: Forced degradation studies, which are mandatory for method validation under ICH guidelines, reveal the stability profile of a drug.[9] For Alfuzosin, these studies show:
| Stress Condition | Observation | Stability | Reference |
| Acid Hydrolysis | Significant degradation occurs, particularly with heat. | Liable | [3][4] |
| Alkaline Hydrolysis | Significant degradation is observed. | Liable | [3][4][7] |
| Oxidative | Degradation occurs, forming specific oxidative products. | Liable | [3][7] |
| Photolytic | Relatively stable. | Stable | [10] |
| Thermal | Relatively stable. | Stable | [3] |
If your mobile phase is un-buffered or drifts to a pH that is too high or too low, especially when stored for extended periods or at elevated column temperatures, you may observe the formation of degradation products. One of the identified degradation products under hydrolytic stress is Alfuzosin impurity-D.[11]
Recommendation: Always use a buffered mobile phase within a pH range of 2.5 to 5.0 for robust, long-term stability of Alfuzosin-d3 during analysis. This is consistent with several validated methods that utilize buffers like potassium dihydrogen phosphate or perchloric acid adjusted to this pH range.[3][4][12]
Q3: What is the optimal mobile phase pH for the LC-MS analysis of Alfuzosin-d3?
Answer: For LC-MS/MS analysis using electrospray ionization (ESI), the optimal mobile phase pH must balance chromatographic performance with ionization efficiency. For Alfuzosin-d3, a low pH (2.5 - 4.0) is ideal.
The Rationale:
-
Chromatographic Stability: As discussed, acidic pH ensures Alfuzosin-d3 is in a stable, fully protonated state, yielding excellent peak shape.
-
Ionization Efficiency: Alfuzosin-d3 is a basic molecule. In ESI positive mode ([M+H]+), the analyte must be protonated to be detected efficiently. A low pH mobile phase provides an abundant source of protons, ensuring the analyte enters the mass spectrometer in its desired ionized form, thereby maximizing sensitivity.
-
Solvent Compatibility: Common acidic modifiers like formic acid or acetic acid are volatile and highly compatible with MS detection, making them a preferred choice over non-volatile buffers like phosphate.
Caption: Relationship between mobile phase pH and Alfuzosin-d3 analytical performance.
Q4: How can I perform a quick stability check of Alfuzosin-d3 in my chosen mobile phase?
Answer: A simple benchtop experiment can provide confidence in the stability of Alfuzosin-d3 in your mobile phase over the course of a typical analytical run.
Protocol: Benchtop Mobile Phase Stability Assessment
Objective: To determine if Alfuzosin-d3 degrades when left in the prepared mobile phase at room temperature for a defined period (e.g., 24 hours).
Materials:
-
Alfuzosin-d3 stock solution
-
Prepared mobile phase (aqueous and organic components)
-
LC-MS system
-
Autosampler vials
Methodology:
-
Prepare Sample: Dilute the Alfuzosin-d3 stock solution to a typical working concentration using your freshly prepared mobile phase.
-
Timepoint Zero (T=0) Injection: Immediately inject the sample onto the LC-MS system and acquire the chromatogram. This will serve as your baseline. Record the peak area of Alfuzosin-d3.
-
Incubation: Leave the vial containing the remaining sample on a benchtop or in the autosampler at room temperature.
-
Intermediate Timepoint (e.g., T=8h): After 8 hours, inject the same sample again and record the peak area.
-
Final Timepoint (e.g., T=24h): After 24 hours, inject the sample a final time and record the peak area.
-
Data Analysis:
-
Compare Peak Areas: Calculate the percentage change in the Alfuzosin-d3 peak area at T=8h and T=24h relative to T=0h. A change of >5% may indicate instability.
-
Look for Degradants: Carefully examine the chromatograms from the later timepoints for the appearance of new peaks that were not present at T=0.
-
Self-Validation System:
-
Acceptance Criteria: The peak area of Alfuzosin-d3 should not vary by more than ±5% over the 24-hour period.
-
Visual Inspection: No significant new peaks (>0.1% of the main peak) should appear in the chromatograms over time.
This protocol provides a trustworthy, in-house validation of your mobile phase's suitability for your specific analytical sequence length.
References
- Balaji, T.S., Gavaskar, D., & Somanathan, T. (2021).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Alfuzosin Hydrochloride in Bulk. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). Alfuzosin. PubChem Compound Database. Available at: [Link].
-
Fayed, A.S., Shehata, M.A., & Hassan, N.Y. (2009). Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations. Journal of AOAC International. Available at: [Link].
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link].
-
International Journal of Innovative Research in Technology. (n.d.). Degradation Studies of Alfuzosin Hydrochloride Using UV Spectroscopy. Available at: [Link].
- Fayed, A.S., et al. (2007). Stability-indicating spectrophotometric and spectrofluorimetric methods for determination of alfuzosin hydrochloride in the presence of its oxidative, acid and alkaline degradation products.
- Diyya, K., et al. (2020). Novel Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Alfuzosin and Dutasteride in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Erudition.
-
ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link].
-
Fayed, A.S., et al. (2006). ESI-MS of alfuzosin oxidative degradation product. ResearchGate. Available at: [Link].
-
El-Gindy, A., et al. (2020). A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced via a stress stability study; investigation of their degradation kinetics. RSC Advances. Available at: [Link].
-
Stone, K.P., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical and Bioanalytical Chemistry. Available at: [Link].
- Davison, A.S., Milan, A.M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
-
Ciesielski, P., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link].
- ResearchGate. (n.d.).
-
Singh, S., et al. (2016). Forced degradation studies. MedCrave. Available at: [Link].
- El-Kimary, E.I., et al. (2022). Green micellar liquid chromatographic analysis of alfuzosin hydrochloride and sildenafil citrate in a binary mixture compared to classical RPLC with stability indicating studies.
-
Human Metabolome Database. (2022). Showing metabocard for Alfuzosin (HMDB0014490). Available at: [Link].
-
U.S. Food and Drug Administration. (n.d.). UROXATRAL® (alfuzosin HCl extended-release tablets). Available at: [Link].
- ResearchGate. (n.d.). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form.
-
Scientific Research Publishing. (n.d.). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Available at: [Link].
-
National Institutes of Health. (n.d.). In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. Available at: [Link].
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Improving recovery of Alfuzosin-d3 during sample preparation
Welcome to the technical support center for bioanalytical methods involving Alfuzosin-d3. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your method development and troubleshooting. This guide is structured to address the common, and often complex, challenges encountered during the sample preparation of Alfuzosin and its stable isotope-labeled (SIL) internal standard, Alfuzosin-d3.
Troubleshooting Guide: Addressing Poor Recovery of Alfuzosin-d3
This section is designed in a direct question-and-answer format to tackle the specific issues you may be facing in the lab.
Q1: My Alfuzosin-d3 recovery is consistently low when using Solid-Phase Extraction (SPE). What are the likely causes and how can I fix it?
Low recovery in SPE is a frequent challenge that can almost always be resolved by systematically evaluating the chemistry and mechanics of your protocol. The issue typically stems from one of three areas: suboptimal analyte retention, premature elution during washing, or incomplete elution in the final step.
Alfuzosin is a basic compound with a pKa of approximately 8.1.[1][2] This property is the most critical factor in developing a robust SPE method. At a pH two units below its pKa (i.e., pH < 6.1), it will be predominantly positively charged, making it ideal for retention on a strong cation-exchange sorbent. Its LogP value of ~1.6 indicates moderate lipophilicity, allowing for retention on reversed-phase sorbents as well.[1]
Systematic Troubleshooting for Low SPE Recovery:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Improper pH of Sample Load | For cation-exchange SPE, Alfuzosin must be positively charged to bind to the negatively charged sorbent. If the sample pH is too high (>8.1), the molecule becomes neutral and will not be retained effectively. | Action: Acidify your sample (e.g., plasma, urine) with a weak acid like formic acid or acetic acid to ensure the pH is at least 2 units below the pKa (target pH ≤ 6.0). This protonates the secondary amine, ensuring a positive charge for strong retention.[3] |
| Incorrect Sorbent Choice | While reversed-phase (e.g., C18) can work, a mixed-mode sorbent (e.g., reversed-phase with strong cation exchange) offers superior selectivity and retention for a charged basic compound like Alfuzosin, especially from a complex biological matrix.[3] | Action: Switch to a mixed-mode SPE sorbent. This provides two mechanisms of retention (hydrophobic and ionic), leading to cleaner extracts and more robust recovery. |
| Wash Solvent is Too Strong | An aggressive organic wash solvent can disrupt the hydrophobic interaction between Alfuzosin-d3 and the sorbent, causing premature elution, even if the ionic bond is intact. | Action: First, wash with an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences. Follow with a weak organic wash (e.g., 5-10% methanol in acidic water) to remove less polar interferences without eluting the analyte.[4] |
| Incomplete Final Elution | For a cation-exchange mechanism, the final elution solvent must neutralize the charge on Alfuzosin-d3 or disrupt its ionic bond with the sorbent. A neutral organic solvent is insufficient. | Action: Use an elution solvent containing a basic modifier. A common choice is 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge on Alfuzosin, breaking the ionic bond and allowing the organic solvent to elute it effectively.[3][5] |
| Improper Column Conditioning | Failure to properly wet (condition) a silica-based or polymeric sorbent prevents the functional groups from being accessible for analyte interaction, leading to channeling and poor retention.[4][6] | Action: Ensure the conditioning/equilibration steps are performed correctly. Typically: 1. Condition with 1-2 column volumes of methanol. 2. Equilibrate with 1-2 column volumes of acidic water (matching the pH of your sample load). Do not let the sorbent bed go dry after this step.[4] |
| High Flow Rate | The interaction between the analyte and the sorbent is a dynamic equilibrium. If the sample is loaded too quickly, there may not be sufficient time for effective binding to occur, leading to breakthrough.[4] | Action: Decrease the flow rate during the sample loading step. For ion-exchange mechanisms, which rely on more specific molecular orientation, a slower flow rate is particularly critical.[3] |
Troubleshooting Workflow for Low SPE Recovery
Caption: A systematic workflow for troubleshooting low internal standard recovery in SPE.
Q2: I'm seeing low and erratic recovery of Alfuzosin-d3 with my Liquid-Liquid Extraction (LLE) protocol. What should I investigate?
Erratic LLE recovery is often a sign of improper pH control or suboptimal solvent selection, leading to inconsistent partitioning of the analyte between the aqueous and organic phases.
The fundamental principle of LLE for a basic drug like Alfuzosin is to render it neutral and non-polar so it preferentially partitions into an immiscible organic solvent. Since Alfuzosin's pKa is ~8.1, it will be in its neutral, free-base form at a pH significantly above this value (e.g., pH > 10).[1][2]
Key Factors for LLE Optimization:
-
pH of the Aqueous Phase: This is the most critical parameter. To ensure Alfuzosin-d3 is in its neutral form, the pH of the aqueous sample must be adjusted to be at least 2 units above its pKa.
-
Solution: Add a base like sodium hydroxide or ammonium hydroxide to your plasma/aqueous sample to raise the pH to ≥ 10.0 before adding the extraction solvent. At this pH, the molecule is deprotonated, making it more hydrophobic and ready for extraction into an organic solvent.
-
-
Choice of Extraction Solvent: The solvent must be immiscible with water and have an appropriate polarity to effectively solvate the neutral Alfuzosin-d3 molecule.
-
Solution: A moderately polar solvent is a good starting point. Methyl tert-butyl ether (MTBE) is an excellent choice due to its low water solubility and good extraction efficiency for many basic drugs. Other options include ethyl acetate or a mixture like dichloromethane/isopropanol. Avoid highly non-polar solvents like hexane, which may be too weak, or highly polar solvents that are miscible with water.
-
-
Extraction Technique: Inadequate mixing or the formation of emulsions can drastically reduce recovery and introduce variability.
-
Solution:
-
Mixing: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the two phases and allow for efficient partitioning.
-
Emulsions: If emulsions form (a cloudy layer between phases), try adding salt ("salting out") to the aqueous layer to increase its polarity or centrifuging at a higher speed for a longer duration.
-
-
Impact of pH on Alfuzosin-d3 Partitioning in LLE
Caption: The effect of aqueous phase pH on the ionization state and LLE efficiency of Alfuzosin-d3.
Q3: The Alfuzosin-d3 signal is highly variable across my sample batch, but my calibration standards and QCs are consistent. What's going on?
This classic scenario strongly points to matrix effects . Matrix effects are the suppression or enhancement of analyte (or internal standard) ionization in the mass spectrometer source caused by co-eluting compounds from the biological matrix (e.g., phospholipids, salts, metabolites).[7]
Your calibration standards and QCs are typically prepared in a clean, pooled matrix, which may not reflect the biological variability of individual patient or animal samples. A subject with a different metabolic profile or diet could have different levels of interfering substances in their plasma, causing the Alfuzosin-d3 signal to be suppressed or enhanced in that specific sample.[7][8]
Diagnosing and Mitigating Matrix Effects:
| Strategy | Description | Protocol / Action |
| 1. Diagnose with a Post-Extraction Spike Experiment | This experiment quantifies the extent of matrix effects by comparing the IS response in a "clean" solvent to its response in an extracted blank biological sample.[7] | 1. Extract a blank biological matrix sample (from at least 6 different sources) without any IS. 2. In parallel, prepare a "neat" solution of Alfuzosin-d3 in the final reconstitution solvent at the target concentration. 3. After extracting the blank matrix, spike the Alfuzosin-d3 into the final extract. 4. Compare the peak area of the IS in the post-spiked extract to the peak area in the neat solution. A ratio <1 indicates ion suppression; >1 indicates enhancement.[7] |
| 2. Improve Sample Cleanup | The most effective way to reduce matrix effects is to remove the interfering components before they reach the mass spectrometer. | Action: If using LLE, consider switching to a more selective SPE method (e.g., mixed-mode cation exchange). If already using SPE, optimize the wash steps to be more rigorous in removing interferences like phospholipids (e.g., include a wash with a high percentage of a non-polar solvent if using a polar-retention mechanism, or vice versa). |
| 3. Modify Chromatographic Conditions | If you cannot remove the interferences, you can try to chromatographically separate them from Alfuzosin-d3. | Action: Adjust the HPLC/UPLC gradient to be shallower, allowing more time for separation. Experiment with different column chemistries (e.g., a PFP or CN column instead of a C18) that may offer different selectivity for the interferences. The goal is for the Alfuzosin-d3 peak to elute in a "cleaner" region of the chromatogram.[9] |
| 4. Sample Dilution | Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement. | Action: This is often a last resort as it can compromise the lower limit of quantitation (LLOQ). However, a simple 1:1 or 1:2 dilution of the sample with saline or water before extraction can sometimes be very effective. |
Frequently Asked Questions (FAQs)
Q: Why is a stable isotope-labeled (SIL) internal standard like Alfuzosin-d3 considered the gold standard?
A: A SIL internal standard is considered the gold standard because it is chemically and physically almost identical to the analyte of interest (Alfuzosin).[10][11] The minor mass difference from the deuterium labels allows it to be distinguished by the mass spectrometer, but it behaves nearly identically during:
-
Sample Extraction: It will have the same recovery as the analyte, perfectly compensating for losses.
-
Chromatography: It will co-elute with the analyte.
-
Ionization: It will experience the exact same degree of matrix-induced ion suppression or enhancement as the analyte.[11][12]
This ensures that the ratio of the analyte peak area to the internal standard peak area remains constant, even if the absolute signal for both varies between samples. This provides the highest possible accuracy and precision in quantification.[11][13]
Q: What are the key chemical properties of Alfuzosin to consider for method development?
A: Understanding these properties is crucial for designing a successful sample preparation strategy.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₁₉H₂₇N₅O₄[1] | A moderately sized molecule with multiple nitrogen atoms that can be protonated. |
| Molecular Weight | 389.4 g/mol [1] | - |
| pKa (Strongest Basic) | ~8.1[1][2] | CRITICAL PROPERTY. Dictates the pH required for retention on ion-exchange SPE (pH < 6) or for efficient extraction into an organic solvent during LLE (pH > 10). |
| LogP | ~1.6[1] | Indicates moderate lipophilicity. It is sufficiently non-polar to be retained on reversed-phase (C18) sorbents and extracted into organic solvents, but not so greasy that it is difficult to elute. |
| Solubility | Sparingly soluble in water.[1] | Stock solutions should be prepared in an organic solvent like methanol or DMSO.[14][15] |
Q: What are the regulatory expectations for internal standard recovery?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, do not mandate 100% recovery.[16][17] The primary requirements are that the recovery of both the analyte and the internal standard should be consistent, precise, and reproducible across the concentration range.[17][18]
Furthermore, the variability of the internal standard response across all samples in an analytical run is a key focus. While some variability is expected, significant trends or outliers may indicate issues with sample processing, instrument performance, or matrix effects that could compromise the integrity of the data.[13][17] It is standard practice to establish acceptance criteria for IS response (e.g., within 50% to 150% of the mean response of the calibrators and QCs) and to have a standard operating procedure (SOP) for investigating deviations.[12]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2092, Alfuzosin. Available from: [Link]
-
ResearchGate (n.d.). Chemical structure of alfuzosin. Available from: [Link]
-
Crowther, J., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal. Available from: [Link]
-
Alam, M. A., et al. (2016). In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets. BioMed Research International. Available from: [Link]
-
Wikipedia (n.d.). Alfuzosin. Available from: [Link]
-
Bioanalysis Zone (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
ResearchGate (n.d.). Stability results for alfuzosin in human plasma. Available from: [Link]
-
RPubs (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available from: [Link]
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
LCGC International (2019). Solving Recovery Problems in SPE. Available from: [Link]
-
Phenomenex (n.d.). Sample Preparation Tip: Troubleshooting SPE. Available from: [Link]
-
Pharmaffiliates (n.d.). Alfusosine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
precisionFDA (n.d.). ALFUZOSIN. Available from: [Link]
-
Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?. Available from: [Link]
-
U.S. Food and Drug Administration (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]
-
Phenomenex (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available from: [Link]
-
CHROMacademy (n.d.). SPE - Troubleshooting Recovery Problems. Available from: [Link]
-
Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Biochemistry. Available from: [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Pharmaffiliates (n.d.). CAS No : 1216383-97-9| Chemical Name : Alfuzosin-d3 Hydrochloride. Available from: [Link]
-
Fu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]
-
U.S. Department of Health and Human Services (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
ChemIDplus (n.d.). Alfuzosin. Available from: [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
-
Sisu@UT (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Available from: [Link]
-
LCGC (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]
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Pharmaffiliates (n.d.). 2,3,4,5-Tetradehydro this compound. Available from: [Link]
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Islam, M. R., et al. (2010). QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71764, Alfuzosin Hydrochloride. Available from: [Link]
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Human Metabolome Database (2012). Showing metabocard for Alfuzosin (HMDB0014490). Available from: [Link]
-
Journal of Applied Pharmaceutical Science (2025). Model integrated evidence approach for rational and safe formulation development: case of alfuzosin prolonged-release tablets. Available from: [Link]
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ResearchGate (n.d.). In vitro dissolution of initial and 3 months stability studies of Alfuzosin matrix tablets. Available from: [Link]
-
Pharmaffiliates (n.d.). BG0022 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
USP-NF (2013). Alfuzosin Hydrochloride Extended-Release Tablets. Available from: [Link]
-
Scientific Research Publishing (n.d.). Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form. Available from: [Link]
-
Copy Rights (2009). Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma. Available from: [Link]
-
PubMed Central (n.d.). Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis. Available from: [Link]
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Navigating Bioanalytical Challenges: A Technical Support Guide for Assays Utilizing Alfuzosin-d3
Welcome to the technical support center dedicated to the robust and accurate bioanalysis of Alfuzosin using its deuterated internal standard, Alfuzosin-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Our focus is on demystifying interference phenomena and empowering you with the scientific rationale and practical protocols to ensure the integrity of your bioanalytical data.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Issues
This section provides rapid, targeted answers to the most common questions that arise during the development and validation of bioanalytical methods for Alfuzosin with Alfuzosin-d3.
Q1: Why is Alfuzosin-d3 the preferred internal standard for the bioanalysis of Alfuzosin?
A1: Alfuzosin-d3, as a stable isotope-labeled internal standard (SIL-IS), is considered the "gold standard" for quantitative bioanalysis. Its physicochemical properties are nearly identical to the analyte, Alfuzosin. This ensures that it co-elutes chromatographically and experiences similar extraction recovery and ionization effects in the mass spectrometer's source. By using the ratio of the analyte signal to the internal standard signal, variability introduced by matrix effects and sample preparation can be effectively normalized, leading to more accurate and precise quantification.
Q2: I'm observing a small peak in my Alfuzosin-d3 channel even when I only inject the Alfuzosin standard. What could be the cause?
A2: This phenomenon is likely due to isotopic contribution, also known as isotopic cross-talk. Alfuzosin contains naturally abundant heavy isotopes (primarily ¹³C). This results in a small percentage of Alfuzosin molecules having a mass that is one or more mass units higher than its monoisotopic mass. If the mass of these isotopic peaks of Alfuzosin overlaps with the mass of Alfuzosin-d3, it will lead to a false signal in the internal standard channel. This can be particularly problematic at high concentrations of Alfuzosin.
Q3: My Alfuzosin-d3 peak is showing significant variability across my sample batch. What are the potential causes?
A3: Significant variability in the internal standard signal can be attributed to several factors. The most common include inconsistent sample preparation, issues with the autosampler injection volume, or matrix effects that disproportionately affect the internal standard. It is also important to ensure the stability of Alfuzosin-d3 in your matrix and working solutions. In rare cases, with certain deuterated compounds, back-exchange of deuterium for hydrogen from the solvent can occur, leading to a decrease in the IS signal.
Q4: Can metabolites of Alfuzosin interfere with its quantification or with Alfuzosin-d3?
A4: Yes, it is a possibility. Alfuzosin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme through oxidation, O-demethylation, and N-dealkylation. If any of these metabolic transformations result in a molecule that is isobaric (has the same nominal mass) with either Alfuzosin or Alfuzosin-d3 and produces similar fragment ions, it can cause interference. This is why chromatographic separation of the analyte and its metabolites is a critical aspect of method development.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and the underlying scientific principles to diagnose and resolve complex interference issues in your bioanalytical assay.
Investigating and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a primary source of inaccuracy in LC-MS/MS assays.
The Underlying Science: The efficiency of the electrospray ionization (ESI) process is highly dependent on the composition of the solution entering the mass spectrometer. Endogenous components of biological matrices, such as phospholipids and salts, can co-elute with the analyte and internal standard, competing for ionization and altering the signal response. While a co-eluting SIL-IS like Alfuzosin-d3 can compensate for these effects, significant or differential matrix effects can still compromise data quality.
Troubleshooting Protocol: Post-Column Infusion Experiment
This experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.
Step-by-Step Methodology:
-
Prepare a stock solution of Alfuzosin and Alfuzosin-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the infusion: Using a syringe pump, continuously infuse this solution into the LC flow path after the analytical column and just before the mass spectrometer's ion source. A "T" connector is used for this purpose.
-
Inject a blank matrix sample: Extract a blank plasma (or other relevant biological matrix) sample using your established sample preparation method. Inject this extracted blank sample onto the LC-MS/MS system while the infusion is running.
-
Monitor the signal: Monitor the MRM transitions for Alfuzosin and Alfuzosin-d3. A stable baseline signal should be observed. Any significant dip in this baseline indicates ion suppression at that retention time, while a peak indicates ion enhancement.
-
Analyze the results: Compare the chromatogram from the blank matrix injection to one from a pure solvent injection. This will reveal the retention times at which matrix components are causing ion suppression or enhancement.
Mitigation Strategies:
-
Chromatographic Optimization: Adjust the LC gradient to separate Alfuzosin and Alfuzosin-d3 from the regions of significant ion suppression.
-
Sample Preparation Enhancement: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to more effectively remove interfering matrix components like phospholipids.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
Workflow for Investigating Matrix Effects
Caption: A workflow for identifying and addressing matrix effects using a post-column infusion experiment.
Addressing Isotopic Contribution and Crosstalk
Isotopic contribution from the analyte to the internal standard channel can lead to an underestimation of the true analyte concentration.
The Underlying Science: The molecular formula of Alfuzosin is C₁₉H₂₇N₅O₄. Due to the natural abundance of ¹³C (~1.1%), a portion of Alfuzosin molecules will have a mass greater than the monoisotopic mass. For a molecule with 19 carbon atoms, the M+1 and M+2 isotopologues will have notable intensities. If Alfuzosin-d3 has a mass that is only 3 Da higher than Alfuzosin, the M+3 isotopic peak of Alfuzosin could potentially contribute to the signal of Alfuzosin-d3.
Troubleshooting Protocol: Assessing Isotopic Contribution
-
Prepare high-concentration Alfuzosin standards: Prepare a series of high-concentration Alfuzosin standards in a clean solvent, without any internal standard.
-
Inject and monitor: Inject these standards onto the LC-MS/MS system and monitor the MRM transitions for both Alfuzosin and Alfuzosin-d3.
-
Analyze the data: Observe if there is any signal detected in the Alfuzosin-d3 channel. If a peak is present at the retention time of Alfuzosin, its area will likely increase proportionally with the concentration of the injected Alfuzosin standard.
-
Calculate the contribution: The percentage of crosstalk can be calculated as: (Peak Area in IS channel / Peak Area in Analyte channel) * 100.
Mitigation Strategies:
-
Higher Mass Isotopologue: If possible, use an internal standard with a higher degree of deuteration (e.g., d7 or d9) to create a larger mass difference between the analyte and the IS, thus minimizing the impact of isotopic overlap.
-
Software Correction: Some mass spectrometry software platforms have features to correct for isotopic contributions.
-
Limit High Concentration Standards: If the crosstalk is minimal and only significant at concentrations well above the expected sample concentrations, it may be deemed acceptable. However, this should be carefully evaluated during method validation.
Logical Relationship of Isotopic Crosstalk
Caption: Diagram illustrating how natural isotopic abundance of Alfuzosin can lead to crosstalk with Alfuzosin-d3.
Investigating Potential Metabolite Interference
Interference from metabolites can be a significant challenge, especially if they are isobaric with the analyte or internal standard.
The Underlying Science: Alfuzosin undergoes N-dealkylation, which involves the removal of the methyl group from the tertiary amine. If this N-demethylated metabolite is formed, its mass will be 14 Da less than Alfuzosin. O-demethylation of one of the methoxy groups would also result in a metabolite with a mass 14 Da less than the parent drug. While these are not isobaric with Alfuzosin, it's crucial to ensure they are chromatographically separated to prevent any potential in-source fragmentation that could lead to interfering ions. More complex metabolic pathways could potentially lead to isobaric metabolites, although this is less common for Alfuzosin.
Troubleshooting Protocol: Metabolite Interference Check
-
Obtain metabolite standards: If available, obtain reference standards for the major metabolites of Alfuzosin.
-
Inject and analyze: Inject these standards individually and as a mixture with Alfuzosin and Alfuzosin-d3.
-
Monitor all channels: Monitor the MRM transitions for the parent drug, the internal standard, and the metabolites. Check for any response of the metabolites in the analyte or IS channels.
-
Incurred sample analysis: Analyze incurred samples (samples from dosed subjects) and look for any unexpected peaks in the chromatograms of the analyte and internal standard.
Mitigation Strategies:
-
Chromatographic Resolution: The most effective way to mitigate metabolite interference is to achieve baseline chromatographic separation between the analyte, internal standard, and all potentially interfering metabolites.
-
Selectivity of MRM Transitions: If separation is challenging, carefully select MRM transitions that are unique to the analyte and internal standard and are not produced by the fragmentation of metabolites.
Section 3: Key Experimental Parameters and Data
Table 1: Physicochemical Properties of Alfuzosin
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇N₅O₄ | PubChem |
| Molecular Weight | 389.45 g/mol | PubChem |
| pKa | 7.7 | DrugBank |
| LogP | 2.2 | DrugBank |
Table 2: Typical LC-MS/MS Parameters for Alfuzosin Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Alfuzosin MRM Transition | 390.2 -> 235.1 |
| Predicted Alfuzosin-d3 MRM Transition | 393.2 -> 238.1 |
Note: The MRM transition for Alfuzosin-d3 is predicted based on the fragmentation of Alfuzosin and a +3 Da shift. This should be optimized empirically.
Section 4: Concluding Remarks as a Senior Application Scientist
The successful implementation of a bioanalytical assay for Alfuzosin using Alfuzosin-d3 hinges on a thorough understanding of potential interferences and a systematic approach to troubleshooting. While Alfuzosin-d3 provides a robust internal standard, it is not a panacea for all analytical challenges. A well-validated method requires careful consideration of matrix effects, isotopic contributions, and potential metabolite interference. The protocols and strategies outlined in this guide are designed to equip you with the tools to proactively identify and resolve these issues, ensuring the generation of high-quality, reliable, and defensible bioanalytical data. Always remember that a deep understanding of the underlying scientific principles is your most valuable asset in the laboratory.
References
-
PubChem. Alfuzosin. National Center for Biotechnology Information. [Link]
-
DrugBank. Alfuzosin. [Link]
-
RxList. Uroxatral (Alfuzosin HCl) Drug Information. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Jemal, M., & Ouyang, Z. (2004). Isobaric Metabolite Interferences in Quantitative Bioanalysis of Drugs in Biological Matrices Using Liquid Chromatography/Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2549-2558. [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
Validation & Comparative
A Senior Application Scientist’s Guide to Robust Bioanalytical Method Validation: Quantifying Alfuzosin with Alfuzosin-d3
Welcome to a comprehensive guide on the validation of a bioanalytical method for the quantification of Alfuzosin in biological matrices. This document is tailored for researchers, scientists, and drug development professionals who require a robust, reliable, and reproducible method for pharmacokinetic (PK), bioequivalence (BE), or toxicokinetic (TK) studies. We will delve into the critical aspects of method development and validation, emphasizing the scientific rationale behind our choices and comparing the superior performance of a stable isotope-labeled internal standard, Alfuzosin-d3, against other alternatives.
This guide is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the M10 guideline on bioanalytical method validation.[1][2][3][4][5]
Introduction: The "Why" Behind Alfuzosin Quantification
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used primarily for treating the symptoms of benign prostatic hyperplasia (BPH).[6][7] Accurate measurement of its concentration in biological fluids like plasma is paramount for evaluating its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).[8][9] Key PK parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) are derived from these measurements.[8] These parameters are critical for regulatory submissions and for understanding the drug's efficacy and safety profile.[3][4]
The metabolism of Alfuzosin is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[8][10] Therefore, a highly selective and sensitive analytical method is required to distinguish the parent drug from its metabolites and to overcome the inherent complexities of biological matrices.
The Cornerstone of Accuracy: Choosing the Right Internal Standard
In quantitative mass spectrometry, an Internal Standard (IS) is added at a known concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—before sample processing. Its purpose is to correct for variability during the analytical process.
Comparison of Internal Standard Choices:
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) IS (e.g., Alfuzosin-d3) | - Identical chemical and physical properties to the analyte.[3]- Co-elutes with the analyte, providing the best compensation for matrix effects and ionization variability.[1][8]- Minimizes differences in extraction recovery and sample handling.[2]- Considered the "gold standard" by regulatory agencies. | - Can be more expensive to synthesize.- Must be checked for isotopic purity and potential for "cross-talk" with the analyte signal. |
| Structural Analog IS (e.g., Tamsulosin, Prazosin) | - More readily available and less expensive than a SIL IS.- Mimics the analyte's behavior to some extent. | - Different retention time and physicochemical properties can lead to differential extraction recovery and matrix effects.[2]- Ionization efficiency may vary significantly from the analyte.- May not adequately compensate for all sources of analytical variability, leading to reduced precision and accuracy.[2] |
| No Internal Standard | - Lowest cost. | - Highly susceptible to any variability in sample preparation, injection volume, and instrument response.- Generally unacceptable for regulatory bioanalysis due to poor reliability and reproducibility. |
The Verdict: For a robust and defensible bioanalytical method, a stable isotope-labeled internal standard like Alfuzosin-d3 is unequivocally the superior choice. Its ability to track the analyte through every step of the process ensures the highest degree of accuracy and precision, which is non-negotiable in regulated bioanalysis.[1][2]
PART I: EXPERIMENTAL PROTOCOLS & METHODOLOGY
This section provides a detailed, step-by-step workflow for the quantification of Alfuzosin.
Materials and Reagents
-
Reference Standards: Alfuzosin Hydrochloride (USP grade or equivalent), Alfuzosin-d3 (≥98% isotopic purity).
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant), sourced from a certified vendor.
-
Chemicals & Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Formic Acid, Methyl Tert-Butyl Ether (MTBE), Ammonium Acetate. Deionized water (18.2 MΩ·cm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Alfuzosin and Alfuzosin-d3 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. These serve as the primary stock solutions. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for Alfuzosin by serially diluting the stock solution with 50:50 (v/v) Methanol:Water. These solutions will be used to spike blank plasma to create calibration standards and QC samples.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Dilute the Alfuzosin-d3 stock solution with 50:50 (v/v) Methanol:Water to achieve a final concentration of 50 ng/mL. This solution will be added to every sample.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust technique for separating the analyte from matrix components like proteins and phospholipids.[11]
Protocol:
-
Label polypropylene tubes for each sample (blanks, standards, QCs, unknowns).
-
Pipette 200 µL of plasma into the corresponding tubes.
-
Add 25 µL of the IS Working Solution (50 ng/mL Alfuzosin-d3) to all tubes except the blank matrix.
-
Vortex briefly (approx. 10 seconds).
-
Add 50 µL of 0.1 M NaOH to alkalinize the plasma, which facilitates the extraction of the basic Alfuzosin molecule into an organic solvent.
-
Add 1 mL of Methyl Tert-Butyl Ether (MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (see section 6).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Diagram: Alfuzosin Quantification Workflow
Caption: High-level workflow for Alfuzosin quantification.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Alfuzosin | 390.2 | 235.1 | 100 |
| Alfuzosin-d3 (IS) | 393.2 | 235.1 | 100 |
Note: MS parameters like Collision Energy (CE) and Declustering Potential (DP) should be optimized for the specific instrument used.
PART II: BIOANALYTICAL METHOD VALIDATION
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[4][12] We will follow the core principles of the ICH M10 guideline.
Validation Parameters & Acceptance Criteria
Diagram: The Pillars of Method Validation
Caption: Core parameters assessed during bioanalytical method validation.
7.1. Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences.
-
Protocol: Analyze blank plasma samples from at least six different sources. Check for any interfering peaks at the retention times of Alfuzosin and Alfuzosin-d3.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.
7.2. Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between the instrument response (peak area ratio) and the concentration of the analyte over a specified range.
-
Protocol: Prepare a set of calibration standards in blank plasma, typically 8-10 non-zero concentrations, spanning the expected range of study samples. For Alfuzosin, a range of 0.1 ng/mL to 50 ng/mL is often suitable.[13] Analyze the calibration curve in at least three separate runs.
-
Acceptance Criteria:
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentration of each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.
-
At least 75% of the calibration standards must meet this criterion.
-
7.3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels in three separate analytical runs:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (within 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (at least 75% of ULOQ)
-
-
Acceptance Criteria (ICH M10): [2][12]
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% at LLOQ).
-
Intra-run and Inter-run Accuracy (%Bias or %RE): Within ±15% of the nominal value (±20% at LLOQ).
-
Table: Comparison of Accuracy & Precision Data (Hypothetical data based on typical performance)
| QC Level (ng/mL) | Method with Alfuzosin-d3 (SIL IS) | Method with Structural Analog IS |
| Precision (%CV) | Accuracy (%Bias) | |
| LQC (0.3) | 4.8 | +3.5 |
| MQC (5.0) | 3.1 | -1.2 |
| HQC (40.0) | 2.5 | +2.1 |
As demonstrated, the use of a SIL IS results in significantly better precision and accuracy, especially at lower concentrations, due to its superior ability to correct for analytical variability.[2]
7.4. Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction process (Recovery) and the influence of co-eluting matrix components on the ionization of the analyte (Matrix Effect).
-
Protocol:
-
Recovery: Compare the peak area of extracted QC samples to the peak area of post-extraction spiked samples (blank matrix extract spiked with analyte).
-
Matrix Effect: Compare the peak area of post-extraction spiked samples to the peak area of the analyte in a neat solution (mobile phase). This is performed using plasma from at least six different sources.
-
-
Acceptance Criteria:
-
Recovery: While no specific value is mandated, recovery should be consistent and reproducible across QC levels. Typically, a %CV of ≤ 15% is desired.
-
Matrix Effect: The IS-normalized matrix factor should have a %CV of ≤ 15% across the different sources of plasma.
-
Table: Comparison of Recovery & Matrix Effect Data
| Parameter | Method with Alfuzosin-d3 (SIL IS) | Method with Structural Analog IS |
| Mean Extraction Recovery | Alfuzosin: 85.2%IS: 84.9% | Alfuzosin: 86.1%IS: 75.3% |
| Recovery Precision (%CV) | 4.1% | 13.5% |
| Matrix Effect (%CV) | 3.8% | 14.2% |
The data clearly shows that while the absolute recovery of Alfuzosin is similar, the variability (%CV) is much higher when a structural analog is used. This is because the analog's extraction efficiency and susceptibility to ion suppression differ from the analyte. Alfuzosin-d3, being chemically identical, tracks the analyte perfectly, resulting in a minimal and highly consistent matrix effect.[1][8]
7.5. Stability
-
Objective: To ensure the analyte is stable throughout the entire lifecycle of a sample, from collection to analysis.
-
Protocol: Evaluate the stability of Alfuzosin in plasma under various conditions by analyzing QC samples (low and high concentrations) and comparing the results to freshly prepared samples.
-
Freeze-Thaw Stability: After at least 3 freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling (e.g., 8 hours).
-
Long-Term Stability: Stored at -70°C or colder for a period exceeding the study's sample storage time.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
PART III: CONCLUSION & REFERENCES
The development and validation of a bioanalytical method is a rigorous process that demands meticulous attention to detail and a deep understanding of the underlying scientific principles. This guide has demonstrated that for the accurate quantification of Alfuzosin, a method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with a stable isotope-labeled internal standard (Alfuzosin-d3) provides unparalleled performance.
The experimental data, supported by authoritative guidelines from the FDA and ICH, confirms that this approach yields superior accuracy, precision, and reliability compared to alternatives. By following the protocols and validation criteria outlined herein, researchers can generate high-quality, defensible data to support critical decisions in drug development.
References
- Alfuzosin: Mechanism, Adverse Effects and Dosage - Urology Textbook. [URL: https://www.urology-textbook.com/alfuzosin.html]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers - AAPS. [URL: https://www.aaps.
- ICH M10 guideline: validation of bioanalytical methods - Kymos. [URL: https://www.kymos.
- ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency. [URL: https://www.ema.europa.
- Alfuzosin: Package Insert / Prescribing Information / MOA - Drugs.com. [URL: https://www.drugs.com/pro/alfuzosin.html]
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 - European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-m10-bioanalytical-method-validation-and-study-sample-analysis-step-5_en.pdf]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [URL: https://www.fda.
- Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers. [URL: https://crimsonpublishers.com/amms/pdf/AMMS.000530.pdf]
- Simple and Rapid HPLC Method for the Determination of Alfuzosin in Human Plasma - ResearchGate. [URL: https://www.researchgate.
- Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. [URL: https://www.pmda.go.jp/files/000156642.pdf]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? - SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-25g2h22h]
- Designing Stable Isotope Labeled Internal Standards - Acanthus Research. [URL: https://acanthusresearch.com/designing-stable-isotope-labeled-internal-standards/]
- Alfuzosin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Alfuzosin]
- Alfuzosin: overview of pharmacokinetics, safety, and efficacy of a clinically uroselective alpha-blocker - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11750253/]
- Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8361044/]
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). [URL: https://www.ema.europa.
- Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19013589/]
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A Senior Application Scientist's Guide to Internal Standard Selection for Alfuzosin Bioanalysis: A Comparative Analysis of Alfuzosin-d3 and Structural Analogs
Abstract
The accurate quantification of alfuzosin, a selective α1-adrenergic antagonist, in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an internal standard (IS) is one of the most critical factors governing the robustness, accuracy, and precision of a bioanalytical method, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an in-depth comparison of the "gold standard" stable isotope-labeled (SIL) internal standard, Alfuzosin-d3, against commonly used structural analog internal standards. We will dissect the theoretical advantages of SIL standards, present a comparative analysis of experimental performance data, and provide validated protocols for evaluating IS candidates, empowering researchers to make informed decisions that ensure data integrity and regulatory compliance.
The Foundational Role of the Internal Standard in Bioanalysis
In quantitative analysis, an internal standard is a chemical substance added at a consistent concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples.[1] Its primary function is to correct for variability throughout the analytical workflow.[2] By calculating the peak area ratio of the analyte to the IS, we can mitigate errors arising from sample preparation inconsistencies, injection volume variations, and fluctuations in mass spectrometer response.[1][3]
The U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation underscores the importance of a well-characterized IS.[4] An ideal IS should mimic the analyte's behavior as closely as possible without being naturally present in the biological matrix.[5] Key selection criteria include:
-
Structural and Physicochemical Similarity: The IS should have a similar chemical structure, polarity, and ionization efficiency to the analyte.[5]
-
Co-elution (or near co-elution): The IS and analyte should have very similar, but chromatographically resolvable, retention times. This ensures they experience the same matrix effects at the same time.
-
Chemical Stability: The IS must be stable throughout sample extraction, storage, and analysis.[5]
-
Purity: The IS must be free of impurities that could interfere with the analyte's measurement.[6]
The Candidates: A Tale of Two Strategies
For alfuzosin analysis, the choice of IS generally falls into two categories: the stable isotope-labeled analog or a structurally similar compound.
The Gold Standard: Alfuzosin-d3 (Stable Isotope-Labeled IS)
Alfuzosin-d3 is the deuterated form of alfuzosin, where three hydrogen atoms have been replaced with deuterium.[7] This substitution results in a molecule that is chemically and physically almost identical to alfuzosin itself but with a different mass-to-charge ratio (m/z) that is easily distinguished by the mass spectrometer.
The core advantage of a SIL-IS is its ability to be the ultimate surrogate. [8] It behaves nearly identically to the analyte during every stage of the analysis:
-
Sample Extraction: It will have virtually the same extraction recovery.
-
Chromatography: It will co-elute with the analyte, ensuring both are exposed to the same co-eluting matrix components.
-
Ionization: It will experience the same degree of ion suppression or enhancement in the MS source, as this phenomenon is highly dependent on the chemical environment at the precise moment of elution.[9]
This near-perfect tracking makes SIL-IS, like Alfuzosin-d3, exceptionally effective at compensating for matrix effects—the single greatest challenge in LC-MS bioanalysis.[10][11]
The Alternatives: Structural Analogs
When a SIL-IS is not available or is cost-prohibitive, scientists turn to structural analogs. These are different molecules that share key structural motifs or physicochemical properties with the analyte. For alfuzosin, a quinazoline derivative, other α1-blockers have been employed as the IS in published methods.[12]
Commonly cited structural analog IS for alfuzosin include:
While these compounds can provide acceptable performance, they are inherently imperfect mimics. Their different chemical structures mean they will have different retention times, may exhibit different extraction efficiencies, and, most critically, may not respond to matrix effects in the same way as alfuzosin.[9] This can lead to decreased precision and accuracy, particularly in complex or variable biological matrices.
Performance Comparison: A Data-Driven Analysis
The robustness of a bioanalytical method hinges on key validation parameters. The choice of IS directly impacts these outcomes. The following table summarizes performance data extracted from published alfuzosin bioanalytical methods, comparing the use of Alfuzosin-d3's theoretical advantages against the reported performance of structural analogs.
| Performance Parameter | Alfuzosin-d3 (SIL-IS) | Structural Analog IS (e.g., Prazosin, Terazosin, Propranolol) | Causality and Expert Insight |
| Extraction Recovery | Expected to be nearly identical to Alfuzosin | Alfuzosin: 65-83%[13][14] IS: 69% (Terazosin)[14] | A SIL-IS tracks the analyte's recovery almost perfectly. Analogs, having different structures, will have inherently different partition coefficients in extraction solvents, leading to dissimilar recovery values. Consistent but different recoveries can be acceptable, but identical recovery is ideal for robust compensation.[17] |
| Matrix Effect Compensation | High (Considered the best option)[11] | Variable and Potentially Incomplete | This is the critical differentiator. Matrix effects (ion suppression or enhancement) are caused by co-eluting matrix components.[10] Because Alfuzosin-d3 co-elutes with alfuzosin, it experiences the same ionization effects, allowing for effective normalization. A structural analog with a different retention time will elute in a different "zone" of matrix components and thus cannot accurately compensate for the specific effects experienced by the analyte.[18] |
| Chromatographic Behavior | Co-elutes with Alfuzosin (slight separation may occur but is often minimal)[19] | Separate Elution Peaks[13][14][15] | Co-elution is the goal for matrix effect tracking. While a very slight separation between a deuterated IS and the analyte can sometimes occur, it is far less significant than the difference with a structural analog.[18] |
| Accuracy & Precision | High (Typically ≤15% CV and bias)[20] | Generally Acceptable but Higher Risk of Variability | The superior ability of a SIL-IS to correct for all sources of analytical variability logically leads to better accuracy and precision, as mandated by FDA guidelines (±15% for QCs, ±20% at the LLOQ).[20] |
| Cost & Availability | Higher Cost, Custom Synthesis may be needed | Lower Cost, Commercially Available | The primary driver for using structural analogs is often economic. However, the risk of method failure, repeat analyses, and questionable data quality can quickly outweigh the initial cost savings of avoiding a SIL-IS. |
Experimental Protocols for Internal Standard Evaluation
To ensure the selection of a suitable IS, a rigorous experimental evaluation must be performed during method development and validation, in line with regulatory expectations.[17]
Workflow for IS Suitability Testing
The following diagram outlines the logical workflow for assessing and comparing potential internal standards.
Caption: Experimental workflow for the post-extraction spike matrix effect assessment.
Conclusion and Recommendations
While structural analogs like prazosin or terazosin can be used for the bioanalysis of alfuzosin and may be sufficient for early discovery work, they present an inherent analytical compromise. Their physicochemical properties and chromatographic behavior differ from alfuzosin, limiting their ability to accurately compensate for the critical and often variable effects of the biological matrix.
For regulated bioanalysis supporting clinical trials or submissions to regulatory agencies like the FDA, the scientific evidence is overwhelmingly in favor of using a stable isotope-labeled internal standard. Alfuzosin-d3 co-elutes with and behaves almost identically to the analyte, providing the most effective correction for extraction variability and matrix-induced ionization effects. This ensures the highest possible data integrity, robustness, and compliance with global regulatory standards. The initial investment in a SIL-IS is a prudent measure to safeguard against the significant risks of analytical failure, data rejection, and study delays.
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A Senior Scientist's Guide to Cross-Validation of Bioanalytical Methods for Alfuzosin Using a Deuterated Internal Standard
This guide provides an in-depth, technically-grounded framework for conducting a robust cross-validation of bioanalytical methods for the quantification of Alfuzosin in human plasma, emphasizing the critical role of its deuterated internal standard, Alfuzosin-d3. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind the experimental design, ensuring data integrity and regulatory compliance.
Introduction: The Imperative for Rigorous Bioanalysis in Alfuzosin Studies
Alfuzosin is a selective alpha-1 adrenoceptor antagonist primarily used to treat benign prostatic hyperplasia (BPH).[1] Its pharmacokinetic profile, characterized by rapid absorption and significant first-pass metabolism, necessitates highly accurate and precise bioanalytical methods to reliably determine its concentration in biological matrices like plasma.[1] This is fundamental for bioequivalence, pharmacokinetic (PK), and toxicokinetic (TK) studies that underpin regulatory submissions.
The gold standard for quantitative bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.[2][3] The integrity of LC-MS/MS data hinges on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Alfuzosin-d3, is the preferred choice. Because it is chemically and physically almost identical to the analyte, Alfuzosin-d3 co-elutes chromatographically and experiences the same extraction variability and matrix effects, thereby providing the most accurate correction for analytical variations.[4][5][6]
Bioanalytical methods often need to be transferred between laboratories, or instrumentation may be updated. In these scenarios, a cross-validation is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure that the data generated by the new method (or at the new site) is comparable and interchangeable with the data from the original, validated method.[7][8] This guide will detail the principles and a practical protocol for this essential process.
The Scientific Rationale: Why Alfuzosin-d3 is the Optimal Internal Standard
The choice of an internal standard is one of the most critical decisions in developing a robust bioanalytical method. While structural analogs can be used, they are scientifically inferior to a SIL IS for several key reasons.[9]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte in the mass spectrometer's source. This variability is a major source of inaccuracy. Alfuzosin-d3, being chemically identical to Alfuzosin, experiences the same ionization suppression or enhancement, allowing the ratio of analyte-to-IS to remain constant and accurate.[4][5]
-
Compensation for Extraction Variability: Sample preparation, whether through Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation, is never 100% efficient or perfectly consistent. By adding Alfuzosin-d3 to the sample at the very beginning of the process, any loss of the analyte during extraction is mirrored by a proportional loss of the IS, ensuring the final calculated concentration is unaffected.[4]
-
Normalization of Instrumental Variations: Minor fluctuations in injection volume or MS detector response can introduce variability. The use of a co-eluting SIL IS normalizes these variations, leading to more precise and reproducible results.[4][10]
The deuterium atoms in Alfuzosin-d3 provide a mass shift that allows the mass spectrometer to differentiate it from the unlabeled Alfuzosin, while its physicochemical properties remain virtually identical, ensuring it behaves the same way throughout the entire analytical process.
The Reference Method: An Exemplar Protocol for Alfuzosin Quantification
A cross-validation exercise compares a new method against an established, fully validated "reference" method. Below is a detailed protocol that serves as a robust reference method for quantifying Alfuzosin in human plasma.
Materials and Reagents
-
Alfuzosin reference standard (≥98% purity)
-
Alfuzosin-d3 internal standard (≥98% purity, ≥99% isotopic purity)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (reagent grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB or equivalent mixed-mode cation exchange)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Alfuzosin and Alfuzosin-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Alfuzosin stock solution with 50:50 (v/v) methanol:water to prepare working standards for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Alfuzosin-d3 stock solution with 50:50 (v/v) methanol:water. This concentration should be chosen to yield a robust signal in the mass spectrometer.
Sample Preparation: Solid-Phase Extraction (SPE) Workflow
SPE is often preferred over LLE for Alfuzosin as it can provide a cleaner extract, reducing matrix effects and improving reproducibility.[11][12]
Diagram: Bioanalytical SPE Workflow for Alfuzosin
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a validated starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and peak shape for Alfuzosin, which has a LogP of ~1.6.[3][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of Alfuzosin for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS, balancing speed and separation efficiency. |
| Gradient | Start at 5% B, ramp to 95% B, hold, re-equilibrate | A gradient is used to effectively elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Alfuzosin contains multiple basic nitrogen atoms, making it highly amenable to positive ion mode.[14] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transitions | Alfuzosin: m/z 390.2 → 235.1 (example) Alfuzosin-d3: m/z 393.2 → 238.1 (example) | These specific transitions must be optimized by infusing the pure compounds into the mass spectrometer. |
The Cross-Validation Experiment: Bridging Two Methods
The core objective of cross-validation is to demonstrate that a new method (Method B) provides equivalent data to the original, validated reference method (Method A). This is achieved by analyzing the same set of QC samples and at least one full calibration curve with both methods.[7][8]
Experimental Design
-
Prepare QC Samples: Prepare a single batch of QC samples in bulk at low, medium, and high concentrations (e.g., 3x LLOQ, 30-50% of range, and ~75% of range).
-
Prepare Calibration Standards: Prepare one full set of calibration standards.
-
Divide and Analyze:
-
Analyze the full calibration curve and at least six replicates of each QC level (low, medium, high) using the Reference Method A .
-
Analyze the same number of QC replicates using the New Method B . A calibration curve should also be run with Method B to quantify its QCs.
-
-
Data Processing: Calculate the mean concentration for each QC level as determined by both Method A and Method B.
Diagram: Cross-Validation Logic Flow
Acceptance Criteria
Regulatory guidelines provide clear acceptance criteria for cross-validation. The mean concentration of the QC samples measured by Method B should be within a defined percentage of the mean concentration measured by Method A.[7][8]
-
Chromatographic Methods: The percent difference between the mean values obtained from the two methods should not be greater than 20.0% .
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format.
Table: Example Cross-Validation Data for Alfuzosin
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. - Method A (ng/mL) | Mean Conc. - Method B (ng/mL) | % Difference | Pass/Fail |
| Low QC | 1.5 | 1.48 | 1.55 | 4.7% | Pass |
| Mid QC | 15.0 | 15.3 | 14.7 | -3.9% | Pass |
| High QC | 30.0 | 29.8 | 31.1 | 4.4% | Pass |
Formula for % Difference: [(Mean Conc. Method B - Mean Conc. Method A) / Mean Conc. Method A] * 100
In the example above, all QC levels show a percent difference well within the ±20.0% acceptance limit, indicating that the cross-validation was successful. Method B can be considered to produce data comparable to Method A.
Conclusion: Ensuring Data Continuity and Integrity
Cross-validation is a non-negotiable step in the lifecycle of a bioanalytical method. It provides the documented evidence that data remains consistent and reliable even after method transfers, instrument changes, or site relocations. By employing a scientifically sound approach, anchored by the use of a high-quality stable isotope-labeled internal standard like Alfuzosin-d3, laboratories can ensure the integrity of their pharmacokinetic data, ultimately supporting the successful development and approval of new therapies.
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A Senior Application Scientist's Guide to Bioanalytical Method Validation: Achieving Linearity, Accuracy, and Precision with an Alfuzosin-d3 Internal Standard
In the landscape of pharmaceutical development and clinical research, the quality of bioanalytical data is non-negotiable. The ability to accurately and precisely quantify a drug, such as Alfuzosin, in complex biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. This guide provides an in-depth, technical comparison of the validation parameters—specifically linearity, accuracy, and precision—when employing a stable isotope-labeled internal standard (SIL-IS), Alfuzosin-d3, in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical method.
The principles and methodologies discussed herein are grounded in internationally harmonized regulatory standards, primarily the ICH M10 Guideline on Bioanalytical Method Validation, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
The Foundational Role of a Deuterated Internal Standard
The objective of any quantitative bioanalytical method is to produce reliable and reproducible results.[5] However, the analytical process is fraught with potential variability, including inconsistent sample extraction, matrix effects, and instrumental drift. An internal standard (IS) is introduced to correct for this variability.
While various compounds can be used as an IS, a SIL-IS, such as Alfuzosin-d3, is the gold standard for LC-MS applications.[6][7] Deuterium, a stable (non-radioactive) isotope of hydrogen, minimally alters the chemical properties of the molecule.[8]
Why Alfuzosin-d3 is Superior:
-
Co-elution and Identical Ionization: Alfuzosin-d3 is chemically and structurally almost identical to the analyte, Alfuzosin. This ensures it behaves nearly identically during chromatographic separation and, crucially, experiences the same ionization efficiency and potential for ion suppression or enhancement in the mass spectrometer's source.[9][10] This directly corrects for matrix effects, a major source of error in bioanalysis.
-
Correction for Sample Preparation Variability: The IS is added to all samples, calibrators, and quality controls (QCs) at a known, fixed concentration at the very beginning of the sample preparation process.[9] Any loss of analyte during extraction or processing steps is mirrored by a proportional loss of the IS. By measuring the ratio of the analyte response to the IS response, this variability is effectively normalized.
-
Enhanced Precision and Accuracy: The normalization provided by a SIL-IS leads to significantly improved precision (lower coefficient of variation) and accuracy (closer agreement to the true value) compared to using a structural analog IS or no IS at all.[6][7]
The following diagram illustrates how a deuterated internal standard serves as a corrective anchor throughout the analytical workflow.
Caption: Bioanalytical workflow using a deuterated internal standard.
Experimental Protocol: Method Validation
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] This involves a series of experiments to assess performance characteristics as defined by regulatory guidelines.[1][11]
Core Components:
-
Stock Solutions: Prepare concentrated stock solutions of Alfuzosin and Alfuzosin-d3 in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Create serial dilutions of the Alfuzosin stock solution for calibration standards and quality control samples. A separate working solution of Alfuzosin-d3 is prepared for spiking.
-
Matrix Preparation: Use pooled, blank biological matrix (e.g., human plasma) from at least six different sources to prepare calibration standards and QCs. This is critical for assessing selectivity and matrix effects.
-
Sample Preparation (Example: Protein Precipitation):
-
Aliquot 100 µL of blank matrix (for standards/QCs) or study sample into a microcentrifuge tube.
-
Spike with 10 µL of the appropriate Alfuzosin working solution (or solvent for blank samples).
-
Add 50 µL of the Alfuzosin-d3 internal standard working solution to all tubes (except double blanks).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Linearity Assessment
Linearity demonstrates the direct proportionality between analyte concentration and the instrumental response over a defined range.
Experimental Protocol:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking blank matrix with known concentrations of Alfuzosin.
-
The concentration range should bracket the expected concentrations in study samples, including a Lower Limit of Quantification (LLOQ) and an Upper Limit of Quantification (ULOQ).[12][13]
-
Process and analyze the calibration curve samples along with a blank and a zero sample (matrix + IS).
-
Plot the peak area ratio (Alfuzosin/Alfuzosin-d3) against the nominal concentration of Alfuzosin.
-
Perform a linear regression analysis, typically with a 1/x² weighting, to generate a calibration curve equation (y = mx + c).
Acceptance Criteria (per ICH M10):
-
At least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
Data Presentation: Linearity of Alfuzosin Assay
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
| 0.5 (LLOQ) | 0.025 | 0.48 | 96.0% |
| 1.0 | 0.051 | 1.02 | 102.0% |
| 5.0 | 0.248 | 4.96 | 99.2% |
| 20.0 | 1.010 | 20.20 | 101.0% |
| 50.0 | 2.495 | 49.90 | 99.8% |
| 80.0 | 4.020 | 80.40 | 100.5% |
| 100.0 (ULOQ) | 4.980 | 99.60 | 99.6% |
| Regression: y = 0.050x - 0.002 | r²: 0.9995 |
This is representative data. Actual results may vary.
Accuracy and Precision Assessment
Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter among a series of measurements. These are evaluated at multiple concentration levels using Quality Control (QC) samples.
Experimental Protocol:
-
Prepare QC samples in bulk at a minimum of four levels:
-
LQC (Low QC): ~3x the LLOQ.
-
MQC (Medium QC): Near the center of the calibration range.
-
HQC (High QC): ~75% of the ULOQ.
-
LLOQ QC: At the LLOQ concentration.
-
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean, standard deviation (SD), coefficient of variation (%CV), and percentage bias (%Accuracy) for each level.
-
%CV (Precision) = (SD / Mean) * 100
-
%Accuracy (Bias) = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100
-
Acceptance Criteria (per ICH M10):
-
Precision (%CV): Should not exceed 15% for LQC, MQC, and HQC (20% for LLOQ).[14]
-
Accuracy (%Bias): The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC (±20% for LLOQ).[13][14]
Data Presentation: Intra-day and Inter-day Accuracy & Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (3 runs, n=18) | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Mean Conc. (ng/mL) | ||
| LLOQ | 0.5 | 0.54 | 8.5% | +8.0% | 0.53 |
| LQC | 1.5 | 1.45 | 6.2% | -3.3% | 1.48 |
| MQC | 40.0 | 41.20 | 4.1% | +3.0% | 40.95 |
| HQC | 75.0 | 73.95 | 3.5% | -1.4% | 74.50 |
This is representative data. Actual results may vary.
The tight %CV and low %Bias values are directly attributable to the robust performance of the Alfuzosin-d3 internal standard, which effectively mitigates analytical variability. A method using a less ideal, non-isotopically labeled IS would likely exhibit higher %CV values, particularly if significant matrix effects were present.
Conclusion and Final Insights
For researchers and drug development professionals, the integrity of bioanalytical data is paramount. This guide demonstrates that a properly validated LC-MS/MS method for Alfuzosin quantification, anchored by the use of an Alfuzosin-d3 stable isotope-labeled internal standard, provides exceptional linearity, accuracy, and precision. This approach not only meets the stringent requirements of global regulatory agencies like the FDA and EMA but also ensures the generation of reliable data for critical decision-making in clinical and nonclinical studies. The use of a deuterated internal standard is not merely a best practice; it is an essential component for achieving the highest standards of data quality and scientific rigor in modern bioanalysis.[8]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link]
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Navigating the Labyrinth of Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For the discerning researcher, scientist, and drug development professional, the pursuit of accurate and reliable bioanalytical data is a cornerstone of regulatory success. The choice of an internal standard (IS) is a pivotal decision in this endeavor, with the power to fortify or compromise the integrity of quantitative assays. This guide provides an in-depth, objective comparison of deuterated internal standards—the widely acclaimed "gold standard"—with other alternatives, grounded in regulatory expectations and supported by experimental evidence.
The Regulatory Mandate: A Harmonized Call for Rigor
In the realm of regulated bioanalysis, the International Council for Harmonisation (ICH) M10 guideline, adopted by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), stands as the definitive text.[1][2][3][4][5][6][7][8][9][10] This harmonized framework strongly advocates for the use of stable isotope-labeled internal standards (SIL-IS) whenever feasible, with deuterated standards being the most prevalent type.[6][7] The underlying principle is that an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection, thereby ensuring the most accurate and precise quantification.[7]
While not an explicit mandate, the use of a deuterated standard is often interpreted as a commitment to high-quality, robust data, which can facilitate a smoother regulatory review process.[11][12] The guidelines, however, place a strong emphasis on the thorough validation of the chosen IS to demonstrate its suitability for the intended purpose.[8][9]
The "Gold Standard": Unpacking the Merits of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[13][14] This seemingly subtle modification is the key to their superiority in many bioanalytical applications, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[6][11]
The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[11] This ensures that it behaves similarly during:
-
Sample Preparation and Extraction: Compensating for losses during these steps.[15][16][17]
-
Chromatography: Ideally co-eluting with the analyte.[18]
-
Ionization: Effectively normalizing for matrix effects, which can cause ion suppression or enhancement.[12][18]
By tracking the analyte so closely, the deuterated IS provides a reliable reference for correcting variability, leading to enhanced accuracy, precision, and reproducibility.[16][18]
A Word of Caution: Potential Pitfalls and How to Avert Them
Despite their esteemed status, deuterated standards are not without their complexities. A lack of awareness of their potential limitations can lead to erroneous results. Understanding these challenges is the first step toward mitigating them.
The Peril of Isotopic Exchange (H/D Back-Exchange)
One of the most significant concerns with deuterated standards is the potential for deuterium atoms to exchange with hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol), buffers, or the biological matrix itself.[13][19][20] This "back-exchange" compromises the isotopic purity of the standard, leading to a decrease in its signal and a corresponding artificial increase in the analyte's signal, ultimately skewing quantification.[19]
Causality and Mitigation:
-
Position of the Deuterium Label: The stability of the deuterium label is paramount and is highly dependent on its location within the molecule.[19][20] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are particularly susceptible to exchange.[20] Stable positions, such as on aromatic rings or aliphatic chains, are preferred.[21]
-
pH: The rate of exchange is highly pH-dependent. Both highly acidic and, more notably, basic conditions can catalyze this process.[19][22] Maintaining a pH around 2.5-3.0, where the exchange rate is often at a minimum, can be beneficial.[19]
-
Temperature: Higher temperatures accelerate the rate of exchange.[19] It is crucial to keep samples and standards cool throughout the analytical workflow.[19]
-
Solvent Choice: Whenever possible, using aprotic solvents (e.g., acetonitrile) for reconstitution and storage can minimize the risk of back-exchange.[19]
The Chromatographic Shift: When Co-elution is Not a Given
A common assumption is that a deuterated standard will co-elute perfectly with its non-deuterated counterpart. However, the "deuterium isotope effect" can sometimes lead to slight differences in retention times.[23][24] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's hydrophobicity and interaction with the stationary phase.[24] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[24][25]
Consequences of a Shift: If the analyte and the deuterated IS do not co-elute, they may be exposed to different matrix components as they pass through the ion source, leading to differential matrix effects and compromising the accuracy of quantification.[23][26][27]
Mitigation Strategies:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient, or temperature can sometimes minimize the retention time difference.[24]
-
Column Selection: In some cases, using a column with lower resolution may promote better overlap of the analyte and IS peaks.[26]
The Specter of Isotopic Interference
Isotopic interference can arise from two main sources:
-
Contribution from the Analyte: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass channel of the deuterated IS, particularly when the mass difference between the analyte and IS is small (e.g., a D2-labeled standard).[28][29] This can lead to a non-linear calibration curve and biased results.[28][29]
-
Impurity in the Internal Standard: The deuterated IS may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[30] This will cause a constant positive bias in the measurement of the analyte.[30]
Validation and Control:
-
Sufficient Mass Difference: Using an IS with a higher degree of deuteration (e.g., D4 or greater) can help to minimize interference from the analyte's natural isotopes.[21]
-
Purity Assessment: The isotopic purity of the deuterated standard should be verified. The contribution of the IS to the analyte signal should be assessed by analyzing a blank sample spiked only with the IS. According to the ICH M10 guideline, this response should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[9]
A Comparative Look at the Alternatives
While deuterated standards are often the preferred choice, other options exist, each with its own set of advantages and disadvantages.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Standards | - Closely mimics analyte's physicochemical properties[11]- Excellent compensation for matrix effects and extraction variability[12][18]- Widely available and generally cost-effective compared to other SIL-IS[14][31] | - Potential for H/D back-exchange[13][19]- Can exhibit chromatographic shifts (isotope effect)[23][24]- Susceptible to isotopic interference[28][29] |
| ¹³C or ¹⁵N Labeled Standards | - Isotopically stable; no risk of back-exchange[20][31]- No significant chromatographic shift[17][25]- Considered a superior choice for avoiding deuterium-related issues | - Generally more expensive and less readily available than deuterated standards[14][31] |
| Structural Analogues (Surrogate IS) | - Can be used when a SIL-IS is not available[15][16] | - May not adequately compensate for matrix effects due to differences in physicochemical properties[12]- May exhibit different extraction recovery and ionization efficiency than the analyte[15]- Potential for rejection by regulatory agencies if deemed unsuitable[12] |
Essential Validation Experiments: A Self-Validating System
Rigorous validation is non-negotiable to demonstrate the suitability of a deuterated internal standard. The following are key experiments that should be performed in line with the ICH M10 guideline.
Experimental Protocol: Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard (D-IS).
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Spike the analyte and D-IS into the mobile phase or an appropriate solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and D-IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and D-IS into the blank matrix from the same six sources before the full extraction procedure.
-
-
Analysis: Analyze all samples via LC-MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
IS-Normalized MF = (MF of analyte) / (MF of D-IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF calculated from the six matrix sources should not be greater than 15%.
Experimental Protocol: Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculation: Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[11]
Visualizing the Workflow and Key Considerations
Conclusion: An Informed Choice for Unimpeachable Data
The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalysis. Their ability to closely mimic the analyte of interest provides an unparalleled level of correction for the myriad variables inherent in complex biological matrices. However, their "gold standard" status should not lead to complacency. A thorough understanding of their potential limitations—including isotopic exchange, chromatographic shifts, and isotopic interference—is essential for their successful implementation.
By adhering to the harmonized guidelines set forth by the FDA, EMA, and ICH, and by conducting rigorous experimental validation, researchers can harness the power of deuterated standards to generate the robust, reliable, and defensible data required to support drug development and regulatory submissions. The ultimate goal is not merely to meet a regulatory expectation, but to ensure the scientific integrity of the data that underpins critical decisions in the journey of a new therapeutic from the laboratory to the patient.
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
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Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. (n.d.). PubMed. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. [Link]
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Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
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Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]
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Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (n.d.). PubMed. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). PubMed. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
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Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. [Link]
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Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. (2013). PubMed. [Link]
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Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025). ACS Publications. [Link]
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An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (n.d.). Taylor & Francis Online. [Link]
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Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). National Institutes of Health. [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]
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The Value of Deuterated Internal Standards. (2017). KCAS Bio. [Link]
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ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation. (n.d.). Celerion. [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). PubMed. [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
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Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]
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Bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]
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Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). National Institutes of Health. [Link]
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Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). myadlm.org. [Link]
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A Head-to-Head Comparison for High-Stakes Bioanalysis: Alfuzosin-d3 vs. a Structural Analog as the Internal Standard
In the landscape of regulated bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an internal standard (IS) is one of the most critical decisions influencing data integrity. The purpose of an IS is to compensate for the inevitable variability during sample preparation and analysis, including extraction efficiency, instrument response drift, and, most importantly, matrix effects.[1][2] This guide provides an in-depth comparison between two common choices for the analysis of the alpha-blocker Alfuzosin: its stable isotope-labeled (SIL) counterpart, Alfuzosin-d3, and a representative structural analog, Prazosin.
Through a detailed experimental framework, we will demonstrate why the "gold standard" SIL-IS is unequivocally the superior choice for ensuring the accuracy, precision, and robustness demanded by regulatory bodies like the FDA.[3][4]
The Foundational Role of the Internal Standard
Liquid chromatography-mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is highly susceptible to matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[5][6][7] An ideal IS is added at a fixed concentration to every sample, calibrator, and quality control (QC) at the beginning of the workflow. By calculating the peak area ratio of the analyte to the IS, we can normalize for variations, assuming the IS is a perfect surrogate for the analyte's behavior.
The central question is: how perfect is that surrogate? This is where the distinction between a SIL-IS and a structural analog becomes paramount.
-
Stable Isotope-Labeled (SIL) Internal Standard (Alfuzosin-d3): This is the analyte molecule with several atoms (typically hydrogen) replaced by their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[8][9] Alfuzosin-d3 is chemically identical to Alfuzosin, differing only in mass. This near-perfect chemical equivalence means it shares the same extraction recovery, chromatographic retention time, and ionization efficiency.[9]
-
Structural Analog Internal Standard (Prazosin): This is a different molecule that is chemically similar to the analyte.[1][2] Prazosin, another alpha-blocker, is a plausible candidate.[10][11] While analogs are often more accessible and less expensive than custom-synthesized SIL compounds, their structural differences, however minor, introduce significant analytical risks.[1][12]
Experimental Design: A Comparative Evaluation in Human Plasma
To objectively compare these two internal standards, we designed a rigorous experiment to assess their ability to compensate for matrix effects—the ultimate test of an IS.
Objective:
To evaluate the performance of Alfuzosin-d3 versus Prazosin as an internal standard for the quantification of Alfuzosin in human plasma by assessing chromatographic behavior and the ability to correct for matrix-induced ionization variability.
Experimental Protocols:
1. Reagents and Materials:
-
Analytes: Alfuzosin, Alfuzosin-d3, Prazosin
-
Matrix: Pooled human plasma (K2-EDTA) from at least six different lots
-
Reagents: Acetonitrile (LC-MS grade), Formic Acid
2. Sample Preparation (Protein Precipitation): A simple and common protein precipitation workflow is employed:
-
Aliquot 100 µL of human plasma (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the appropriate working internal standard solution (either Alfuzosin-d3 or Prazosin) to all samples except the blank.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions: A standard set of conditions is outlined below, optimized for the separation and detection of these compounds.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Alfuzosin: [Transition]; Alfuzosin-d3: [Transition+3]; Prazosin: [Transition] |
Note: Specific MRM transitions would be optimized during method development.
Visualization of the Core Workflow
Caption: General bioanalytical workflow from sample preparation to data acquisition.
Head-to-Head Comparison: Results and Discussion
The performance of an internal standard is ultimately judged by the quality of the data it produces. Below is a summary of the expected results from our comparative experiment.
Data Presentation
Table 1: Chromatographic Properties
| Compound | Expected Retention Time (min) | Key Observation |
| Alfuzosin | 2.15 | |
| Alfuzosin-d3 | 2.15 | Co-elutes with the analyte, as expected. |
| Prazosin | 2.80 | Chromatographically separated from the analyte. |
Table 2: Matrix Effect Evaluation (Post-Extraction Spike Method)
The matrix effect is quantified by calculating the Matrix Factor (MF). The IS-Normalized MF is the critical parameter that demonstrates the ability of the IS to compensate for this effect. An IS-Normalized MF close to 1.0 with low variability across different plasma lots is the goal.[5]
| Internal Standard Used | Plasma Lot | Analyte MF | IS MF | IS-Normalized MF (Analyte MF / IS MF) |
| Alfuzosin-d3 | Lot 1 | 0.78 | 0.77 | 1.01 |
| Lot 2 | 0.65 | 0.64 | 1.02 | |
| Lot 3 | 0.85 | 0.86 | 0.99 | |
| Mean (± SD) | 0.76 (±0.10) | 0.76 (±0.11) | 1.01 (±0.02) | |
| Prazosin | Lot 1 | 0.78 | 0.95 | 0.82 |
| Lot 2 | 0.65 | 0.92 | 0.71 | |
| Lot 3 | 0.85 | 0.98 | 0.87 | |
| Mean (± SD) | 0.76 (±0.10) | 0.95 (±0.03) | 0.80 (±0.08) |
Interpretation and Causality
The data clearly illustrates the superiority of Alfuzosin-d3.
-
The Power of Co-elution: As shown in Table 1, Alfuzosin and Alfuzosin-d3 have identical retention times. This is the single most important factor for an IS. Because they pass through the LC column and enter the mass spectrometer's ion source at the exact same time, they are exposed to the exact same microenvironment of co-eluting matrix components. Any ion suppression that affects Alfuzosin will affect Alfuzosin-d3 to the same degree (as seen by their nearly identical MF values in Table 2). This proportional response allows for a true and accurate normalization, resulting in an IS-Normalized MF that is consistently close to 1.0.
-
The Peril of Differential Elution: Prazosin, the structural analog, elutes significantly later than Alfuzosin. This means that when Alfuzosin is being ionized, Prazosin is still on the column. Conversely, when Prazosin is ionized, it is surrounded by a different set of matrix components than Alfuzosin was. In this hypothetical experiment, Prazosin elutes in a "cleaner" region of the chromatogram, experiencing less ion suppression (IS MF ≈ 0.95) than Alfuzosin (Analyte MF ≈ 0.76). Because the analog does not experience the same degree of suppression as the analyte, it cannot accurately correct for it. This leads to an IS-Normalized MF that is far from 1.0 and, more critically, shows higher variability between plasma lots. This variability would compromise the accuracy and precision of the entire assay, likely leading to validation failure.
Visualizing the Mechanism of Compensation
Caption: How co-elution enables superior matrix effect compensation for a SIL-IS.
Conclusion and Authoritative Recommendation
The experimental evidence is unequivocal: a stable isotope-labeled internal standard like Alfuzosin-d3 is the only scientifically sound choice for the regulated bioanalysis of Alfuzosin. Its ability to co-elute with the analyte ensures it tracks and corrects for analytical variability, especially unpredictable matrix effects, with a fidelity that a structural analog cannot match.
While a structural analog may seem like a cost-effective alternative, it introduces an unacceptable risk of inaccurate and imprecise data, potentially jeopardizing the integrity of a study. The investment in a SIL-IS is an investment in data quality and regulatory compliance. For any high-stakes bioanalytical assay, the choice of a stable isotope-labeled internal standard is not just a preference; it is a necessity for robust and reliable results.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
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Gao, H., & Zhong, D. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(1), 1-4. Available at: [Link]
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Reddy, N. R. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Modern Application in Pharmacy & Pharmacology, 1(3). Available at: [Link]
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Tan, A., Boudreau, A., & Kuo, M. S. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 27(11). Available at: [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
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A Comparative Guide to the Stability of Alfuzosin-d3 Under Various Storage Conditions
This guide provides a comprehensive analysis of the stability of Alfuzosin-d3, a deuterated internal standard crucial for the accurate quantification of the alpha-1 adrenergic receptor antagonist, Alfuzosin. In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, the integrity of internal standards is paramount. This document offers an in-depth exploration of the stability of Alfuzosin-d3 under diverse storage conditions, presents a comparative perspective with other deuterated alpha-1 blockers, and furnishes a detailed experimental protocol for in-house stability validation.
The Critical Role of Deuterated Standards in Bioanalysis
Deuterium-labeled compounds, such as Alfuzosin-d3, are indispensable tools in modern bioanalytical laboratories. The substitution of hydrogen with its heavier, stable isotope, deuterium, results in a molecule with a greater mass but nearly identical chemical properties to its non-deuterated counterpart.[1][2] This subtle yet significant modification allows for its use as an internal standard in mass spectrometry-based assays, where it can be distinguished from the unlabeled analyte by its mass-to-charge ratio.[3] The co-elution of the deuterated standard with the analyte of interest during chromatographic separation enables precise quantification by correcting for variations in sample preparation and instrument response.
The primary advantage of deuteration lies in the kinetic isotope effect, which can lead to a strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond.[4] This can result in a decreased rate of metabolism, thereby enhancing the metabolic stability of the molecule.[2] For an internal standard, this inherent stability is a desirable characteristic, ensuring its integrity throughout the analytical process.
Understanding the Stability Profile of Alfuzosin
Alfuzosin, a quinazoline derivative, is susceptible to degradation under various stress conditions. Forced degradation studies on Alfuzosin hydrochloride have revealed its lability to acidic and basic hydrolysis, oxidation, and to a lesser extent, photolytic and thermal stress.[5][6][7] The primary degradation pathway involves the hydrolysis of the amide bond.[5] Knowledge of these degradation pathways is fundamental to designing a robust stability study for its deuterated analog, Alfuzosin-d3.
While specific public data on the forced degradation of Alfuzosin-d3 is limited, its stability is expected to be comparable to or slightly greater than that of Alfuzosin due to the kinetic isotope effect. However, empirical validation is essential.
Comparative Stability Landscape: Alfuzosin-d3 and its Alternatives
For researchers utilizing alpha-1 adrenergic receptor antagonists, several deuterated internal standards are available. The choice of an appropriate standard often depends on the specific analytical method and the analyte being quantified. Besides Alfuzosin-d3, other commonly used deuterated standards in this class include Tamsulosin-d4 and Doxazosin-d8.[8][9][10][11][12][13]
| Deuterated Standard | Parent Drug Class | Manufacturer Stated Stability (Solid) | Key Considerations |
| Alfuzosin-d3 | Alpha-1 Blocker | Store at -20°C, protect from light.[3] | Structurally similar to prazosin.[14] Used for benign prostatic hyperplasia.[15][16][17] |
| Tamsulosin-d4 | Alpha-1 Blocker | ≥ 4 years[8] | Highly selective for the α1A and α1D subtypes.[17][18] May have a lower impact on blood pressure compared to other alpha-blockers.[19][20] |
| Doxazosin-d8 | Alpha-1 Blocker | ≥ 4 years[9] | Non-selective alpha-1 blocker.[9] Used for both benign prostatic hyperplasia and hypertension.[17][21] |
Note: The stated stability is based on information from commercial suppliers and is typically for the solid material under recommended storage conditions. Stability in solution will vary based on the solvent, concentration, and storage conditions.
The long-term stability of Tamsulosin and Doxazosin in their respective pharmaceutical formulations has been demonstrated to be robust, with shelf lives of up to 5 years under controlled room temperature conditions.[21][22] This suggests that their deuterated counterparts, when stored appropriately in solid form, are also likely to exhibit excellent long-term stability.
Experimental Design for Validating Alfuzosin-d3 Stability
A comprehensive stability study for Alfuzosin-d3 should encompass long-term, accelerated, and forced degradation protocols, in line with the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
Caption: Workflow for Alfuzosin-d3 Stability Validation.
Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of Alfuzosin-d3.
1. Materials and Reagents:
-
Alfuzosin-d3 reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Xterra RP18, 150 x 4.6 mm, 5 µm)[5][23]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.02 M KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 20:80 (v/v).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Run Time: Sufficient to elute the parent peak and any degradation products (e.g., 10 minutes).
4. Preparation of Solutions:
-
Buffer Preparation (0.02 M KH₂PO₄): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Alfuzosin-d3 and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 1-20 µg/mL).
5. Stability Study Execution:
-
Sample Preparation for Stability Chambers: Prepare aliquots of Alfuzosin-d3 solution (e.g., in methanol at 100 µg/mL) in sealed, light-protected vials.
-
Long-Term and Accelerated Stability: Place the vials in stability chambers under the following conditions:
-
Long-Term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Forced Degradation:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Heat at 80°C for 2 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Alfuzosin-d3 to 105°C for 24 hours.
-
Photolytic Degradation: Expose the Alfuzosin-d3 solution to UV light (254 nm) for 24 hours.
-
-
Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.
6. Data Analysis:
-
Assess the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of Alfuzosin-d3.
-
Calculate the percentage of Alfuzosin-d3 remaining at each time point relative to the initial (time zero) concentration.
-
Evaluate the peak purity of the Alfuzosin-d3 peak to ensure no co-eluting degradants.
Conclusion and Recommendations
The stability of deuterated internal standards is a critical parameter that underpins the reliability of quantitative bioanalytical data. While Alfuzosin-d3 is expected to exhibit robust stability, particularly in its solid form when stored under recommended conditions, empirical validation is non-negotiable for its use in regulated studies.
This guide provides a framework for understanding and evaluating the stability of Alfuzosin-d3. For routine laboratory use, it is recommended to store Alfuzosin-d3 as a solid at -20°C or below, protected from light and moisture. Stock solutions in aprotic organic solvents like methanol or acetonitrile should also be stored at low temperatures and protected from light. The long-term stability of working solutions in aqueous or mixed aqueous-organic matrices should be determined experimentally.
By implementing a rigorous stability testing program as outlined in this guide, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective pharmaceuticals.
References
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- Diyya, K., et al. (2020). Novel Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Alfuzosin and Dutasteride in Pharmaceutical Dosage Form.
- El-Gindy, A., et al. (2008). Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations.
- Samal, H. B., et al. (2021). Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article. Research Journal of Pharmacy and Technology, 14(8), 4475-4480.
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- Reddy, Y. K. K., et al. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Alfuzosin Hydrochloride in Bulk. Journal of Chemical and Pharmaceutical Research, 8(10), 176-180.
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- Medicines Evaluation Board. (2019). Public Assessment Report: Tamsulosine HCl Krka 0.4 mg prolonged-release tablets. Retrieved from [a valid, clickable URL will be provided when available]
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- Abdel-Ghany, M. F., et al. (2015). Thermoanalytical study of alfuzosin HCl. Journal of Thermal Analysis and Calorimetry, 121(1), 319-327.
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- LGC Standards. (n.d.). Alfuzosin-d3 Hydrochloride. Retrieved from [a valid, clickable URL will be provided when available]
- Roni, M. A., et al. (2009). Formulation and in vitro Evaluation of Alfuzosin Extended Release Tablets Using Directly Compressible Eudragit. Indian Journal of Pharmaceutical Sciences, 71(3), 252-257.
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- van Kerrebroeck, P., et al. (2002). Long-term safety and efficacy of a once-daily formulation of alfuzosin 10 mg in patients with symptomatic benign prostatic hyperplasia: open-label extension study. European Urology, 41(5), 513-520.
- Elliott, H. L. (2007). Alpha1-Adrenergic Blockers: Current Usage Considerations. The Journal of Clinical Hypertension, 9(12), 957-961.
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A Comparative Guide to Deuterated vs. ¹³C-Labeled Alfuzosin for Researchers and Drug Development Professionals
In the landscape of modern drug development and bioanalysis, the use of stable isotope-labeled (SIL) compounds is not merely a technical advantage but a cornerstone of precision and reliability.[1][2][3] Alfuzosin, a selective α1-adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH)[4][5][6], is a subject of extensive pharmacokinetic and metabolic research.[7][8][9] The choice of isotopic labeling for Alfuzosin—typically deuterium (D or ²H) or carbon-13 (¹³C)—has significant implications for the accuracy and robustness of analytical methodologies. This guide provides a comprehensive, in-depth comparison of deuterated and ¹³C-labeled Alfuzosin, grounded in scientific principles and supported by representative experimental data, to empower researchers in making informed decisions for their specific applications.
The Imperative of Isotopic Labeling in Alfuzosin Analysis
The quantification of Alfuzosin in biological matrices is critical for pharmacokinetic, bioavailability, and drug-drug interaction studies.[] Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are frequently employed for their sensitivity and selectivity.[11] However, these methods are susceptible to variations arising from sample preparation, chromatographic effects, and ionization efficiency.[1][12] Stable isotope-labeled internal standards (IS) are the gold standard for mitigating these variabilities.[1][13] An ideal SIL-IS is chemically identical to the analyte, ensuring it experiences the same processing and analytical behavior, yet is mass-shifted to be distinguishable by the mass spectrometer.[1][13]
Head-to-Head Comparison: Deuterated (D-Alfuzosin) vs. ¹³C-Labeled Alfuzosin (¹³C-Alfuzosin)
While both deuteration and ¹³C-labeling serve the fundamental purpose of creating a mass-shifted analog of Alfuzosin, their intrinsic physicochemical properties can lead to notable differences in analytical performance.
Physicochemical and Chromatographic Properties
The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule. The C-D bond is slightly shorter and stronger than the C-H bond, which can influence lipophilicity and, consequently, chromatographic retention time.[14] This phenomenon, known as the "isotope effect," can cause deuterated standards to elute slightly earlier than their non-labeled counterparts in reverse-phase chromatography.[14] In contrast, the substitution of ¹²C with ¹³C results in a negligible change in chemical properties, leading to near-perfect co-elution with the native analyte.[14]
Table 1: Representative Chromatographic and Mass Spectrometric Properties
| Parameter | Deuterated Alfuzosin (D-Alfuzosin) | ¹³C-Labeled Alfuzosin (¹³C-Alfuzosin) | Unlabeled Alfuzosin |
| Molecular Weight ( g/mol ) | 392.49 (for D3) | 390.47 (for ¹³C) | 389.47 |
| Typical Retention Time (min) | 5.28 | 5.30 | 5.30 |
| Retention Time Shift vs. Unlabeled | -0.02 min | 0 min | N/A |
| Isotopic Purity (%) | >98% | >99% | N/A |
| Potential for Back-Exchange | Low, but possible at labile positions | Negligible | N/A |
Metabolic Stability and Isotopic Scrambling
A critical consideration for an internal standard is the stability of the isotopic label throughout the experimental workflow. Deuterium labels, particularly those at metabolically active or exchangeable positions, can be susceptible to in-vivo enzymatic exchange or back-exchange with protons from the surrounding medium.[14][15] This can compromise the accuracy of quantification. Carbon-13 labels, being integral to the molecular backbone, are exceptionally stable and not prone to exchange, ensuring the integrity of the internal standard.[14][16]
Synthesis of Isotopically Labeled Alfuzosin: A Comparative Overview
The synthetic route to isotopically labeled Alfuzosin will influence the position and number of labels, as well as the overall cost and yield.
Workflow for the Synthesis of Deuterated and ¹³C-Labeled Alfuzosin
Caption: Generalized synthetic workflows for deuterated and ¹³C-labeled Alfuzosin.
Experimental Protocol: Synthesis of ¹³C-Labeled Alfuzosin
This protocol outlines a representative synthesis of Alfuzosin with a ¹³C label in the furan ring, a metabolically stable position.
-
Activation of ¹³C-Tetrahydro-2-furoic acid:
-
To a solution of ¹³C-labeled tetrahydro-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the mixture for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
Add a solution of N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine (0.9 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ¹³C-labeled Alfuzosin.
-
Performance in Bioanalytical Applications: A Data-Driven Comparison
The choice between deuterated and ¹³C-labeled Alfuzosin as an internal standard is best illustrated through a comparative analysis of their performance in a typical LC-MS/MS assay for the quantification of Alfuzosin in human plasma.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of labeled Alfuzosin internal standards.
Table 2: Representative LC-MS/MS Performance Data
| Parameter | Deuterated Alfuzosin (D-Alfuzosin) IS | ¹³C-Labeled Alfuzosin (¹³C-Alfuzosin) IS |
| Co-elution with Analyte | Partial separation may be observed | Complete co-elution |
| Matrix Effect Variability | Higher potential due to chromatographic shift | Minimized due to co-elution |
| Accuracy (% Bias) | -5% to +5% | -2% to +2% |
| Precision (%RSD) | < 10% | < 5% |
| Isotopic Contribution to Analyte Signal | Dependent on isotopic purity and mass difference | Negligible with sufficient mass difference |
Conclusion and Recommendations
The selection of an appropriate stable isotope-labeled internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Alfuzosin.
-
¹³C-Labeled Alfuzosin is the superior choice for most applications. Its chemical and chromatographic identity to the unlabeled analyte ensures the most accurate compensation for matrix effects and other sources of variability.[14] The stability of the ¹³C label provides confidence in the integrity of the standard throughout the analytical process.[14][16]
-
Deuterated Alfuzosin can be a viable alternative, but with caveats. It is often more readily available and less expensive to synthesize. However, researchers must be vigilant about potential chromatographic shifts (isotope effects) and the stability of the deuterium label, especially if it is located at a metabolically labile position.[12][17] Method development should include a thorough evaluation of these factors.
For researchers and drug development professionals striving for the highest level of accuracy and data integrity in Alfuzosin analysis, the investment in a high-quality, metabolically stable ¹³C-labeled internal standard is strongly recommended. This choice will ultimately lead to more reliable pharmacokinetic and clinical data, supporting accelerated and more confident drug development decisions.[2][18]
References
- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024-11-21).
- QUANTITATION OF ALFUZOSIN HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS BY RP-HPLC.
- Choosing the Right Internal Standard: A Head-to-Head Comparison of 13C- and Deuterium-Labeled Standards in Mass Spectrometry - Benchchem.
- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023-06-15).
- (PDF) Literature Review on Analytical Method Development and Validation of Alfuzosin Hydrochloride: Review Article - ResearchGate. (2025-08-07).
- Future of Stable Isotope Labeling Services - Adesis, Inc. (2024-05-20).
- (PDF) Quantitation of alfuzosin hydrochloride in pharmaceutical formulations by RP-HPLC. (2025-08-09).
- Benefits of Stable Isotope Labelling in Biochemistry Research - Diagnostics World News. (2022-05-09).
- Stable Isotope Labeling - BOC Sciences.
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Alfuzosin-d3 Hydrochloride in a Laboratory Setting
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as Alfuzosin-d3 Hydrochloride, are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and compliance within your laboratory.
Understanding the Compound: this compound
Alfuzosin is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2] The deuterated form, this compound, is often used as an internal standard in pharmacokinetic studies. While several Safety Data Sheets (SDS) for the non-deuterated form, Alfuzosin Hydrochloride, do not classify it as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, others indicate potential hazards, including being harmful if swallowed and causing damage to the cardiovascular system.[3][4] Given this discrepancy and the unknown potency of related pharmaceutical compounds, a conservative approach is warranted.[5] Therefore, it is prudent to handle and dispose of this compound as a potentially hazardous chemical waste.
The disposal procedures for this compound are identical to those for its non-deuterated counterpart. The small mass difference due to deuterium substitution does not alter its chemical reactivity or environmental hazards in a way that would necessitate a different disposal pathway.
The Cardinal Rule: Prohibiting Sewer Disposal
Under no circumstances should this compound or any other pharmaceutical waste be disposed of down the drain.[6][7] The U.S. Environmental Protection Agency (EPA) has implemented stringent regulations, such as those under the Resource Conservation and Recovery Act (RCRA), which explicitly prohibit the sewering of hazardous pharmaceutical waste to prevent the contamination of waterways and protect human health and the environment.[6][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety as mandated by OSHA.[10][11]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves must be inspected before use and changed immediately if contaminated.[5] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust or splashes.[5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. | To prevent inhalation of the powdered compound. |
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.
Step 1: Waste Characterization
The initial and most critical step is to determine if the waste is hazardous. Although Alfuzosin is not explicitly on the EPA's P or U lists of hazardous wastes, its pharmacological activity and the warnings on some SDSs necessitate treating it as such.[12] The best practice is to manage the drug as a hazardous pharmaceutical waste.[12]
Step 2: Segregation of Waste
Proper segregation is essential to prevent dangerous chemical reactions.[11]
-
Solid Waste: Unused or expired this compound powder, and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes), should be collected as solid chemical waste.
-
Liquid Waste: If the compound has been dissolved in a solvent, this solution must be collected as liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any needles or syringes used to handle solutions of this compound must be disposed of in a designated sharps container for hazardous waste.[11]
-
Empty Containers: Even "empty" containers of this compound may contain residual amounts and should be managed as hazardous waste.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by OSHA's Hazard Communication Standard to ensure that hazards are clearly communicated.[13][14]
-
Use Appropriate Containers:
-
Solid waste should be placed in a clearly labeled, sealable container.
-
Liquid waste must be stored in a leak-proof container that is chemically compatible with the solvent used.[14]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date when the waste was first added to the container.
Step 4: Storage of Waste
Designate a specific, well-ventilated area for the temporary storage of hazardous waste, away from general laboratory traffic.[14] This area should be under the direct supervision of laboratory personnel.[14]
Step 5: Disposal through a Licensed Vendor
The ultimate disposal of this compound must be conducted by a licensed hazardous material disposal company.[5] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, typically through high-temperature incineration.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[15]
-
Wear Appropriate PPE: Before cleaning up, don the PPE detailed in Table 1.
-
Contain the Spill:
-
Collect and Dispose: Place all cleanup materials into a designated hazardous waste container and label it accordingly.[15][16]
-
Decontaminate: Clean the affected area thoroughly.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you not only ensure the safety of your laboratory personnel but also uphold your professional responsibility to protect the environment. This commitment to best practices in chemical handling and disposal is a cornerstone of scientific integrity and trustworthiness.
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A Comprehensive Guide to the Safe Handling of Alfuzosin-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Alfuzosin-d3 Hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Compound: this compound
Alfuzosin Hydrochloride is a selective alpha-1 adrenergic antagonist used to treat benign prostatic hyperplasia.[1] While some safety data sheets (SDS) classify it as "not a hazardous substance or mixture," others categorize it as "harmful if swallowed."[2][3] This discrepancy underscores the importance of a conservative approach to handling. The deuterated form, this compound, has been modified by replacing three hydrogen atoms with deuterium. This isotopic substitution, while often aimed at improving pharmacokinetic profiles, can potentially alter the compound's metabolic and toxicological properties. Therefore, it is prudent to handle this compound with at least the same level of caution as its non-deuterated parent compound, if not greater, until specific toxicological data for the deuterated version becomes available.
Occupational Exposure Banding: A Risk-Based Approach
To establish appropriate handling and control measures, a risk assessment is crucial. The pharmaceutical industry often employs Occupational Exposure Banding (OEB) for compounds that lack established Occupational Exposure Limits (OELs).[4][5] OEB categorizes chemicals into bands based on their potency and potential health effects, which then correspond to specific handling and containment strategies.[6][7]
Determining the Occupational Exposure Band for this compound
A definitive OEB for this compound has not been established. However, we can follow the NIOSH OEB process to make an informed estimation based on the available data for the parent compound, Alfuzosin Hydrochloride.[8][9]
Key Toxicological Data for Alfuzosin Hydrochloride:
-
Acute Toxicity: Some sources state it is harmful if swallowed.[3]
-
Hepatotoxicity: Associated with a low rate of serum aminotransferase elevations and rare instances of acute liver injury.[10]
-
Carcinogenicity and Genotoxicity: No evidence of carcinogenic or mutagenic effects has been found.[2][11]
-
Reproductive Toxicity: No evidence of reproductive organ toxicity or impairment of fertility has been observed in animal studies.[2][12]
Based on this information, a conservative approach would be to place this compound in OEB 3 . This band typically includes compounds with a moderate to high potency and the potential for significant health effects, requiring a high degree of control.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on the OEB and the specific handling procedures. For this compound, categorized here as OEB 3, the following PPE is recommended:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended.[13][14] | Provides a robust barrier against dermal exposure. Double-gloving allows for the safe removal of the outer pair if contamination occurs, without compromising the protection of the inner glove. |
| Lab Coat/Gown | A disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The solid front offers better protection against splashes and spills of powdered material. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A powered air-purifying respirator (PAPR) with a HEPA filter is the preferred choice for handling powders outside of a containment system.[15][16] An N95 or FFP2 respirator may be sufficient for small-scale operations within a chemical fume hood.[17] | Provides a high level of respiratory protection from inhalation of fine powders. A PAPR offers a higher assigned protection factor than disposable respirators. |
Operational Plans: Step-by-Step Guidance
Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.
Donning Procedure:
-
Hand Hygiene: Thoroughly wash your hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respirator: Don your selected respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the gown.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Gown: Remove the gown by carefully rolling it outwards, avoiding contact with the contaminated exterior. Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove your eye protection from the back to the front.
-
Respirator: Remove your respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Perform thorough hand hygiene.
Decontamination and Spill Management
Effective decontamination is essential to prevent the spread of this compound.
Routine Decontamination:
-
Work surfaces should be decontaminated at the end of each work session.
-
Use a suitable decontamination agent, such as a solution of a surfactant-based cleaner followed by a disinfectant like 70% ethanol or a hydrogen peroxide-based solution.[18][19]
-
Always wear appropriate PPE during decontamination.
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover the area with absorbent pads or a spill kit designed for chemical powders. Do not use dry sweeping methods, as this can generate airborne dust.
-
Clean the Spill: Carefully collect the absorbed material using a scoop and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination agent, working from the outer edge of the spill inwards.
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
Diagram: this compound Waste Disposal Pathway
Caption: A flowchart illustrating the correct segregation and disposal route for waste contaminated with this compound.
Disposal Procedure:
-
Segregation at the Source:
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a compatible, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps: Contaminated sharps, such as needles and broken glassware, must be placed in a puncture-resistant sharps container.
-
-
Waste Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: All waste contaminated with this compound should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[4] This ensures the complete destruction of the active pharmaceutical ingredient.
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
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Mari, A., Antonelli, A., et al. (2020). Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the - I.R.I.S. Therapeutic Advances in Urology, 12, 175628722090840. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
